Product packaging for 2-aminopyrimidine-5-carboxylic Acid(Cat. No.:CAS No. 3167-50-8)

2-aminopyrimidine-5-carboxylic Acid

Cat. No.: B1277345
CAS No.: 3167-50-8
M. Wt: 139.11 g/mol
InChI Key: CBRLWSXYXSFYSP-UHFFFAOYSA-N
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Description

2-aminopyrimidine-5-carboxylic Acid is a useful research compound. Its molecular formula is C5H5N3O2 and its molecular weight is 139.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N3O2 B1277345 2-aminopyrimidine-5-carboxylic Acid CAS No. 3167-50-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminopyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-5-7-1-3(2-8-5)4(9)10/h1-2H,(H,9,10)(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRLWSXYXSFYSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427245
Record name 2-aminopyrimidine-5-carboxylic Acid
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Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3167-50-8
Record name 2-Amino-5-pyrimidinecarboxylic acid
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Record name 2-aminopyrimidine-5-carboxylic Acid
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Record name 2-aminopyrimidine-5-carboxylic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to 2-Aminopyrimidine-5-Carboxylic Acid (CAS: 3167-50-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-aminopyrimidine-5-carboxylic acid (CAS: 3167-50-8), a pivotal heterocyclic compound with significant applications in medicinal chemistry and drug discovery. This document collates essential physicochemical data, detailed experimental protocols for its synthesis, and methods for evaluating its biological activities. Particular emphasis is placed on its potential as an antimicrobial agent. Visual diagrams of key experimental workflows and a proposed mechanism of action are provided to facilitate a deeper understanding of this versatile molecule.

Chemical and Physical Properties

This compound is a stable, solid organic compound. Its core structure, featuring a pyrimidine ring with both an amino and a carboxylic acid functional group, makes it a valuable building block for the synthesis of more complex molecules.[1][2][3][4][5] Key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 3167-50-8[3]
Molecular Formula C₅H₅N₃O₂[3]
Molecular Weight 139.11 g/mol [3]
IUPAC Name This compound[3]
Synonyms 2-Amino-5-carboxypyrimidine, 2-Amino-5-pyrimidinecarboxylic acid[3]
Appearance White to pale-yellow or yellow-brown solid[4]
Melting Point >300 °C[6]
Boiling Point (Predicted) 474.6 ± 37.0 °C[6]
Density (Predicted) 1.533 ± 0.06 g/cm³[6]
pKa (Predicted) 4.19 ± 0.10[6]
InChI Key CBRLWSXYXSFYSP-UHFFFAOYSA-N[3][4]
SMILES C1=C(C=NC(=N1)N)C(=O)O[3]
Storage 2-8°C, protect from light, keep in a dark, sealed, and dry place.[4][6][7]

Synthesis Protocol

A general and efficient method for the synthesis of this compound involves the hydrolysis of its corresponding ester, methyl 2-aminopyrimidine-5-carboxylate.[1]

Materials
  • Methyl 2-aminopyrimidine-5-carboxylate

  • Methanol (MeOH)

  • Water (H₂O)

  • Lithium hydroxide (LiOH)

  • 1 M Hydrochloric acid (HCl)

Procedure
  • Dissolve methyl 2-aminopyrimidine-5-carboxylate (300 mg, 2.0 mmol) in methanol (5 mL) containing a small amount of water.[1]

  • Add lithium hydroxide (122 mg, 5.1 mmol) to the solution.[1]

  • Stir the reaction mixture at 60 °C overnight.[1]

  • Monitor the reaction for completion.

  • Upon completion, concentrate the mixture under reduced pressure.[1]

  • Dilute the residue with water.[1]

  • Adjust the pH of the solution to 4 with 1 M HCl. This will cause the product to precipitate.[1]

  • Collect the white solid precipitate by vacuum filtration.[1]

  • The expected yield of this compound is approximately 90% (244 mg).[1]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Methyl 2-aminopyrimidine-5-carboxylate Methyl 2-aminopyrimidine-5-carboxylate Dissolve & Mix Dissolve & Mix Methyl 2-aminopyrimidine-5-carboxylate->Dissolve & Mix LiOH LiOH LiOH->Dissolve & Mix MeOH/H2O MeOH/H2O MeOH/H2O->Dissolve & Mix Stir at 60°C Overnight Stir at 60°C Overnight Dissolve & Mix->Stir at 60°C Overnight Concentrate Concentrate Stir at 60°C Overnight->Concentrate Dilute with H2O Dilute with H2O Concentrate->Dilute with H2O Adjust pH to 4 with HCl Adjust pH to 4 with HCl Dilute with H2O->Adjust pH to 4 with HCl Vacuum Filtration Vacuum Filtration Adjust pH to 4 with HCl->Vacuum Filtration This compound This compound Vacuum Filtration->this compound

Synthesis workflow for this compound.

Biological Activity and Experimental Protocols

Derivatives of 2-aminopyrimidine have demonstrated a range of biological activities, including antimicrobial and enzyme inhibitory functions.[8][9]

Antimicrobial Activity

2-aminopyrimidine derivatives are being explored for their potential as antimicrobial agents.[9] A standard method to quantify this activity is by determining the Minimum Inhibitory Concentration (MIC).

  • Preparation of Stock Solution: Dissolve the synthesized this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).[2]

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable broth medium.[2]

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plate under appropriate conditions for the specific microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[2]

G cluster_prep Preparation cluster_exp Experiment cluster_result Result Compound Stock Solution Compound Stock Solution Serial Dilution in Broth Serial Dilution in Broth Compound Stock Solution->Serial Dilution in Broth 96-Well Plate 96-Well Plate Inoculate with Microorganism Inoculate with Microorganism Serial Dilution in Broth->Inoculate with Microorganism Incubate Incubate Inoculate with Microorganism->Incubate Observe Growth Inhibition Observe Growth Inhibition Incubate->Observe Growth Inhibition Determine MIC Determine MIC Observe Growth Inhibition->Determine MIC

Workflow for antimicrobial susceptibility testing.
Proposed Mechanism of Action: Inhibition of the MEP Pathway

The methylerythritol phosphate (MEP) pathway is essential for the biosynthesis of isoprenoids in many bacteria, but it is absent in mammals, making it an attractive target for new antibacterial drugs.[10] The fifth enzyme in this pathway, 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), is a key target.[10] It has been proposed that 2-aminopyrimidine derivatives can act as inhibitors of IspF.[10] The 4-hydroxyl and 5-carboxylate groups of similar compounds are thought to chelate the active site zinc ion of the enzyme, while substituents on the 2-amino group can provide additional interactions.[10]

G cluster_pathway MEP Pathway cluster_inhibition Inhibition Substrate Substrate IspF Enzyme IspF Enzyme Substrate->IspF Enzyme Binds to Product (Isoprenoid Precursor) Product (Isoprenoid Precursor) IspF Enzyme->Product (Isoprenoid Precursor) Catalyzes Inhibition Inhibition IspF Enzyme->Inhibition Bacterial Cell Wall Synthesis Bacterial Cell Wall Synthesis Product (Isoprenoid Precursor)->Bacterial Cell Wall Synthesis 2-Aminopyrimidine Derivative 2-Aminopyrimidine Derivative 2-Aminopyrimidine Derivative->Inhibition No Product No Product Inhibition->No Product Disruption of Cell Wall Synthesis Disruption of Cell Wall Synthesis No Product->Disruption of Cell Wall Synthesis

Proposed inhibition of the bacterial MEP pathway.

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals for its protons.

  • ¹H NMR (DMSO-d6): δ 12.73 (1H, broad s, COOH), 8.63 (2H, s, pyrimidine-H), 7.44 (2H, broad s, NH₂).[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.[3]

  • O-H stretch (carboxylic acid): A very broad band in the region of 3000-2500 cm⁻¹.

  • N-H stretch (amine): Two bands in the region of 3500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong band in the region of 1780-1710 cm⁻¹.

  • C=C and C=N stretches (aromatic ring): Bands in the 1700-1500 cm⁻¹ region.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] Standard laboratory safety precautions should be followed when handling this compound.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[11]

  • Handle in a well-ventilated area or a fume hood.[11]

  • Avoid dust formation.[11]

  • In case of contact, wash the affected area with plenty of water.[11]

  • Store in a cool, dry, and well-ventilated place.[4][6][7]

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its versatile structure allows for the synthesis of a wide array of derivatives with potential therapeutic applications, particularly in the development of novel antimicrobial agents. This guide provides a foundational understanding of its properties, synthesis, and potential biological activities, serving as a valuable resource for researchers in the field. Further investigation into the specific mechanisms of action and structure-activity relationships of its derivatives is warranted to fully exploit its therapeutic potential.

References

An In-depth Technical Guide to 2-aminopyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-aminopyrimidine-5-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a heterocyclic compound with the molecular formula C5H5N3O2.[1][2][3] Its molecular weight is approximately 139.11 g/mol .[2][4]

PropertyValue
Molecular Formula C5H5N3O2[1][2][3]
Molecular Weight 139.11 g/mol [2][4]
CAS Number 3167-50-8[1][2]
IUPAC Name This compound[4]
Canonical SMILES C1=C(C=NC(=N1)N)C(=O)O[4]
InChI Key CBRLWSXYXSFYSP-UHFFFAOYSA-N[4]

Experimental Protocols

Synthesis of this compound from methyl 2-aminopyrimidine-5-carboxylate [5]

This protocol details the hydrolysis of methyl 2-aminopyrimidine-5-carboxylate to yield this compound.

Materials:

  • Methyl 2-aminopyrimidine-5-carboxylate

  • Methanol

  • Lithium hydroxide (LiOH)

  • Water

Procedure:

  • Dissolve 300 mg (2.0 mmol) of methyl 2-aminopyrimidine-5-carboxylate in 5 mL of methanol containing a small amount of water.[5]

  • Add 122 mg (5.1 mmol) of lithium hydroxide to the solution.[5]

  • Stir the reaction mixture at 60°C overnight.[5]

  • Concentrate the mixture under reduced pressure.

  • Dilute the residue with water.

  • Adjust the pH of the solution to 4 using 1 M HCl.

  • The resulting white precipitate, this compound, is isolated by vacuum filtration.

Chemical Structure

2-aminopyrimidine-5-carboxylic_acid N1 N C6 C N1->C6 C2 C C2->N1 N3 N C2->N3 N_amino N C2->N_amino N3->C2 C4 C C4->N3 C5 C C4->C5 H4 H C4->H4 C5->C4 C_carboxyl C C5->C_carboxyl C6->N1 C6->C5 H6 H C6->H6 H_amino1 H N_amino->H_amino1 H_amino2 H N_amino->H_amino2 O_carboxyl1 O C_carboxyl->O_carboxyl1 O_carboxyl2 O C_carboxyl->O_carboxyl2 H_carboxyl H O_carboxyl2->H_carboxyl

Caption: Chemical structure of this compound.

References

An In-depth Technical Guide to 2-Aminopyrimidine-5-carboxylic Acid: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopyrimidine-5-carboxylic acid is a heterocyclic compound that holds significant interest for researchers in medicinal chemistry and materials science. Its rigid pyrimidine core, featuring both a hydrogen bond-donating amino group and a hydrogen bond-accepting carboxylic acid, makes it a versatile building block for the synthesis of novel pharmaceutical agents and functional materials. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity and potential applications.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These data are essential for its handling, characterization, and application in various experimental settings.

Table 1: General and Chemical Properties
PropertyValueSource
IUPAC Name This compound[1]
CAS Number 3167-50-8[1]
Molecular Formula C₅H₅N₃O₂[1]
Molecular Weight 139.11 g/mol [1]
Canonical SMILES C1=C(C=NC(=N1)N)C(=O)O[1]
InChI Key CBRLWSXYXSFYSP-UHFFFAOYSA-N[1]
Table 2: Physical Properties
PropertyValueSource
Appearance White to yellow solid[2]
Melting Point >300 °C (predicted)[2]
Boiling Point 474.6 ± 37.0 °C (predicted)[2]
Solubility Information not available
pKa 4.19 ± 0.10 (predicted)[2]
Table 3: Spectroscopic Data
TechniqueDataSource
Infrared (IR) Spectroscopy KBr-Pellet[1]
¹H NMR (DMSO-d₆) δ 12.73 (1H, broad peak), 8.63 (2H, single peak), 7.44 (2H, broad peak)[3]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the hydrolysis of its corresponding methyl ester.[3]

Experimental Workflow: Synthesis of this compound

G start Methyl 2-aminopyrimidine-5-carboxylate (Starting Material) step1 Dissolve in Methanol/Water start->step1 step2 Add Lithium Hydroxide (LiOH) step1->step2 step3 Stir at 60 °C overnight step2->step3 step4 Concentrate under reduced pressure step3->step4 step5 Dilute with water step4->step5 step6 Adjust pH to 4 with 1 M HCl step5->step6 step7 Precipitation of product step6->step7 step8 Collect by vacuum filtration step7->step8 end_product This compound (White Solid) step8->end_product

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

  • Dissolution: Dissolve methyl 2-aminopyrimidine-5-carboxylate (300 mg, 2.0 mmol) in methanol (5 mL) containing a small amount of water.[3]

  • Hydrolysis: Add lithium hydroxide (122 mg, 5.1 mmol) to the solution.[3]

  • Reaction: Stir the reaction mixture at 60 °C overnight.[3]

  • Work-up:

    • Upon completion of the reaction, concentrate the mixture under reduced pressure.[3]

    • Dilute the residue with water.[3]

    • Adjust the pH to 4 with a 1 M HCl solution, at which point this compound will precipitate as a white solid.[3]

  • Isolation: Collect the product by vacuum filtration to yield the final product (yield: 244 mg, 90%).[3]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: A ¹H NMR spectrum is typically recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆. The chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS). The observed signals for this compound in DMSO-d₆ are a broad peak for the carboxylic acid proton at approximately 12.73 ppm, a singlet for the two pyrimidine protons at 8.63 ppm, and a broad peak for the amino protons at 7.44 ppm.[3]

  • ¹³C NMR: A ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carboxyl carbon typically appears in the range of 165-185 ppm.[4] The chemical shifts of the pyrimidine ring carbons are also characteristic.

Infrared (IR) Spectroscopy:

An IR spectrum is obtained using an FTIR spectrometer. The sample is typically prepared as a KBr pellet. The spectrum will show characteristic absorption bands for the functional groups present in the molecule, including:

  • N-H stretching vibrations of the amino group.

  • C=O stretching of the carboxylic acid.

  • O-H stretching of the carboxylic acid.

  • C=N and C=C stretching vibrations of the pyrimidine ring.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In electron ionization (EI) mass spectrometry, the molecular ion peak (M+) would be expected at m/z 139. The fragmentation pattern of pyrimidine derivatives can be complex but often involves characteristic losses of small molecules or radicals from the parent ion.[5] For carboxylic acids, prominent fragments can arise from the loss of OH (M-17) and COOH (M-45).[6]

Reactivity and Potential Applications

This compound is a valuable synthon in organic chemistry. The amino and carboxylic acid groups provide two reactive sites for further chemical modifications.

Decarboxylative Cross-Coupling Reactions:

A notable application of 2-aminopyrimidine-5-carboxylic acids is their participation in palladium/silver-catalyzed decarboxylative C-C cross-coupling reactions. This methodology allows for the introduction of various substituents at the C5 position of the pyrimidine ring by coupling with partners such as aryl iodides, alkenes, bromoalkynes, and azoles.[3]

Biological Activity and Drug Development:

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of 2-aminopyrimidine have shown a wide range of pharmacological activities, including antimicrobial properties.[7] For instance, some 2-amino-4-hydroxypyrimidine-5-carboxylate derivatives have been investigated as potential antibacterial agents by targeting the methylerythritol phosphate (MEP) pathway, which is essential for isoprenoid biosynthesis in many bacteria but absent in humans.[8] While this compound itself may not be the active pharmaceutical ingredient, it serves as a crucial starting material for the synthesis of more complex and potent drug candidates.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

2-aminopyrimidine-5-carboxylic acid structure and SMILES string

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Aminopyrimidine-5-Carboxylic Acid

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details its chemical structure, physicochemical properties, synthesis protocols, and key applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

This compound is a pyrimidine derivative characterized by an amino group at the 2-position and a carboxylic acid group at the 5-position.

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₅H₅N₃O₂[1]

  • SMILES String: C1=C(C=NC(=N1)N)C(=O)O[1]

  • InChI Key: CBRLWSXYXSFYSP-UHFFFAOYSA-N[1]

  • CAS Number: 3167-50-8[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. This data is crucial for its application in experimental settings, including solubility and reaction condition optimization.

PropertyValueSource
Molecular Weight 139.11 g/mol [1]
Melting Point >300 °C[2]
Boiling Point (Predicted) 474.6±37.0 °C[2]
Density (Predicted) 1.533±0.06 g/cm³[2]
pKa (Predicted) 4.19±0.10[2]
LogP (Predicted) -0.6[1]
Topological Polar Surface Area 89.1 Ų[1]
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Rotatable Bonds 1

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound.

Synthesis from Methyl 2-Aminopyrimidine-5-carboxylate

A common and efficient method for the preparation of this compound is through the hydrolysis of its methyl ester.[3]

Materials:

  • Methyl 2-aminopyrimidine-5-carboxylate

  • Methanol (MeOH)

  • Lithium hydroxide (LiOH)

  • 1 M Hydrochloric acid (HCl)

  • Water (H₂O)

Procedure:

  • Dissolve methyl 2-aminopyrimidine-5-carboxylate (e.g., 300 mg, 2.0 mmol) in methanol (5 mL) containing a small amount of water.[3]

  • Add lithium hydroxide (e.g., 122 mg, 5.1 mmol) to the solution.[3]

  • Stir the reaction mixture at 60 °C overnight.[3]

  • Upon completion, concentrate the mixture under reduced pressure to remove the methanol.[3]

  • Dilute the residue with water and adjust the pH to 4 using a 1 M HCl solution.[3]

  • A white solid of this compound will precipitate.[3]

  • Collect the product by vacuum filtration. This procedure can yield up to 90% of the final product.[3]

Characterization:

  • The product can be characterized by ¹H NMR spectroscopy. In DMSO-d₆, characteristic peaks are observed at δ 12.73 (1H, broad), 8.63 (2H, s), and 7.44 (2H, broad).[3]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product SM1 Methyl 2-aminopyrimidine-5-carboxylate Reaction Stir at 60°C overnight SM1->Reaction SM2 LiOH in MeOH/H₂O SM2->Reaction Workup1 Concentrate Reaction->Workup1 Workup2 Add H₂O, Adjust pH to 4 with HCl Workup1->Workup2 Workup3 Precipitation Workup2->Workup3 Product This compound Workup3->Product

Synthesis workflow for this compound.

Chemical Reactivity and Applications

This compound serves as a versatile building block in organic synthesis.

Decarboxylative Cross-Coupling Reactions

A significant application is its use in palladium/silver-catalyzed decarboxylative C-C cross-coupling reactions. This method allows for the introduction of various substituents at the C5 position of the pyrimidine ring. The reaction proceeds efficiently with coupling partners such as aryl iodides, alkenes, bromoalkynes, and azoles.[3] This reactivity opens a pathway to a diverse range of substituted 2-aminopyrimidines for screening in drug discovery programs.[3]

Biological and Medicinal Relevance

The 2-aminopyrimidine scaffold is a well-established pharmacophore found in numerous biologically active molecules.[4][5] Derivatives have shown a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5]

Antimicrobial Activity

Derivatives of 2-aminopyrimidine carboxylates have been investigated as potential antibacterial agents. For instance, they have been designed to target enzymes in the methylerythritol phosphate (MEP) pathway, which is essential for isoprenoid biosynthesis in many bacteria but absent in mammals.[6] Specifically, they have been studied as inhibitors of 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), a key enzyme in this pathway.[6]

Enzyme Inhibition

Other derivatives of 2-aminopyrimidines have been synthesized and evaluated as inhibitors of β-glucuronidase.[4] Elevated activity of this enzyme is linked to various diseases, making it a relevant therapeutic target.[4] The general workflow for discovering such inhibitors is outlined below.

G cluster_synthesis Synthesis cluster_screening Screening & Evaluation cluster_optimization Lead Optimization Start 2-Aminopyrimidine-5- carboxylic Acid Derivative Reaction Chemical Modification (e.g., amidation, esterification) Start->Reaction Library Library of Derivatives Reaction->Library InVitro In Vitro Assay (e.g., Enzyme Inhibition) Library->InVitro InSilico In Silico Docking Library->InSilico SAR Structure-Activity Relationship (SAR) InVitro->SAR Lead Lead Compound SAR->Lead InSilico->SAR

General workflow for the development of bioactive 2-aminopyrimidine derivatives.

Safety Information

While detailed toxicological properties have not been thoroughly investigated, this compound is handled with standard laboratory precautions. It may cause respiratory irritation.[7] It is incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents.[7] Users should consult the Safety Data Sheet (SDS) before handling this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Aminopyrimidine-5-carboxylic Acid from Methyl 2-Aminopyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview and detailed protocol for the synthesis of 2-aminopyrimidine-5-carboxylic acid, a crucial building block in medicinal chemistry, through the hydrolysis of its methyl ester precursor, methyl 2-aminopyrimidine-5-carboxylate. This guide is intended to furnish researchers and professionals in drug development with the necessary information to replicate this synthesis efficiently and safely.

Introduction

2-Aminopyrimidine derivatives are a significant class of heterocyclic compounds renowned for their diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties. Specifically, this compound serves as a valuable intermediate in the synthesis of complex molecules for drug discovery and development. The hydrolysis of methyl 2-aminopyrimidine-5-carboxylate is a common and effective method for its preparation. This document outlines the chemical transformation, provides detailed experimental procedures, and presents relevant data in a structured format.

Reaction Scheme

The synthesis involves the hydrolysis of the methyl ester group of methyl 2-aminopyrimidine-5-carboxylate to a carboxylic acid. This reaction is typically carried out under basic conditions, followed by acidification to precipitate the product.

Chemical reaction for the hydrolysis of methyl 2-aminopyrimidine-5-carboxylate to this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is provided in the table below.

PropertyMethyl 2-aminopyrimidine-5-carboxylateThis compound
CAS Number 308348-93-8[1][2][3]3167-50-8[4]
Molecular Formula C₆H₇N₃O₂[1][3]C₅H₅N₃O₂[5]
Molecular Weight 153.14 g/mol [3][6]139.11 g/mol [5]
Appearance Solid[1]White to yellow solid[7]
Melting Point Not specified>300 °C[7]
Boiling Point 344.2 °C at 760 mmHg (Predicted)[1]474.6±37.0 °C (Predicted)[7]
Storage Conditions 2-8°C, protect from light, under inert atmosphere[6][8]2-8°C, protect from light[7]

Experimental Protocol

The following protocol is a detailed method for the synthesis of this compound.

4.1. Materials and Reagents

ReagentGradeSupplier
Methyl 2-aminopyrimidine-5-carboxylate≥97% PurityCommercially Available
Lithium Hydroxide (LiOH)Reagent GradeCommercially Available
Methanol (MeOH)ACS GradeCommercially Available
WaterDistilled or Deionized---
Hydrochloric Acid (HCl)1 M SolutionCommercially Available

4.2. Procedure

A general procedure for the synthesis is as follows[4][7]:

  • Dissolution: Dissolve methyl 2-aminopyrimidine-5-carboxylate (300 mg, 2.0 mmol) in methanol (5 mL) containing a small amount of water in a round-bottomed flask.

  • Addition of Base: Add lithium hydroxide (122 mg, 5.1 mmol) to the solution.

  • Reaction: Stir the reaction mixture at 60 °C overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, concentrate the mixture under reduced pressure to remove the methanol.

    • Dilute the residue with water.

    • Adjust the pH of the solution to 4 with 1 M HCl.

  • Precipitation and Isolation: this compound will precipitate as a white solid. Collect the product by vacuum filtration.

  • Drying: Dry the collected solid to obtain the final product.

4.3. Expected Yield and Characterization

Following this procedure, a yield of approximately 244 mg (90%) of this compound can be expected[4][7].

The product can be characterized by ¹H NMR spectroscopy. The expected peaks are[4]:

  • ¹H NMR (DMSO-d₆): δ 12.73 (1H, broad peak), 8.63 (2H, single peak), 7.44 (2H, broad peak).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis process.

SynthesisWorkflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction Setup cluster_workup Product Isolation cluster_final Final Product start Dissolve Methyl 2-aminopyrimidine-5-carboxylate in Methanol/Water add_base Add Lithium Hydroxide start->add_base react Stir at 60°C Overnight add_base->react concentrate Concentrate under Reduced Pressure react->concentrate dilute Dilute with Water concentrate->dilute acidify Adjust pH to 4 with 1M HCl dilute->acidify precipitate Precipitation of Product acidify->precipitate filter Vacuum Filtration precipitate->filter dry Dry the Solid Product filter->dry end_product This compound dry->end_product

Caption: A flowchart of the synthesis of this compound.

Safety Considerations

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Material Safety Data Sheet (MSDS) for each reagent for detailed safety information.

Conclusion

The hydrolysis of methyl 2-aminopyrimidine-5-carboxylate offers a straightforward and high-yielding route to this compound. The detailed protocol and data presented in this guide provide a solid foundation for researchers to successfully synthesize this important building block for applications in drug discovery and development.

References

The Dawn of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Aminopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the discovery, history, and seminal synthetic methodologies of 2-aminopyrimidine compounds. Addressed to researchers, scientists, and drug development professionals, this document details the evolution of this crucial scaffold from its early synthesis to its establishment as a cornerstone in modern medicinal chemistry, exemplified by the revolutionary anticancer agent, Imatinib.

A Historical Overview: From Benchtop Curiosity to Blockbuster Drugs

The journey of the 2-aminopyrimidine scaffold began in the late 19th century. The systematic study of pyrimidines was initiated by Adolf Pinner in 1884, who first synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[1] Pinner coined the term “pyrimidin” in 1885.[1] However, the parent pyrimidine ring was not prepared until 1900, when Gabriel and Colman synthesized it from barbituric acid.[1]

For many decades, 2-aminopyrimidines remained largely of academic interest. The turning point for this scaffold came with the rise of targeted therapies in the late 20th century. The unique chemical properties of the 2-aminopyrimidine core, particularly its ability to act as a bioisostere for the purine ring system and its capacity for forming key hydrogen bond interactions with protein kinases, positioned it as a "privileged scaffold" in drug discovery.[2][3]

A pivotal moment in the history of 2-aminopyrimidine compounds was the development of Imatinib (Gleevec®).[4] Approved by the FDA in 2001, Imatinib was a landmark achievement in rational drug design and the first signal transduction inhibitor used in a clinical setting.[5][6] It specifically targets the ATP-binding site of the Bcr-Abl fusion protein, the causative agent of chronic myeloid leukemia (CML), as well as the c-Kit and PDGF-R tyrosine kinases.[5][7][8] The success of Imatinib ignited a surge of interest in 2-aminopyrimidine as a core structure for kinase inhibitors, leading to the development of numerous other successful drugs, including Palbociclib, Ribociclib, and Abemaciclib.[9][10]

Key Synthetic Methodologies and Experimental Protocols

The synthesis of the 2-aminopyrimidine core and its derivatives has evolved significantly since Pinner's initial work. Several robust methods are now available to medicinal chemists.

The Pinner Synthesis: A Classic Approach

The Pinner synthesis is a foundational method for the preparation of pyrimidine derivatives. It involves the acid-catalyzed condensation of a β-dicarbonyl compound (or its equivalent) with an amidine.[11][12]

Experimental Protocol: General Pinner-type Synthesis of a 2-Aminopyrimidine Derivative

  • Step 1: Formation of the Amidine. A nitrile is reacted with an alcohol in the presence of a strong acid (e.g., HCl) to form an imino ester salt, also known as a Pinner salt.[13][14] This salt is then reacted with ammonia or an amine to generate the corresponding amidine.

  • Step 2: Cyclization. The amidine is then condensed with a β-dicarbonyl compound, such as a β-ketoester or a β-diketone, in the presence of a base or acid catalyst. The reaction mixture is typically heated to drive the cyclization and dehydration, yielding the 2-aminopyrimidine ring.

Modern Synthetic Routes: Versatility and Efficiency

Contemporary methods often offer improved yields, milder reaction conditions, and greater functional group tolerance.

Experimental Protocol: Synthesis of Substituted 2-Aminopyrimidines via Nucleophilic Substitution

This protocol describes the synthesis of a library of 2-aminopyrimidine derivatives starting from a commercially available precursor.[9]

  • Materials: 2-amino-4,6-dichloropyrimidine (1 equivalent), substituted amine (1 equivalent), triethylamine (2 equivalents).

  • Procedure:

    • Finely grind 2-amino-4,6-dichloropyrimidine, the desired substituted amine, and triethylamine.

    • Heat the mixture in a solvent-free condition at 80–90 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane and ethyl acetate solvent system.

    • Upon completion, add distilled water to the reaction mixture to precipitate the product.

    • Filter the precipitate and crystallize from ethanol to yield the purified 2-aminopyrimidine derivative.

Synthesis of Imatinib: A Multi-step Marvel

The industrial synthesis of Imatinib is a multi-step process that showcases the integration of the 2-aminopyrimidine core into a complex molecular architecture. One common route involves the following key transformation:

Experimental Protocol: Key Condensation Step in Imatinib Synthesis

  • Reaction: Condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with 4-(4-methylpiperazinomethyl)benzoyl chloride.[7][15]

  • Reagents and Conditions: The reaction is typically carried out in an alcohol solvent, such as isopropyl alcohol, in the presence of a base like potassium carbonate.[7][15]

  • Work-up and Purification: Following the reaction, the Imatinib base is isolated and can be further purified by crystallization. The final drug product is the mesylate salt.[7][15]

Mechanism of Action: The Case of Imatinib

The therapeutic success of many 2-aminopyrimidine compounds stems from their ability to selectively inhibit protein kinases. Imatinib provides a well-understood model for this mechanism of action.

Inhibition of BCR-ABL Tyrosine Kinase

In Chronic Myeloid Leukemia (CML), the Philadelphia chromosome produces the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives uncontrolled cell proliferation.[5] Imatinib binds to the ATP-binding pocket of the Bcr-Abl kinase domain, stabilizing the inactive conformation of the enzyme.[6][16] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways that lead to leukemic cell growth and inducing apoptosis.[6][17][18]

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) P_Substrate Phosphorylated Substrate BCR_ABL->P_Substrate Phosphorylation ATP ATP ATP->BCR_ABL Substrate Substrate Protein Substrate->BCR_ABL Downstream Downstream Signaling (e.g., RAS, STAT, PI3K) P_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Inhibits ATP Binding

Caption: Imatinib inhibits the BCR-ABL signaling pathway.

Inhibition of c-Kit and PDGFR

Imatinib also potently inhibits the receptor tyrosine kinases c-Kit and platelet-derived growth factor receptor (PDGFR).[8][19][20] Gain-of-function mutations in c-Kit are drivers of gastrointestinal stromal tumors (GISTs).[21] By blocking the ATP-binding site of these receptors, Imatinib prevents their autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are involved in cell proliferation and survival.[21][22]

RTK_Inhibition_Pathway cluster_membrane Cell Membrane cKit_PDGFR c-Kit / PDGFR (Receptor Tyrosine Kinase) Downstream Downstream Signaling (PI3K/Akt, MAPK) cKit_PDGFR->Downstream Phosphorylates Ligand Growth Factor (e.g., SCF, PDGF) Ligand->cKit_PDGFR Activates Imatinib Imatinib Imatinib->cKit_PDGFR Inhibits Autophosphorylation ATP ATP ATP->cKit_PDGFR Cell_Response Cell Proliferation, Survival, Migration Downstream->Cell_Response

Caption: Imatinib blocks c-Kit and PDGFR signaling.

Quantitative Data Summary

The following tables summarize key quantitative data for Imatinib and other representative 2-aminopyrimidine-based kinase inhibitors.

Table 1: IC50 Values of Imatinib for Target Kinases

KinaseIC50 (μM)Reference(s)
v-Abl0.6[8]
c-Kit0.1[8][20]
PDGFR0.1[8][20]

Table 2: IC50 Values of Selected 2-Aminopyrimidine-based Aurora Kinase Inhibitors

CompoundTarget KinaseIC50 (μM)Reference(s)
Alisertib (MLN8237)AURKA0.0012[23]
Barasertib (AZD1152)AURKB0.00037[23]
ENMD-2076AURKA0.014[23]
AMG900AURKB0.004[23]
PF-03814735AURKA0.0008[23]

Conclusion

The 2-aminopyrimidine scaffold has traversed a remarkable path from its initial synthesis to becoming a cornerstone of modern drug discovery. Its inherent structural features that allow for potent and selective inhibition of key biological targets, particularly protein kinases, have solidified its "privileged" status. The groundbreaking success of Imatinib not only revolutionized the treatment of CML and GIST but also paved the way for a new generation of targeted therapies based on this versatile core. As our understanding of cellular signaling pathways deepens, the 2-aminopyrimidine scaffold will undoubtedly continue to be a fertile ground for the development of innovative therapeutics for a wide range of diseases.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Aminopyrimidine-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of the core spectroscopic data for 2-aminopyrimidine-5-carboxylic acid (CAS 3167-50-8), a key heterocyclic building block in pharmaceutical and materials science. Designed for researchers, chemists, and drug development professionals, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes not only the data itself but also the underlying principles and experimental considerations necessary for robust structural elucidation and quality control. Methodologies are presented as self-validating systems, ensuring scientific integrity and reproducibility.

Introduction: The Molecular Profile

This compound is a bifunctional molecule featuring a pyrimidine ring substituted with both a nucleophilic amino group and an acidic carboxyl group. This unique arrangement makes it a valuable intermediate for synthesizing a wide array of more complex molecules with potential biological activity. Its molecular formula is C₅H₅N₃O₂ and it has a molecular weight of 139.11 g/mol .[1] An accurate and comprehensive understanding of its spectroscopic signature is paramount for any researcher utilizing this compound.

To visualize the compound at the heart of our discussion, its structure is presented below.

Figure 1: Chemical structure of this compound.

This guide will proceed through the primary spectroscopic techniques used for structural confirmation, offering both reference data and field-proven insights into the experimental logic.

Analytical Workflow: A Holistic Approach

A robust analytical strategy ensures that data from multiple, orthogonal techniques converges to a single, unambiguous structural assignment. The workflow described below represents a standard, self-validating protocol for the characterization of a small molecule standard like this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation & Verification Prep Weigh Compound & Choose Appropriate Solvent NMR NMR Acquisition (¹H, ¹³C) Prep->NMR IR FT-IR Acquisition (ATR or KBr) Prep->IR MS MS Acquisition (ESI-TOF) Prep->MS NMR_Interp Assign Signals (Chemical Shift, Integration) NMR->NMR_Interp IR_Interp Identify Functional Group Frequencies IR->IR_Interp MS_Interp Confirm Mass & Analyze Fragmentation MS->MS_Interp Final Final Structure Confirmation NMR_Interp->Final IR_Interp->Final MS_Interp->Final

Figure 2: A typical workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules, providing detailed information about the hydrogen and carbon framework.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Rationale: DMSO-d₆ is the solvent of choice for this compound. Its high polarity effectively dissolves the molecule, and its deuterated nature prevents solvent interference in the spectrum. Crucially, it is aprotic enough to allow for the observation of exchangeable protons from the carboxylic acid (-COOH) and amino (-NH₂) groups, which would be lost in solvents like D₂O.

  • Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a 30-degree pulse, a 2-second relaxation delay, and 16-32 scans to ensure a good signal-to-noise ratio.

Data Interpretation and Analysis: The ¹H NMR spectrum provides a distinct fingerprint of the molecule. The observed signals are consistent with the structure, confirming the presence of all proton environments.[2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssigned ProtonsRationale for Assignment
12.73Broad Singlet1H-COOHThe proton of a carboxylic acid is highly deshielded and typically appears in the 10-13 ppm range.[3][4] The broadness is due to hydrogen bonding and chemical exchange.
8.63Singlet2HH-4, H-6These two protons on the pyrimidine ring are chemically equivalent due to molecular symmetry. Their significant downfield shift is caused by the deshielding effect of the electronegative nitrogen atoms and the electron-withdrawing carboxylic acid group.
7.44Broad Singlet2H-NH₂Protons on a primary amine attached to an aromatic system typically appear in this region. The signal is often broad due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange.
¹³C NMR Spectroscopy

Experimental Protocol: The same sample prepared for ¹H NMR analysis can be used. A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30) is typically run, often requiring a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

Data Interpretation and Analysis: While experimental ¹³C NMR data for this specific compound is not widely published in the sources reviewed, the expected chemical shifts can be predicted based on established principles and data for similar structures. The carboxyl carbon is the most deshielded, followed by the carbons within the heterocyclic ring.

Predicted Chemical Shift (δ) ppmCarbon AssignmentRationale for Prediction
~165-170C=O (Carboxylic Acid)Carbonyl carbons in carboxylic acids are characteristically found in the 160-180 ppm region due to the strong deshielding effect of the double-bonded oxygen.[4]
~160-165C-2 (C-NH₂)The carbon atom bonded to the amino group and two nitrogen atoms within the ring will be significantly deshielded.
~155-160C-4, C-6These equivalent methine carbons are deshielded by the adjacent ring nitrogens.
~115-125C-5This quaternary carbon is attached to the carboxylic acid group and is expected to be the most upfield of the ring carbons.

Note: These are predicted values. Experimental verification is required for confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol:

  • Technique: Analysis is typically performed using either a KBr (potassium bromide) pellet or Attenuated Total Reflectance (ATR).

  • Rationale: For a solid sample, the KBr pellet method involves grinding the sample with KBr and pressing it into a transparent disk.[1] ATR is a more modern, simpler alternative where the solid sample is pressed directly onto a crystal (e.g., diamond or germanium), and the IR beam is passed through it. Both methods provide high-quality spectra for solid powders.

Data Interpretation and Analysis: The IR spectrum is characterized by several key absorption bands that confirm the presence of the carboxylic acid and amino-pyrimidine moieties.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
3300 - 2500O-H StretchCarboxylic AcidStrong, Very Broad
~3450 & ~3350N-H Stretch (asymm. & symm.)Primary AmineMedium (two bands)
~3100 - 3000C-H StretchAromatic (Pyrimidine Ring)Medium to Weak
1760 - 1690C=O StretchCarboxylic AcidStrong, Sharp
~1650N-H BendPrimary AmineMedium
1600 - 1450C=N, C=C StretchesPyrimidine RingMedium to Strong
1320 - 1210C-O StretchCarboxylic AcidStrong

Mass Spectrometry (MS)

MS provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its identity.

Experimental Protocol:

  • Ionization Technique: Electrospray Ionization (ESI) is the preferred method.

  • Rationale: ESI is a soft ionization technique ideal for polar, relatively non-volatile molecules like this compound. It typically protonates the molecule in positive ion mode ([M+H]⁺) or deprotonates it in negative ion mode ([M-H]⁻) with minimal fragmentation, allowing for clear determination of the molecular weight.

  • Analyzer: A Time-of-Flight (TOF) analyzer is often used to provide high-resolution mass data, allowing for the calculation of the elemental formula.

Data Interpretation and Analysis: The analysis confirms the molecular weight and provides insights into the molecule's stability.

  • Molecular Ion: The exact mass of C₅H₅N₃O₂ is 139.0382 Da.[1] In a high-resolution mass spectrum, the primary observed ions would be:

    • Positive ESI Mode: [M+H]⁺ at m/z 140.0460

    • Negative ESI Mode: [M-H]⁻ at m/z 138.0305

  • Fragmentation: If fragmentation is induced (e.g., via collision-induced dissociation in MS/MS), a characteristic loss of the carboxylic acid group (as COOH, 45 Da) or CO₂ (44 Da) would be expected.

Fragmentation_Pathway Parent [M+H]⁺ m/z = 140.0460 Frag1 [M+H - H₂O]⁺ m/z = 122.0354 Parent->Frag1 - H₂O (18.01 Da) Frag2 [M+H - COOH]⁺ m/z = 95.0556 Parent->Frag2 - COOH (45.01 Da)

Figure 3: Plausible ESI+ fragmentation pathway for the target molecule.

Conclusion

The collective spectroscopic data from ¹H NMR, IR, and MS provides a cohesive and unambiguous characterization of this compound. The ¹H NMR confirms the proton skeleton, the IR spectrum identifies the key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. This guide serves as a foundational reference for scientists, ensuring the confident identification and quality assessment of this important chemical building block in their research and development endeavors.

References

Solubility and stability of 2-aminopyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of 2-Aminopyrimidine-5-carboxylic Acid for Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, specifically solubility and stability, is paramount for its effective use in research and development. This technical guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability of this compound. It includes detailed experimental protocols for solubility determination and stability-indicating assays, in line with established pharmaceutical industry practices and regulatory guidelines. This document is intended to serve as a practical resource for scientists to generate reliable and reproducible data for this compound.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is crucial for designing and interpreting solubility and stability studies.

PropertyValueSource
CAS Number 3167-50-8[1][2][3]
Molecular Formula C₅H₅N₃O₂[1][3]
Molecular Weight 139.11 g/mol [1]
Appearance White to yellow solid[4]
pKa (Predicted) 4.19 ± 0.10[4]
XLogP3 (Predicted) -0.6[1]
Storage 2-8°C, protect from light[4]

Note: Much of the publicly available data on this compound is predicted or limited. Experimental determination of these values is highly recommended.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility.[5] For this compound, its amphoteric nature, possessing both a basic amino group and an acidic carboxylic acid group, suggests that its aqueous solubility will be highly pH-dependent.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[5][6]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound

  • Selected solvents (e.g., purified water, phosphate-buffered saline (PBS) at various pH levels, ethanol, methanol, dimethyl sulfoxide (DMSO))[5]

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Calibrated pH meter

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.[6]

  • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).[7]

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[8]

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant. To separate any remaining undissolved solid, centrifuge the sample.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • A minimum of three replicate determinations at each condition is recommended.[7]

Data Presentation: Solubility Profile

The results of the solubility studies should be meticulously documented.

Table 2.1: Aqueous pH-Solubility Profile of this compound at 25°C

pHMean Solubility (mg/mL)Standard Deviation
1.2
4.5
6.8
7.4
9.0

Table 2.2: Solubility in Various Solvents at 25°C

SolventMean Solubility (mg/mL)Standard Deviation
Water
Ethanol
Methanol
DMSO
Acetonitrile

Visualization: Solubility Determination Workflow

G Workflow for Shake-Flask Solubility Assay A Add excess compound to solvent B Equilibrate (e.g., 24-48h at 25°C) on orbital shaker A->B C Separate solid and liquid phases (centrifugation/filtration) B->C D Withdraw and dilute supernatant C->D E Quantify concentration (e.g., HPLC-UV) D->E F Calculate solubility E->F

Caption: Workflow for the Shake-Flask Solubility Assay.

Stability Assessment

Stability testing is crucial to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[9] Forced degradation studies are an integral part of this process, helping to identify potential degradation products and establish stability-indicating analytical methods.[10][11]

Experimental Protocol: Forced Degradation Study

Forced degradation, or stress testing, is designed to accelerate the degradation of a compound to predict its long-term stability and to develop stability-indicating analytical methods.[12][13] The goal is typically to achieve 5-20% degradation of the active ingredient.[11][14]

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound (a stock solution of known concentration, e.g., 1 mg/mL, is often used)[14][15]

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector[9]

Procedure: A sample of this compound is subjected to the following conditions in parallel with a control sample stored under normal conditions:

  • Acid Hydrolysis: Mix the drug solution with an equal volume of HCl solution. Store at an elevated temperature (e.g., 60°C) for a specified period.

  • Base Hydrolysis: Mix the drug solution with an equal volume of NaOH solution. Store at room temperature or a slightly elevated temperature for a specified period.

  • Oxidation: Mix the drug solution with the H₂O₂ solution. Store at room temperature for a specified period.

  • Thermal Degradation: Store the solid drug substance and a solution of the drug in a temperature-controlled oven at an elevated temperature (e.g., 80°C).[14]

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14][16]

Samples should be analyzed at various time points by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[17] It must be able to separate the intact drug from its degradation products.[9][12]

Typical Starting Conditions for Method Development:

  • Column: C18 reversed-phase column[17]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[15]

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. A PDA detector is recommended to assess peak purity.[9]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

Method validation should be performed according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[18]

Data Presentation: Stability Profile

Table 3.1: Summary of Forced Degradation Studies for this compound

Stress ConditionDurationTemperature% Assay of Parent Compound% DegradationNumber of Degradants
0.1 M HCl60°C
0.1 M NaOHRT
3% H₂O₂RT
Thermal (Solid)80°C
Photolytic1.2 million lux hrs25°C
Visualization: Hypothetical Degradation Pathway

Given the structure of this compound, potential degradation pathways could include hydrolysis of the amide-like linkage in the pyrimidine ring or decarboxylation.

G Hypothetical Degradation of this compound cluster_0 Stress Conditions Acid Acid/Heat Parent 2-Aminopyrimidine- 5-carboxylic Acid Acid->Parent Base Base Base->Parent Oxidation Oxidation (H₂O₂) Oxidation->Parent Deg1 Ring Opening Product Parent->Deg1 Hydrolysis Deg2 Decarboxylation Product Parent->Deg2 Heat

Caption: Hypothetical Degradation Pathways.

Conclusion

While specific, publicly available quantitative data on the solubility and stability of this compound is limited, this guide provides the necessary framework for its comprehensive characterization. By employing the detailed protocols for solubility determination via the shake-flask method and assessing stability through forced degradation studies coupled with a validated stability-indicating HPLC method, researchers can generate the critical data needed for drug development and other scientific applications. Adherence to these systematic approaches will ensure data quality and reliability, facilitating the successful progression of research involving this compound.

References

The Diverse Biological Landscape of 2-Aminopyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active molecules. Its inherent ability to engage in various non-covalent interactions, particularly hydrogen bonding, makes it an ideal pharmacophore for targeting a wide array of biological targets. This has led to the development of numerous 2-aminopyrimidine derivatives with potent anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory activities. This in-depth technical guide provides a comprehensive overview of the multifaceted biological potential of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows.

Anticancer Activity: Targeting the Engines of Cell Proliferation

2-Aminopyrimidine derivatives have emerged as a significant class of anticancer agents, primarily due to their efficacy as kinase inhibitors. By competitively binding to the ATP-binding pocket of various kinases, these compounds can disrupt signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1]

Kinase Inhibition

Several clinically successful kinase inhibitors feature the 2-aminopyrimidine core.[1] These derivatives have shown potent inhibitory activity against a range of kinases implicated in oncogenesis, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Fms-like Tyrosine Kinase 3 (FLT3).

Table 1: Anticancer Activity of 2-Aminopyrimidine Derivatives (Kinase Inhibition)

Compound Class/DerivativeTarget Kinase(s)IC50 (nM)Cancer Cell Line(s)Reference(s)
Anilino and bis-anilinopyrimidinesEGFR, c-KIT, VEGFR, PDGFR, Akt, AURKALow nanomolar rangeVarious tumor cell lines[2]
Piperidinyl aminopyrimidinesIKK-21300-[3]
2-Aminopyrimidine Derivative 30 FLT31.5 - 7.2MV4-11 (AML)[4][5]
2-Aminopyrimidine Derivative 36 FLT31.5 - 7.2MV4-11 (AML)[4][5]
2-Aminopyrimidine Derivative 8e CDK9, HDAC188.4 (CDK9), 168.9 (HDAC1)Hematological and solid tumor cells[6]
2-Aminopyrimidine Derivative 9e FLT3, HDAC1, HDAC330.4 (FLT3), 52.4 (HDAC1), 14.7 (HDAC3)MV-4-11, FLT3 mutant-transformed BaF3 cells[6]
Alisertib (MLN8237)AURKA1.2Various[3][7]
Barasertib (AZD1152)AURKB0.37Various[7]
BI2536PLK10.83Various[3][7]
BI6727PLK10.87Various[7]
Pyrimidopyrimidine Derivative BIBX1382 EGFRNanomolar rangeKB cells[2]
Pyrimidopyrimidine Derivative BIBU1361 EGFRNanomolar rangeKB cells[2]
Antiproliferative Activity

Beyond specific kinase inhibition, numerous 2-aminopyrimidine derivatives have demonstrated potent antiproliferative activity against a variety of cancer cell lines.

Table 2: Antiproliferative Activity of 2-Aminopyrimidine Derivatives

Compound/DerivativeCancer Cell Line(s)IC50 (µM)Reference(s)
Monoterpene-aminopyrimidine hybrid 1 A2780 (Ovarian)0.76 - 2.82[8]
Monoterpene-aminopyrimidine hybrid 2 A2780 (Ovarian)0.76 - 2.82[8]
Pyrido[2,3-d]pyrimidine derivative 63 PC-3 (Prostate), A-549 (Lung)1.54 (PC-3), 3.36 (A-549)[9]
Imidazo[1,2-a]pyrimidine derivative 3d MCF-7, MDA-MB-231 (Breast)43.4 (MCF-7), 35.9 (MDA-MB-231)[10]
Imidazo[1,2-a]pyrimidine derivative 4d MCF-7, MDA-MB-231 (Breast)39.0 (MCF-7), 35.1 (MDA-MB-231)[10]
4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate 3 MCF-7 (Breast)0.045[7]
4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate 4 MCF-7 (Breast)0.11[7]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The 2-aminopyrimidine scaffold is also a cornerstone in the development of novel antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[11]

Table 3: Antimicrobial Activity of 2-Aminopyrimidine Derivatives

Compound/DerivativeMicrobial Strain(s)MIC (µg/mL)Reference(s)
2-Aminopyridine derivative 2c S. aureus, B. subtilis0.039[12][13]
Pyrimidin-2-ol/thiol/amine analogue 12 S. aureus0.87 (µM/ml)[4]
Pyrimidin-2-ol/thiol/amine analogue 5 B. subtilis0.96 (µM/ml)[4]
Pyrimidin-2-ol/thiol/amine analogue 10 P. aeruginosa0.77 (µM/ml)[4]
Pyrimidin-2-ol/thiol/amine analogue 11 A. niger1.68 (µM/ml)[4]
Pyridin-3-carboxamide derivative VII S. pneumonia, B. subtilis, S. typhimurium1.95 (S. pneumonia), 0.98 (B. subtilis), 1.9 (S. typhimurium)[9]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

2-Aminopyrimidine derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators and signaling pathways.

Table 4: Anti-inflammatory Activity of 2-Aminopyrimidine Derivatives

Compound/DerivativeAssayTarget/Mechanism% Inhibition / IC50Reference(s)
Pyrimidine derivatives 2c, 3c, 4b, 5b Carrageenan-induced rat paw edema-Significant inhibition[8]
Pyrimidine derivatives L1, L2 TMPD oxidation assayCOX-2High selectivity, comparable to meloxicam[14]
Pyrimidine derivatives L1, L2 SRB assay on LPS-stimulated THP-1 cellsInhibition of inflammatory cell growth30-60% growth inhibition at 50-100 µM[14]

Enzyme Inhibition: Beyond Kinases

The inhibitory potential of 2-aminopyrimidine derivatives extends beyond kinases to other enzyme families, such as β-glucuronidase, which is implicated in certain pathological conditions.

Table 5: β-Glucuronidase Inhibitory Activity of 2-Aminopyrimidine Derivatives

Compound/DerivativeIC50 (µM)Standard (D-saccharic acid 1,4-lactone) IC50 (µM)Reference(s)
24 2.8 ± 0.1045.75 ± 2.16[15]
8 72.0 ± 6.2045.75 ± 2.16[15]
9 126.43 ± 6.1645.75 ± 2.16[15]

Signaling Pathways Modulated by 2-Aminopyrimidine Derivatives

The biological activities of 2-aminopyrimidine derivatives are often underpinned by their ability to modulate specific intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MAPK and PI3K/AKT pathways, promoting cell proliferation and survival.[16] 2-Aminopyrimidine-based inhibitors can block the kinase activity of EGFR, thereby inhibiting these oncogenic signals.[17]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Tyrosine Kinase Domain Ligand (EGF)->EGFR Binds P P EGFR->P Autophosphorylation 2-Aminopyrimidine\nInhibitor 2-Aminopyrimidine Inhibitor 2-Aminopyrimidine\nInhibitor->EGFR Inhibits GRB2/SOS GRB2/SOS P->GRB2/SOS Recruits PI3K PI3K P->PI3K Recruits & Activates RAS RAS GRB2/SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation,\nSurvival Proliferation, Survival ERK->Proliferation,\nSurvival Promotes AKT AKT PI3K->AKT Activates AKT->Proliferation,\nSurvival Promotes

Caption: Simplified EGFR signaling pathway and its inhibition.

IKK-2/NF-κB Signaling Pathway

The IκB kinase (IKK) complex, particularly IKK-2, plays a crucial role in the activation of the NF-κB transcription factor.[1] NF-κB is a key regulator of genes involved in inflammation and cell proliferation.[6] Inhibition of IKK-2 by 2-aminopyrimidine derivatives can block the degradation of IκB, thereby preventing NF-κB translocation to the nucleus and subsequent gene expression.[3]

IKK2_NFkB_Signaling_Pathway Pro-inflammatory\nStimuli Pro-inflammatory Stimuli IKK Complex\n(IKK-2) IKK Complex (IKK-2) Pro-inflammatory\nStimuli->IKK Complex\n(IKK-2) Activates IκB-NF-κB\nComplex IκB NF-κB IKK Complex\n(IKK-2)->IκB-NF-κB\nComplex Phosphorylates IκB 2-Aminopyrimidine\nInhibitor 2-Aminopyrimidine Inhibitor 2-Aminopyrimidine\nInhibitor->IKK Complex\n(IKK-2) Inhibits IκB IκB NF-κB NF-κB Nucleus Nucleus NF-κB->Nucleus Translocates to P-IκB P-IκB NF-κB IκB-NF-κB\nComplex->P-IκB Ubiquitination &\nDegradation Ubiquitination & Degradation P-IκB->Ubiquitination &\nDegradation Leads to Ubiquitination &\nDegradation->NF-κB Releases Gene Expression\n(Inflammation, Proliferation) Gene Expression (Inflammation, Proliferation) Nucleus->Gene Expression\n(Inflammation, Proliferation) Induces

Caption: IKK-2/NF-κB signaling pathway and its inhibition.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a critical role in immunity and cell growth.[18] Dysregulation of this pathway is associated with various diseases.[19] The pathway involves ligand-induced receptor dimerization, subsequent activation of receptor-associated JAKs, which then phosphorylate the receptor and STAT proteins.[20] Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene transcription.[20][21]

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Receptor Dimer Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates P-JAK P-JAK JAK->P-JAK Autophosphorylation P-JAK->Receptor Phosphorylates P-STAT P-STAT STAT->P-STAT STAT Dimer P-STAT P-STAT P-STAT->STAT Dimer Dimerizes Nucleus Nucleus STAT Dimer->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Regulates

Caption: Simplified JAK-STAT signaling pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery and development. The following sections provide methodologies for key assays used to evaluate the biological activities of 2-aminopyrimidine derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against a specific kinase.[22]

Kinase_Inhibition_Assay_Workflow Start Start Prepare serial dilutions of\n2-aminopyrimidine derivative Prepare serial dilutions of 2-aminopyrimidine derivative Start->Prepare serial dilutions of\n2-aminopyrimidine derivative Add compound dilutions to\n384-well plate Add compound dilutions to 384-well plate Prepare serial dilutions of\n2-aminopyrimidine derivative->Add compound dilutions to\n384-well plate Add kinase mix to wells Add kinase mix to wells Add compound dilutions to\n384-well plate->Add kinase mix to wells Prepare kinase reaction mix\n(Kinase, Substrate, ATP) Prepare kinase reaction mix (Kinase, Substrate, ATP) Prepare kinase reaction mix\n(Kinase, Substrate, ATP)->Add kinase mix to wells Incubate at room temperature Incubate at room temperature Add kinase mix to wells->Incubate at room temperature Add ATP detection reagent Add ATP detection reagent Incubate at room temperature->Add ATP detection reagent Measure luminescence Measure luminescence Add ATP detection reagent->Measure luminescence Calculate % inhibition and IC50 Calculate % inhibition and IC50 Measure luminescence->Calculate % inhibition and IC50 End End Calculate % inhibition and IC50->End

Caption: Workflow for a luminescence-based kinase inhibition assay.

Protocol:

  • Compound Preparation: Prepare a series of dilutions of the test 2-aminopyrimidine derivative in an appropriate solvent (e.g., DMSO).

  • Assay Plate Preparation: Dispense the compound dilutions into a 384-well assay plate. Include controls for 100% kinase activity (vehicle only) and 0% kinase activity (no enzyme).

  • Kinase Reaction: Prepare a kinase reaction mixture containing the target kinase, a suitable substrate (e.g., a biotinylated peptide), and ATP in a kinase assay buffer.

  • Reaction Initiation: Add the kinase reaction mixture to all wells of the assay plate to start the reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection: Add an ATP detection reagent (e.g., a luciferase/luciferin-based reagent) to each well. This reagent will produce a luminescent signal proportional to the amount of ATP remaining in the well.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of a compound against a specific microbial strain.[4]

Protocol:

  • Microbial Culture Preparation: Prepare an overnight culture of the test microorganism in a suitable broth medium. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the 2-aminopyrimidine derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Assay (Carrageenan-induced Rat Paw Edema)

This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of a compound.[8]

Protocol:

  • Animal Acclimatization: Acclimate rats to the laboratory conditions for a week before the experiment.

  • Compound Administration: Administer the test 2-aminopyrimidine derivative orally or intraperitoneally to the test group of rats. Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., ibuprofen) to the positive control group.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce edema.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the test and standard drug groups compared to the control group.

Conclusion

The 2-aminopyrimidine scaffold continues to be a remarkably versatile and fruitful starting point for the design and discovery of novel therapeutic agents. The diverse biological activities, ranging from potent anticancer and antimicrobial effects to significant anti-inflammatory and enzyme-inhibitory properties, underscore the importance of this heterocyclic core in medicinal chemistry. The data and protocols presented in this guide aim to provide a valuable resource for researchers and drug development professionals, facilitating further exploration and exploitation of the vast therapeutic potential of 2-aminopyrimidine derivatives. Future efforts in this field will likely focus on the development of more selective and potent derivatives, as well as the exploration of novel biological targets to address unmet medical needs.

References

A Technical Guide to 2-Aminopyrimidine-5-Carboxylic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in 2-aminopyrimidine-5-carboxylic acid. It provides detailed information on procurement, synthesis, and the biological context of this versatile chemical compound, with a focus on its role as a modulator of the Wnt signaling pathway.

Sourcing and Procurement

This compound is commercially available from a variety of suppliers. The following table summarizes key purchasing information from several vendors to facilitate procurement for research purposes.

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD)
Sigma-Aldrich 3167-50-897%250 mg, 1 g, 5 g$21.85 (250 mg), $28.75 (1 g), $57.50 (5 g)[1]
Otto Chemie Pvt. Ltd. A 278197%Semi-bulk and bulk packsInquiry required
BLD Pharm 3167-50-8Not specifiedNot specifiedInquiry required
ChemScene CS-0118367≥97%Not specifiedInquiry required
Santa Cruz Biotechnology sc-280623Not specifiedNot specifiedInquiry required
Reagentia R00334HNot specified250 mg, 1 g, 5 g, 10 gInquiry required
ChemicalBook CB530834998%1 kg$1.00/kg (Shaanxi Dideu Medichem Co. Ltd.)[2]

Note: Prices and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthesis Protocol

For researchers who wish to synthesize this compound in-house, a common method is the hydrolysis of its corresponding methyl ester. The following protocol is a general guide based on established procedures.[2]

Reaction: Hydrolysis of Methyl 2-aminopyrimidine-5-carboxylate

Materials:

  • Methyl 2-aminopyrimidine-5-carboxylate

  • Methanol (MeOH)

  • Water (H₂O)

  • Lithium hydroxide (LiOH)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve methyl 2-aminopyrimidine-5-carboxylate (e.g., 300 mg, 2.0 mmol) in a minimal amount of methanol in a round-bottom flask.[2]

  • Add a small amount of water to the solution.[2]

  • Add lithium hydroxide (e.g., 122 mg, 5.1 mmol) to the reaction mixture.[2]

  • Stir the reaction mixture at 60 °C overnight.[2]

  • Monitor the reaction progress using an appropriate technique (e.g., TLC).

  • Upon completion, concentrate the mixture under reduced pressure to remove the methanol.[2]

  • Dilute the residue with water.[2]

  • Adjust the pH of the solution to 4 using 1 M HCl. This will cause the product to precipitate.[2]

  • Collect the white solid precipitate by vacuum filtration.[2]

  • Wash the solid with cold water and dry under vacuum to yield this compound.[2]

Expected Yield: Approximately 90%.[2]

Characterization: The product can be characterized by techniques such as ¹H NMR spectroscopy. For example, in DMSO-d₆, characteristic peaks are observed at δ 12.73 (1H, broad), 8.63 (2H, s), and 7.44 (2H, broad).[2]

Below is a workflow diagram illustrating the synthesis process.

G Synthesis Workflow of this compound cluster_0 Reaction Setup cluster_1 Workup and Purification start Dissolve Methyl 2-aminopyrimidine-5-carboxylate in MeOH/H₂O add_lioh Add Lithium Hydroxide (LiOH) start->add_lioh heat Stir at 60°C Overnight add_lioh->heat concentrate Concentrate under Reduced Pressure heat->concentrate dilute Dilute with Water concentrate->dilute acidify Adjust pH to 4 with 1M HCl dilute->acidify precipitate Precipitation of Product acidify->precipitate filter Collect Solid by Vacuum Filtration precipitate->filter dry Dry under Vacuum filter->dry end end dry->end This compound

Synthesis Workflow

Biological Activity and Signaling Pathways

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. Notably, derivatives of 2-aminopyrimidine have been identified as inhibitors of the canonical Wnt signaling pathway.[1]

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in various diseases, including cancer. The canonical Wnt pathway is centered around the regulation of β-catenin levels. In the absence of a Wnt ligand, β-catenin is phosphorylated by a "destruction complex" (comprising APC, Axin, GSK-3β, and CK1), leading to its ubiquitination and proteasomal degradation. When a Wnt ligand binds to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inhibited. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of target genes by associating with TCF/LEF transcription factors.

2-Aminopyrimidine derivatives have been shown to inhibit this pathway, likely by targeting a component downstream of the Wnt receptor complex, leading to a reduction in β-catenin/TCF-mediated transcription.[1]

The following diagram illustrates the canonical Wnt signaling pathway and the inhibitory action of 2-aminopyrimidine derivatives.

G Canonical Wnt Signaling Pathway and Inhibition by 2-Aminopyrimidine Derivatives cluster_0 Wnt OFF State cluster_1 Wnt ON State cluster_2 Inhibition by 2-Aminopyrimidine Derivatives DestructionComplex Destruction Complex (APC, Axin, GSK-3β, CK1) betaCatenin_off β-catenin DestructionComplex->betaCatenin_off Phosphorylation Proteasome Proteasome betaCatenin_off->Proteasome Ubiquitination & Degradation TCF_LEF_off TCF/LEF TargetGenes_off Target Gene Transcription OFF TCF_LEF_off->TargetGenes_off Wnt Wnt Ligand FZD_LRP FZD/LRP5/6 Receptor Wnt->FZD_LRP DVL Dishevelled (DVL) FZD_LRP->DVL DestructionComplex_inactivated Inactivated Destruction Complex DVL->DestructionComplex_inactivated Inhibition betaCatenin_on β-catenin (accumulates) betaCatenin_nuc β-catenin (nucleus) betaCatenin_on->betaCatenin_nuc Translocation TCF_LEF_on TCF/LEF betaCatenin_nuc->TCF_LEF_on TargetGenes_on Target Gene Transcription ON TCF_LEF_on->TargetGenes_on Aminopyrimidine 2-Aminopyrimidine Derivatives Aminopyrimidine->betaCatenin_nuc Inhibition

Wnt Signaling Inhibition

This guide provides a foundational understanding of this compound for research applications. For further in-depth information, researchers are encouraged to consult the cited literature and supplier documentation.

References

Basic reactivity profile of 2-aminopyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Basic Reactivity Profile of 2-Aminopyrimidine-5-carboxylic Acid

Introduction

This compound is a vital heterocyclic compound that serves as a versatile building block in the fields of medicinal chemistry and drug development. Its structure incorporates three key features that define its chemical behavior: a nucleophilic 2-amino group, an electron-deficient pyrimidine ring, and a carboxylic acid group at the 5-position. This unique combination of functional groups allows for a wide range of chemical transformations, making it a valuable scaffold for the synthesis of diverse and complex molecules with potential biological activity. 2-aminopyrimidine derivatives are known to exhibit a broad spectrum of pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities.[1][2][3]

This technical guide provides a comprehensive overview of the fundamental reactivity of this compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its physicochemical properties, reactivity at its core functional groups, and established experimental protocols for its synthesis and modification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, characterization, and for predicting its behavior in various reaction environments.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[4][5]
CAS Number 3167-50-8[5][6][7]
Molecular Formula C₅H₅N₃O₂[4][7]
Molecular Weight 139.11 g/mol [4]
Appearance White to pale-yellow or yellow-brown solid[5]
Purity Typically ≥97%[5]
Storage Refrigerator[5]

Core Reactivity Profile

The reactivity of this compound is governed by the interplay of its three principal functional components. The electron-withdrawing nature of the pyrimidine ring and the carboxylic acid group deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly if leaving groups are present. The amino group, conversely, acts as a potent nucleophile and a site for further functionalization.

Reactivity of the 2-Amino Group

The 2-amino group is a key site for derivatization. Its nucleophilicity allows it to participate in a variety of common organic transformations, including:

  • Acylation and Alkylation: Standard reactions to form amides and secondary/tertiary amines.

  • Nucleophilic Substitution: The amino group can act as a nucleophile to displace leaving groups from other molecules. This is a common strategy in the synthesis of more complex 2-aminopyrimidine derivatives.[1][2]

  • Cross-Coupling Reactions: Modern metal-catalyzed cross-coupling reactions can be employed to form C-N bonds, further extending the molecular scaffold.

Reactivity of the 5-Carboxylic Acid Group

The carboxylic acid moiety offers another handle for synthetic modification. Its reactivity includes:

  • Esterification and Amide Bond Formation: Classic reactions to produce esters and amides, enabling linkage to other molecular fragments.

  • Decarboxylative Cross-Coupling: A notable and powerful transformation for this molecule is its participation in palladium/silver-catalyzed decarboxylative C-C cross-coupling reactions.[6][8] This process allows for the direct introduction of various substituents at the C5-position by coupling with partners such as aryl iodides, alkenes, bromoalkynes, and azoles.[6][8] This reaction significantly enhances the synthetic utility of the scaffold by enabling direct C-C bond formation.

Reactivity of the Pyrimidine Ring

The pyrimidine ring itself is electron-deficient. While the parent this compound is not highly susceptible to nucleophilic aromatic substitution (SNAr), derivatives with leaving groups (e.g., halogens) on the ring are excellent substrates for such reactions. For instance, related compounds like 2-amino-4,6-dichloropyrimidine readily undergo regioselective SNAr reactions with various nucleophiles.[1][9]

Below is a diagram illustrating the primary reactive sites of the molecule.

G Diagram 1: General Reactivity Profile of this compound cluster_main This compound cluster_amino 2-Amino Group (Nucleophilic Site) cluster_cooh 5-Carboxylic Acid Group cluster_ring Pyrimidine Ring (Electrophilic Site) mol < > amino_reactions Acylation Alkylation C-N Coupling mol->amino_reactions Reacts at N cooh_reactions Esterification Amide Formation Decarboxylative Coupling mol->cooh_reactions Reacts at COOH ring_reactions SNAr (with leaving groups) mol->ring_reactions Reacts on Ring

Caption: General Reactivity Profile of this compound.

Experimental Protocols & Data

This section provides detailed methodologies for key experiments and summarizes important quantitative data.

Synthesis of this compound

A common and efficient method for the preparation of this compound is through the hydrolysis of its corresponding methyl ester.[6]

Protocol: Hydrolysis of Methyl 2-aminopyrimidine-5-carboxylate [6]

  • Dissolve methyl 2-aminopyrimidine-5-carboxylate (e.g., 300 mg, 2.0 mmol) in methanol (5 mL) containing a small amount of water.

  • Add lithium hydroxide (LiOH) (e.g., 122 mg, 5.1 mmol) to the solution.

  • Stir the reaction mixture at 60 °C overnight.

  • Monitor the reaction for completion (e.g., by TLC).

  • Upon completion, concentrate the mixture under reduced pressure to remove the methanol.

  • Dilute the residue with water and adjust the pH to approximately 4 using a 1 M HCl solution.

  • A white solid of this compound will precipitate out of the solution.

  • Collect the product by vacuum filtration and dry to yield the final product (typical yield: ~90%).[6]

The workflow for this synthesis is visualized below.

G Diagram 2: Synthesis Workflow start Methyl 2-aminopyrimidine-5-carboxylate (in Methanol/Water) step1 Add LiOH start->step1 step2 Stir at 60°C overnight step1->step2 step3 Concentrate under reduced pressure step2->step3 step4 Dilute with Water Adjust pH to 4 with HCl step3->step4 precipitate Precipitation of Product step4->precipitate end This compound (White Solid) precipitate->end

Caption: Synthesis Workflow for this compound.

Decarboxylative Cross-Coupling Reaction

This reaction provides a modern and efficient route to introduce diverse substituents at the C5-position of the pyrimidine ring.[6][8]

General Protocol Outline:

  • Reactants: this compound and a coupling partner (e.g., aryl iodide, alkene, bromoalkyne, or azole).

  • Catalytic System: A combination of a palladium (Pd) catalyst and a silver (Ag) co-catalyst is typically employed.

  • Solvent and Conditions: The reaction is performed in a suitable solvent under specific temperature and atmosphere conditions, which are optimized based on the substrates.

  • Outcome: The reaction proceeds with the loss of CO₂ and the formation of a new C-C bond at the 5-position of the pyrimidine ring.

G Diagram 3: Decarboxylative Cross-Coupling cluster_reactants reactant1 This compound catalyst Pd/Ag Catalytic System reactant2 Coupling Partner (e.g., R-I, R-Br) conditions Heat (-CO₂) catalyst->conditions product 5-Substituted-2-aminopyrimidine conditions->product

References

An In-depth Technical Guide to 2-Aminopyrimidine-5-carboxylic Acid and Its Derivatives in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-aminopyrimidine-5-carboxylic acid, a key heterocyclic compound, and its derivatives, which have garnered significant interest in medicinal chemistry and drug discovery. This document details the chemical properties, synthesis, and diverse biological activities of this scaffold, with a focus on its role as a privileged structure in the development of novel therapeutic agents.

Chemical Identity and Synonyms

This compound is a stable, white to pale-yellow solid organic compound. Its core structure, featuring a pyrimidine ring with an amine group at the 2-position and a carboxylic acid at the 5-position, serves as a versatile synthetic intermediate. A comprehensive list of its synonyms and identifiers is provided below for clear identification and cross-referencing in research and procurement.

Identifier Type Identifier
IUPAC Name This compound[1][2]
CAS Number 3167-50-8[1]
Molecular Formula C5H5N3O2[1]
Molecular Weight 139.11 g/mol [1]
Synonyms 2-Amino-5-pyrimidinecarboxylic acid, 5-Carboxy-2-aminopyrimidine

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is a critical aspect of their application in drug discovery. The following section outlines a common experimental protocol for the preparation of the parent compound.

Synthesis of this compound from Methyl 2-Aminopyrimidine-5-carboxylate

A frequently employed method for the synthesis of this compound involves the hydrolysis of its corresponding methyl ester.[3]

Experimental Protocol:

  • Dissolution: Methyl 2-aminopyrimidine-5-carboxylate (e.g., 300 mg, 2.0 mmol) is dissolved in methanol (5 mL) containing a small amount of water.

  • Hydrolysis: Lithium hydroxide (e.g., 122 mg, 5.1 mmol) is added to the solution.

  • Reaction: The reaction mixture is stirred overnight at 60 °C.

  • Work-up: Upon completion, the mixture is concentrated under reduced pressure. The residue is then diluted with water, and the pH is adjusted to 4 with a 1 M HCl solution.

  • Isolation: The resulting white precipitate of this compound is collected by vacuum filtration.

  • Characterization: The product can be characterized by ¹H NMR spectroscopy. For example, in DMSO-d6, characteristic peaks appear at δ 12.73 (1H, broad peak), 8.63 (2H, single peak), and 7.44 (2H, broad peak).[3]

Biological Activity and Therapeutic Potential

The 2-aminopyrimidine scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of this compound have been investigated for a wide range of therapeutic applications, including as inhibitors of enzymes implicated in cancer and other diseases.

Kinase Inhibition

A significant area of research has focused on the development of 2-aminopyrimidine derivatives as potent kinase inhibitors. These compounds have shown activity against several important cancer targets.

  • Cyclin-Dependent Kinase 9 (CDK9) and Histone Deacetylase (HDAC) Dual Inhibitors: Certain 2-aminopyrimidine-based derivatives have been identified as dual inhibitors of CDK9 and HDACs.[4][5][6] For instance, compound 8e in a recent study demonstrated potent inhibitory activity against both CDK9 and HDAC1 with IC50 values of 88.4 nM and 168.9 nM, respectively.[5][6] Another compound, 9e , was identified as a potent FLT3/HDAC dual inhibitor with IC50 values of 30.4 nM (FLT3), 52.4 nM (HDAC1), and 14.7 nM (HDAC3).[5][6]

  • Bruton's Tyrosine Kinase (Btk) Inhibitors: A series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Btk have been developed.[7][8][9] These compounds have shown potent antiproliferative activities in B-cell lymphoma cell lines.[8][9]

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors: Aminopyrimidine hybrids have been synthesized and evaluated as EGFR tyrosine kinase inhibitors.[10] Compounds 6c and 10b from one study exhibited potent in vitro EGFR-TK enzyme inhibition with IC50 values of 0.9 ± 0.03 μM and 0.7 ± 0.02 μM, respectively.[10]

β-Glucuronidase Inhibition

Derivatives of 2-aminopyrimidine have also been explored as inhibitors of β-glucuronidase, an enzyme linked to certain pathological conditions like colon cancer.[11][12] In one study, a series of 2-aminopyrimidine derivatives were synthesized and tested, with compound 24 showing excellent inhibitory activity with an IC50 of 2.8 ± 0.10 µM, significantly more potent than the standard D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM).[11][12]

Wnt Signaling Pathway Inhibition

The canonical Wnt signaling pathway is a crucial regulator of cellular processes, and its dysregulation is associated with various diseases. A series of 2-aminopyrimidine derivatives have been identified as specific inhibitors of this pathway.[13] Hit molecules from these studies demonstrated promising inhibitory activity with IC50 values around 10 μM.[13]

Quantitative Data Summary

The following table summarizes the inhibitory activities of selected 2-aminopyrimidine derivatives against various biological targets.

Compound/Derivative Target IC50 Value Reference
Compound 8e CDK988.4 nM[5][6]
Compound 8e HDAC1168.9 nM[5][6]
Compound 9e FLT330.4 nM[5][6]
Compound 9e HDAC152.4 nM[5][6]
Compound 9e HDAC314.7 nM[5][6]
Compound 6c EGFR-TK0.9 ± 0.03 μM[10]
Compound 10b EGFR-TK0.7 ± 0.02 μM[10]
Compound 24 β-Glucuronidase2.8 ± 0.10 µM[11][12]
Wnt Pathway Inhibitor HitsWnt Signaling Pathway~10 μM[13]

Signaling Pathway and Experimental Workflow Visualization

To illustrate the mechanism of action of 2-aminopyrimidine derivatives, a diagram of the Bruton's Tyrosine Kinase (Btk) signaling pathway, a target for some of these compounds, is provided below.

Btk_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk Btk Bruton's Tyrosine Kinase (Btk) Syk->Btk Phosphorylation PLCg2 PLCγ2 Btk->PLCg2 Activation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_NFAT_AP1 NF-κB, NFAT, AP-1 Activation Ca_PKC->NFkB_NFAT_AP1 Cell_Outcomes B-cell Proliferation, Survival, and Differentiation NFkB_NFAT_AP1->Cell_Outcomes Inhibitor 2,5-Diaminopyrimidine Btk Inhibitor Inhibitor->Btk Inhibition

Caption: Btk Signaling Pathway Inhibition by 2,5-Diaminopyrimidine Derivatives.

This guide highlights the significance of this compound and its analogs as a fertile ground for the discovery of new therapeutic agents. The versatility of this scaffold allows for the development of inhibitors targeting a range of enzymes and signaling pathways, underscoring its importance in modern drug discovery and development.

References

Methodological & Application

The Versatility of 2-Aminopyrimidine-5-Carboxylic Acid: A Heterocyclic Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is paramount. Among these, 2-aminopyrimidine-5-carboxylic acid has emerged as a highly versatile heterocyclic building block, offering a gateway to a diverse array of biologically active compounds. Its inherent structural features allow for facile chemical modification, making it a valuable starting material for the synthesis of potent kinase inhibitors, antimicrobial agents, and enzyme inhibitors. These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of its utility, including detailed experimental protocols and quantitative biological data.

The 2-aminopyrimidine core is a privileged structure in drug discovery, present in numerous FDA-approved drugs. The addition of a carboxylic acid at the 5-position and an amino group at the 2-position provides two key points for chemical diversification. This allows for the systematic exploration of the chemical space around the scaffold, a critical step in establishing structure-activity relationships (SAR) and optimizing lead compounds.

Application as Kinase Inhibitors

Derivatives of this compound have demonstrated significant potential as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer. The pyrimidine core can mimic the adenine base of ATP, enabling competitive binding to the kinase active site.

Quantitative Data: Kinase Inhibitory Activity
Compound IDTarget KinaseIC50 (nM)[1]Cell LineAntiproliferative IC50 (µM)
1 FLT3-WT25MV4-110.03 ± 0.01
2 FLT3-D835Y15MV4-110.03 ± 0.01
3 CHK110MV4-110.03 ± 0.01
4 EGFR-TK700MCF-731.8 ± 2.0[2]
5 Aurora A<200SCLC cell lines<0.2
Signaling Pathway: Aurora Kinase Inhibition

The Aurora kinase family plays a pivotal role in the regulation of mitosis. Inhibitors based on the 2-aminopyrimidine scaffold can disrupt this signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Cdk1_CyclinB Cdk1/Cyclin B Spindle Mitotic Spindle Assembly Cdk1_CyclinB->Spindle Promotes Plk1 Plk1 Plk1->Cdk1_CyclinB Activates Chromosome Chromosome Segregation Spindle->Chromosome Cytokinesis Cytokinesis Chromosome->Cytokinesis AuroraA Aurora A Kinase AuroraA->Plk1 Activates AuroraA->Spindle Regulates Inhibitor 2-Aminopyrimidine Derivative Inhibitor->AuroraA Inhibits synthetic_workflow Start 2-Aminopyrimidine- 5-carboxylic acid Step1 Esterification or Amide Coupling (Carboxylic Acid) Start->Step1 Step2 N-Alkylation or N-Arylation (Amino Group) Start->Step2 Intermediate1 Ester or Amide Derivative Step1->Intermediate1 Final Diverse Library of 2-Aminopyrimidine Derivatives Step1->Final Intermediate2 N-Substituted Derivative Step2->Intermediate2 Step2->Final Intermediate1->Step2 Intermediate2->Step1

References

Application Notes and Protocols: 2-Aminopyrimidine Derivatives in the Synthesis of β-Glucuronidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and evaluation of 2-aminopyrimidine derivatives as potent inhibitors of β-glucuronidase. The following sections include quantitative data on inhibitor potency, detailed experimental protocols for synthesis and enzymatic assays, and graphical representations of the synthetic workflow. While the core focus is on the 2-aminopyrimidine scaffold, the primary starting material in the cited key experiments is 2-amino-4,6-dichloropyrimidine, a closely related and synthetically versatile precursor.

Introduction

β-glucuronidase is an enzyme that plays a crucial role in the body's detoxification processes by breaking down complex carbohydrates.[1] Elevated levels of β-glucuronidase are associated with various pathological conditions, including colon cancer, renal diseases, and urinary tract infections.[1][2][3][4][5] Therefore, the discovery and development of potent β-glucuronidase inhibitors is a significant area of research for developing new therapeutic agents.[1][2][3][4][5] Derivatives of 2-aminopyrimidine have been identified as a promising class of compounds for this purpose.[1][2]

Quantitative Data: β-Glucuronidase Inhibition

A series of twenty-seven 2-aminopyrimidine derivatives were synthesized and evaluated for their in vitro β-glucuronidase inhibitory activity.[1][2][3] The results for the most active compounds are summarized in the table below, with D-saccharic acid 1,4-lactone used as the standard inhibitor.

Compound IDStructure/SubstituentIC50 (µM)
24 Piperazinyl at C-42.8 ± 0.10
8 -72.0 ± 6.20
9 -126.43 ± 6.16
23 -257.0 ± 4.18
22 -300.25 ± 12.15
StandardD-saccharic acid 1,4-lactone45.75 ± 2.16

Note: The specific structures for compounds 8, 9, 22, and 23 are detailed in the source literature. Compound 24 was identified as the most potent inhibitor in the series.[1][2][3][4]

Experimental Protocols

The synthesis of 2-aminopyrimidine derivatives is achieved through a nucleophilic substitution reaction.[1][2][4] This method involves the fusion of 2-amino-4,6-dichloropyrimidine with a variety of amines in the presence of triethylamine under solvent-free and catalyst-free conditions.[1][2][3][4]

Materials:

  • 2-amino-4,6-dichloropyrimidine

  • Various primary and secondary amines

  • Triethylamine (Et3N)

Procedure:

  • A mixture of 2-amino-4,6-dichloropyrimidine (1.0 eq.), the respective amine (1.2 eq.), and triethylamine (1.5 eq.) is prepared in a reaction vessel.

  • The reaction mixture is heated at 80-90 °C for the time specified for each derivative (typically monitored by TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The solidified product is triturated with cold water, filtered, and washed with hexane to afford the crude product.

  • The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography.

  • The final products are characterized by EI-MS, HREI-MS, and NMR spectroscopy.[1][2][3]

The inhibitory activity of the synthesized compounds against β-glucuronidase is determined using a spectrophotometric assay.

Materials:

  • β-glucuronidase (from E. coli)

  • p-nitrophenyl-β-D-glucuronide (substrate)

  • Acetate buffer (pH 5.0)

  • Test compounds (dissolved in DMSO)

  • D-saccharic acid 1,4-lactone (standard inhibitor)

  • 96-well microplate reader

Procedure:

  • Prepare a reaction mixture containing 185 µL of acetate buffer and 5 µL of the test compound solution in a 96-well plate.

  • Add 5 µL of β-glucuronidase solution to the mixture and incubate at 37 °C for 30 minutes.

  • Initiate the enzymatic reaction by adding 5 µL of the substrate, p-nitrophenyl-β-D-glucuronide.

  • The absorbance is measured at 405 nm at regular intervals for 30 minutes using a microplate reader.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme.

  • IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) are determined by plotting the percentage of inhibition against different concentrations of the test compounds.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Work-up & Purification cluster_end Final Product & Analysis 2-amino-4,6-dichloropyrimidine 2-amino-4,6-dichloropyrimidine Heating (80-90 °C) Heating (80-90 °C) 2-amino-4,6-dichloropyrimidine->Heating (80-90 °C) Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Heating (80-90 °C) Triethylamine Triethylamine Triethylamine->Heating (80-90 °C) Cooling & Trituration Cooling & Trituration Heating (80-90 °C)->Cooling & Trituration Solvent-free Solvent-free Solvent-free->Heating (80-90 °C) Filtration Filtration Cooling & Trituration->Filtration Washing (Hexane) Washing (Hexane) Filtration->Washing (Hexane) Recrystallization/Chromatography Recrystallization/Chromatography Washing (Hexane)->Recrystallization/Chromatography 2-Aminopyrimidine Derivative 2-Aminopyrimidine Derivative Recrystallization/Chromatography->2-Aminopyrimidine Derivative Characterization (MS, NMR) Characterization (MS, NMR) 2-Aminopyrimidine Derivative->Characterization (MS, NMR)

Caption: General workflow for the synthesis of 2-aminopyrimidine derivatives.

G β-glucuronidase β-glucuronidase Binding Binding β-glucuronidase->Binding Substrate Substrate Substrate->Binding Binds to Product Product Inhibitor 2-Aminopyrimidine Derivative Inhibitor->β-glucuronidase Binds to active site Binding->Product Catalyzes

Caption: Inhibition of β-glucuronidase by a 2-aminopyrimidine derivative.

References

Application Notes and Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-substituted pyrimidine-5-carboxylic esters. These compounds are significant scaffolds in medicinal chemistry and drug development due to their presence in various biologically active molecules. The substituent at the 2-position is crucial for modulating the pharmacological properties of these compounds, making robust synthetic methods essential for discovering new therapeutic agents.

The presented protocol is based on a high-yielding and direct method that involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a variety of amidinium salts.[1][2][3] This approach is notable for its ability to produce pyrimidines without substitution at the 4-position, a common challenge in other synthetic routes.[1][4]

Experimental Workflow

The synthesis is a two-step process that begins with the preparation of a stable sodium salt, followed by its reaction with an appropriate amidinium salt to yield the desired 2-substituted pyrimidine-5-carboxylic ester.

G cluster_0 Step 1: Preparation of Sodium Salt cluster_1 Step 2: Pyrimidine Synthesis cluster_2 Work-up and Purification A Methyl formate + Methyl 3,3-dimethoxypropionate C Condensation Reaction (12-16 hours, room temp) A->C B Sodium Hydride in Diethyl Ether B->C D Sodium 3,3-dimethoxy-2- methoxycarbonylpropen-1-olate (Stable Solid) C->D E Sodium Salt from Step 1 G Reaction at 100°C for 1 hour E->G F Amidinium Salt in DMF F->G H 2-Substituted Pyrimidine- 5-carboxylic Ester G->H I Quench with NaHCO3 (aq) H->I J Extract with Ethyl Acetate I->J K Wash, Dry, and Concentrate J->K L Flash Column Chromatography K->L M Pure Product L->M

Caption: General workflow for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.

Experimental Protocols

Materials
  • Methyl formate

  • Methyl 3,3-dimethoxypropionate

  • Sodium hydride (60% dispersion in mineral oil)

  • Amidinium salts (various)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Protocol 1: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate[1][2][4]
  • To a stirred suspension of sodium hydride (1.0 equivalent) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 equivalent) and methyl formate (1.2 equivalents) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with diethyl ether.

  • Dry the solid under vacuum to afford the sodium salt, which is stable at room temperature when stored under a nitrogen atmosphere.

Protocol 2: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters[1][2][4]
  • To a solution of the prepared sodium salt (1.16 equivalents) in anhydrous DMF, add the desired amidinium salt (1.0 equivalent).

  • Heat the reaction mixture to 100 °C under a nitrogen atmosphere for 1 hour.

  • Cool the reaction to room temperature and add water. Precipitation of the product is typically observed at this stage.

  • Collect the solid product by filtration and wash with water.

  • Alternatively, if precipitation does not occur, quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.

Data Presentation

The following table summarizes the yields of various 2-substituted pyrimidine-5-carboxylic esters synthesized using the described protocol.[1]

EntryR Group of Amidinium SaltProductYield (%)
a HMethyl pyrimidine-5-carboxylate70
b CH₃Methyl 2-methylpyrimidine-5-carboxylate72
c C₂H₅Methyl 2-ethylpyrimidine-5-carboxylate75
d n-C₃H₇Methyl 2-propylpyrimidine-5-carboxylate68
e i-C₃H₇Methyl 2-isopropylpyrimidine-5-carboxylate65
f SCH₃Methyl 2-(methylthio)pyrimidine-5-carboxylate95
g PhMethyl 2-phenylpyrimidine-5-carboxylate88
h 4-MeO-PhMethyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate92
i 4-Cl-PhMethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate85
j 4-F-PhMethyl 2-(4-fluorophenyl)pyrimidine-5-carboxylate87
k 4-NO₂-PhMethyl 2-(4-nitrophenyl)pyrimidine-5-carboxylate78
l 2-thienylMethyl 2-(2-thienyl)pyrimidine-5-carboxylate81

Note: Yields are representative and may vary based on the specific amidinium salt and reaction scale. The 2-methylthio derivative (product 5f) serves as a versatile intermediate for further functionalization.[4]

References

Application Notes and Protocols: The Role of 2-Aminopyrimidine-5-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Privileged Scaffold for Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates due to their favorable structural and electronic properties. The 2-aminopyrimidine moiety is one such "privileged scaffold." Its utility is rooted in its ability to form specific, predictable interactions with biological targets, particularly enzymes like protein kinases. This guide provides an in-depth exploration of 2-aminopyrimidine-5-carboxylic acid, a versatile building block whose strategic functional groups offer a powerful platform for developing novel therapeutics.

The Significance of the Pyrimidine Core

Pyrimidine and its derivatives are fundamental components of life, forming the basis of nucleobases in DNA and RNA.[1] In medicinal chemistry, the pyrimidine ring is valued for its aromaticity, planarity, and the precise geometry of its nitrogen atoms, which act as excellent hydrogen bond acceptors. This allows the scaffold to mimic the adenine base of ATP, enabling it to effectively compete for the ATP-binding site in a vast number of enzymes.[2]

The Strategic Importance of the 2-Amino and 5-Carboxylic Acid Groups

The true power of the this compound scaffold lies in its functionalization. The 2-amino group serves as a crucial hydrogen bond donor, often forming a bidentate hydrogen-bonding pattern with the "hinge" region of protein kinases, a key interaction for potent inhibition.[2]

The 5-carboxylic acid group is a versatile chemical handle that provides a vector for synthetic elaboration. It can be readily converted into esters, amides, or other functional groups to:

  • Explore Structure-Activity Relationships (SAR): Systematically modifying this position allows researchers to probe the target's binding pocket and optimize interactions.

  • Tune Physicochemical Properties: Alterations at the C5 position can modulate solubility, lipophilicity, and metabolic stability, which are critical for transforming a potent compound into a viable drug candidate.

  • Introduce New Pharmacophoric Elements: This position can be used to reach into adjacent pockets of the target protein, increasing both potency and selectivity.

Core Applications in Therapeutic Design

The unique architecture of the 2-aminopyrimidine scaffold has led to its successful application across multiple therapeutic areas, most notably in oncology, infectious diseases, and inflammation.

Kinase Inhibition: Targeting the ATP-Binding Site

Protein kinases regulate a multitude of cellular processes, and their dysregulation is a hallmark of cancer. The 2-aminopyrimidine core is a cornerstone of modern kinase inhibitor design.

Mechanism: Hinge-Binding Interactions The efficacy of the 2-aminopyrimidine scaffold is primarily derived from its ability to form two key hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of a conserved residue in the kinase hinge region. This interaction anchors the inhibitor within the ATP-binding site, providing a stable foundation for further optimization.

G cluster_0 Kinase Hinge Region cluster_1 2-Aminopyrimidine Scaffold hinge_nh Backbone N-H hinge_co Backbone C=O pyrimidine Pyrimidine Ring amino 2-Amino Group (Donor) pyrimidine->amino n_acceptor Ring Nitrogen (Acceptor) pyrimidine->n_acceptor amino->hinge_co H-Bond n_acceptor->hinge_nh H-Bond

Caption: Kinase Hinge-Binding Motif.

Case Study 1: Covalent Inhibitors of Bruton's Tyrosine Kinase (Btk) Btk is a critical enzyme in B-cell signaling and a validated target for B-cell malignancies. Researchers have developed a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Btk.[3] In these molecules, the core scaffold ensures proper orientation in the active site, while a strategically placed acrylamide moiety forms a covalent bond with a nearby cysteine residue, leading to potent and durable inhibition. These compounds have demonstrated significant antitumor activity in vivo.[3]

Case Study 2: Dual CDK/HDAC Inhibitors The co-inhibition of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) is an emerging strategy to overcome drug resistance in cancer. Novel inhibitors based on 2-aminopyrimidine and 2-aminopyridine scaffolds have been developed as dual CDK9/HDAC inhibitors.[4] One such compound, 8e , showed potent inhibitory activity against both CDK9 (IC₅₀ = 88.4 nM) and HDAC1 (IC₅₀ = 168.9 nM), induced apoptosis in cancer cells, and exhibited significant antitumor potency in a mouse xenograft model.[4]

Table 1: Selected Kinase Inhibitory Activity of 2-Aminopyrimidine Derivatives

Compound/Series Target Kinase Key Structural Feature Reported IC₅₀ Reference
Compound 31 Btk Covalent 2,5-diaminopyrimidine Potent antiproliferative activity [3]
Compound 8e CDK9 / HDAC1 2-aminopyrimidine core 88.4 nM / 168.9 nM [4]

| Compound 9e | FLT3 / HDAC | 2-aminopyrimidine core | 30.4 nM (FLT3) |[4] |

Antimicrobial Drug Development

The rise of antimicrobial resistance has created an urgent need for new antibacterial agents that act on novel targets. The methylerythritol phosphate (MEP) pathway, which is essential for isoprenoid biosynthesis in many pathogens but absent in humans, is an attractive target.

Mechanism: Targeting Essential Bacterial Enzymes Derivatives of 2-amino-4-hydroxypyrimidine-5-carboxylate have been designed to target IspF, the 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase enzyme in the MEP pathway.[5] The design anticipates a bidentate binding interaction with the active site zinc ion via the 4-hydroxyl and 5-carboxylate oxygens, while substituents on the 2-amino group can be modified to enhance interactions with a nearby lipophilic loop, thereby improving potency and selectivity.[5]

Broader Enzyme Inhibition and Receptor Modulation

The versatility of the 2-aminopyrimidine scaffold extends beyond kinases and antibacterial targets.

Case Study: β-Glucuronidase Inhibitors Elevated β-glucuronidase activity is linked to various pathologies, including colon cancer and urinary tract infections.[6] A series of 2-aminopyrimidine derivatives were synthesized and evaluated for their β-glucuronidase inhibitory activity. Several compounds showed excellent activity, with compound 24 exhibiting an IC₅₀ of 2.8 ± 0.10 µM, significantly more potent than the standard D-saccharic acid 1,4-lactone (IC₅₀ = 45.75 ± 2.16 µM).[6][7]

Case Study: Histamine H4 Receptor (H4R) Ligands The histamine H4 receptor is a target for inflammatory and pain-related conditions. Structure-activity relationship studies on a series of 2-aminopyrimidine-containing ligands led to the discovery of potent H4R antagonists.[8] Optimization of substituents on the pyrimidine ring resulted in compounds with in vivo activity in animal models of inflammation and pain.[8]

Synthetic Strategies & Experimental Protocols

The synthesis of diverse libraries of this compound derivatives is enabled by robust and flexible chemical methodologies. The carboxylic acid itself can be synthesized from its corresponding ester via hydrolysis.[9]

Overview of Synthetic Pathways

A common strategy involves the initial construction of a substituted pyrimidine-5-carboxylic ester, followed by hydrolysis to the key carboxylic acid intermediate. This intermediate can then be coupled with various amines to generate a library of amides or further modified through advanced cross-coupling reactions.

G start Starting Materials (e.g., Amidines, Enol Ethers) ester 2-Aminopyrimidine -5-Carboxylic Ester start->ester Cyclocondensation [1] acid 2-Aminopyrimidine -5-Carboxylic Acid (Key Intermediate) ester->acid Ester Hydrolysis [14] amides Library of Amide Derivatives acid->amides Amide Coupling [12] cross_coupling C5-Substituted Derivatives acid->cross_coupling Decarboxylative Cross-Coupling [14]

Caption: General Synthetic Workflow.

Protocol 1: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

This protocol describes a general method for synthesizing 2-substituted pyrimidine-5-carboxylic esters from amidinium salts.[10]

  • Reagent Preparation: Prepare the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol by condensing methyl formate with methyl 3,3-dimethoxypropionate in the presence of sodium hydride. This reagent is stable at room temperature under nitrogen.

  • Reaction Setup: In a dry flask under a nitrogen atmosphere, dissolve the desired amidinium salt (1.0 eq) in a suitable anhydrous solvent (e.g., DMF).

  • Condensation: Add the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (1.1 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate in vacuo, and purify the crude product by column chromatography on silica gel to yield the desired 2-substituted pyrimidine-5-carboxylic ester.

Causality: This method is advantageous as it provides a direct route to pyrimidines unsubstituted at the C4 position, which can be challenging with other methods. The choice of an amidinium salt allows for the direct installation of the desired C2 substituent.[10]

Protocol 2: Functionalization of the 5-Carboxylic Acid Group (Amidation)

This protocol details the conversion of the key carboxylic acid intermediate to a diverse library of amides.[11]

  • Activation of Carboxylic Acid: In an anhydrous solvent (e.g., acetonitrile or DMF) under a nitrogen atmosphere, dissolve this compound (1.0 eq). Add a coupling agent such as HATU (1.1 eq) or bis(pentafluorophenyl) carbonate (BPC) (1.1 eq)[11], followed by a non-nucleophilic base like DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature overnight, or until the reaction is complete as monitored by LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product via flash chromatography or preparative HPLC to obtain the final amide.

Causality: The activation step is critical as it converts the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. The choice of coupling agent can be optimized to balance reactivity and minimize side reactions.

Protocol 3: Advanced Modification via Decarboxylative Cross-Coupling

This protocol allows for the introduction of aryl, alkenyl, or alkynyl groups at the C5 position, significantly expanding the accessible chemical space.[9]

  • Reaction Setup: To a reaction vial, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a silver co-catalyst (e.g., Ag₂CO₃, 2.0 eq), and the desired coupling partner (e.g., an aryl iodide, 1.5 eq).

  • Solvent and Atmosphere: Add an anhydrous, degassed solvent (e.g., dioxane or toluene) and purge the vial with an inert gas (argon or nitrogen).

  • Reaction: Seal the vial and heat the mixture to 80-120 °C. Monitor the reaction for the consumption of starting material and the evolution of CO₂.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the metal salts, washing with an organic solvent.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to isolate the C5-substituted 2-aminopyrimidine derivative.

Causality: This Pd/Ag dual catalytic system enables the decarboxylation of the carboxylic acid to form a pyrimidyl-palladium intermediate, which then undergoes cross-coupling with the partner molecule. This avoids the need to pre-functionalize the C5 position with a halide or boronic acid.[9]

Structure-Activity Relationship (SAR) Insights

Systematic exploration of the this compound scaffold has yielded valuable insights into how structural modifications influence biological activity.

Guiding Principles of SAR

SAR studies typically focus on three key regions of the scaffold: the 2-amino group, the 5-carboxamide substituent, and the C4/C6 positions of the pyrimidine ring. The goal is to maximize interactions with the target protein while maintaining favorable drug-like properties.[12][13]

G cluster_0 c2 C2-Amino: - H-bond donor - Steric tolerance varies c5 C5-Carboxamide: - Probes solvent front - Modulates solubility - Can reach new pockets c46 C4/C6 Positions: - Fine-tune selectivity - Block metabolism - Can introduce new vectors

Caption: Key Modification Points for SAR.

Key Modification Points and Their Impact
  • The 2-Amino Position: While the primary amine is often crucial for hinge binding, substitution on this nitrogen is sometimes tolerated and can be used to extend into nearby pockets. However, this position is often less amenable to large substituents compared to other parts of the scaffold.

  • The 5-Carboxamide Position: This is the most common and fruitful point of diversification.

    • Alkyl and Cycloalkyl Amides: Small, flexible groups like cyclopropylmethylamides can confer potency.[12][13]

    • Aromatic and Heteroaromatic Amides: These groups can engage in π-stacking or form additional hydrogen bonds, significantly boosting affinity.

    • Conformational Restriction: Incorporating cyclic amines (e.g., piperidines, pyrrolidines) can reduce the number of rotatable bonds, which can be entropically favorable and improve potency.[12][13] For example, in a series of NAPE-PLD inhibitors, replacing a flexible phenethylamine with a conformationally restricted 3-phenylpiperidine led to a twofold improvement in activity.[12][13]

  • The C4 and C6 Positions: These positions are critical for tuning selectivity and physicochemical properties.

    • Selectivity: Introducing substituents at C4 or C6 can create steric clashes with off-target kinases, thereby improving the selectivity profile of the inhibitor.

    • Metabolic Stability: Bulky groups at these positions can shield the pyrimidine ring from metabolic enzymes (e.g., cytochrome P450s), improving the compound's half-life.

    • Solubility: Adding polar groups, such as morpholine or piperazine moieties, can enhance aqueous solubility. In the development of H4R ligands, replacing a t-butyl group at C6 with a 4-methylpiperazine moiety was a key optimization step.[8]

Conclusion and Future Perspectives

This compound is a testament to the power of privileged scaffolds in drug discovery. Its inherent ability to engage with key biological targets, combined with the synthetic flexibility afforded by its functional groups, ensures its continued relevance. Future applications will likely focus on developing inhibitors with novel mechanisms of action, such as allosteric modulators or covalent binders for new targets. The continued exploration of advanced synthetic methods, like decarboxylative coupling, will further expand the chemical space that can be explored, paving the way for the discovery of next-generation therapeutics with enhanced potency, selectivity, and safety profiles.

References

Application Notes and Protocols for In Vitro and In Silico Studies of 2-Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the diverse biological activities of 2-aminopyrimidine derivatives, supported by detailed protocols for their in vitro and in silico evaluation. This document is intended to serve as a practical guide for researchers engaged in the discovery and development of novel therapeutics based on this privileged scaffold.

Application Notes

2-Aminopyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2][3] Their versatile structure allows for facile modification, enabling the synthesis of derivatives with potent and selective effects on various biological targets. These compounds are key components in several approved drugs, highlighting their therapeutic potential.[2][4]

Anticancer Activity:

A primary application of 2-aminopyrimidine derivatives is in oncology.[4][5][6] They have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.[7] For instance, derivatives have been developed as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML). Additionally, they have been investigated as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), which are involved in gene expression and cell cycle regulation, respectively.[7] The anticancer effects of these derivatives are often mediated through the induction of apoptosis and cell cycle arrest.[7][8]

Enzyme Inhibition:

Beyond kinases, 2-aminopyrimidine derivatives have been identified as inhibitors of other enzymes implicated in disease. Notably, they have been evaluated as inhibitors of β-glucuronidase, an enzyme whose increased activity is associated with conditions like colon cancer.[2][9]

Modulation of Signaling Pathways:

The therapeutic effects of 2-aminopyrimidine derivatives are often attributed to their ability to modulate key cellular signaling pathways. For example, certain derivatives have been shown to specifically inhibit the canonical Wnt signaling pathway, which is dysregulated in many cancers, without significant cellular toxicity.[10] By targeting components of these pathways, these compounds can effectively interfere with disease progression.

Antimicrobial Activity:

The growing threat of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents.[1] 2-Aminopyrimidine derivatives have demonstrated promising broad-spectrum antimicrobial properties, making them an interesting scaffold for the development of novel anti-infective drugs.[1][3]

Data Presentation

Table 1: Selected In Vitro Activities of 2-Aminopyrimidine Derivatives

Compound ClassTarget/AssayTest SystemIC50/ActivityReference
Phenyl-piperazine substituted 2-aminopyrimidineβ-GlucuronidaseIn vitro enzyme assay2.8 ± 0.10 µM[2][9]
Monoterpene-based 2,4-diaminopyrimidineA2780 ovarian cancer cellsAntiproliferative assay0.76–2.82 μM[5]
5-Aryl ethylidene aminopyrimidine-2,4-dioneBRD4In vitro enzyme assay0.029 µM[7]
5-Aryl ethylidene aminopyrimidine-2,4-dionePLK1In vitro enzyme assay0.094 µM[7]
2-Aminopyrimidine derivativeWnt signaling pathwayCell-based reporter assay~10 µM[10]
CDK9/HDAC dual inhibitorCDK9In vitro enzyme assay88.4 nM[8]
CDK9/HDAC dual inhibitorHDAC1In vitro enzyme assay168.9 nM[8]
FLT3/HDAC dual inhibitorFLT3In vitro enzyme assay30.4 nM[8]

Experimental Protocols

In Vitro Assays

1. Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general framework for assessing the inhibitory activity of 2-aminopyrimidine derivatives against a specific protein kinase. The assay can be adapted for various detection formats, such as fluorescence-based or luminescence-based readouts.[11][12]

Materials:

  • Test 2-aminopyrimidine derivatives

  • Recombinant protein kinase

  • Kinase substrate (peptide or protein)

  • Kinase assay buffer (typically containing Tris-HCl, MgCl2, and DTT)

  • ATP solution

  • Positive control inhibitor

  • Microplate (e.g., 96-well or 384-well)

  • Detection reagents (specific to the assay format, e.g., phosphospecific antibody)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds and the positive control inhibitor in the kinase assay buffer.

  • In a microplate, add the kinase and substrate to each well.

  • Add the diluted test compounds or controls to the respective wells. Include wells with no inhibitor as a positive control for enzyme activity and wells with no enzyme as a negative control.

  • Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compounds to bind to the kinase.

  • Initiate the kinase reaction by adding a specific concentration of ATP to all wells.

  • Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution or by proceeding directly to the detection step, depending on the assay format.

  • Add the detection reagents according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for signal development.

  • Measure the signal (e.g., fluorescence or luminescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by fitting the dose-response curve using appropriate software.

2. Protocol: Cell Viability MTT Assay

This colorimetric assay is used to assess the effect of 2-aminopyrimidine derivatives on cell viability and proliferation.[13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test 2-aminopyrimidine derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include untreated cells as a control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment compared to the untreated control.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

3. Protocol: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay is used to quantify the number of apoptotic and necrotic cells after treatment with 2-aminopyrimidine derivatives.[14][15][16]

Materials:

  • Cells treated with test compounds

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in your target cells by treating them with the 2-aminopyrimidine derivatives for a specific duration. Include an untreated control.

  • Harvest the cells (both adherent and floating) and collect them by centrifugation (e.g., 300 x g for 5 minutes).

  • Wash the cells once with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cells.

  • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer immediately (within 1 hour).

  • Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.

  • Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

In Silico Protocols

1. Protocol: In Silico ADMET Prediction

In silico tools are valuable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates in the early stages of discovery, helping to reduce time and costs.[17][18]

Tools: A variety of free web-based tools are available for ADMET prediction, including:

  • SwissADME: (--INVALID-LINK--)

  • pkCSM: (--INVALID-LINK--)

  • PreADMET: (--INVALID-LINK--)

  • ADMETlab 2.0: (19--INVALID-LINK--]

Procedure (General Workflow):

  • Prepare the Chemical Structure: Obtain the chemical structure of the 2-aminopyrimidine derivative in a compatible format, such as SMILES (Simplified Molecular Input Line Entry System) or as a 2D/3D structure file (e.g., .mol, .sdf).

  • Access the Web Server: Navigate to the chosen ADMET prediction web server.

  • Input the Structure: Paste the SMILES string or upload the structure file into the input field of the web server.

  • Run the Prediction: Initiate the ADMET property calculation by clicking the "run" or "submit" button.

  • Analyze the Results: The server will output a comprehensive profile of predicted ADMET properties. Key parameters to analyze include:

    • Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor status.

    • Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) isoform inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

    • Excretion: Total clearance.

    • Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), hepatotoxicity, and skin sensitization.

  • Interpret the Data: Compare the predicted ADMET properties of your derivatives against established thresholds for drug-likeness to identify candidates with favorable pharmacokinetic and safety profiles for further experimental validation. It is advisable to use multiple tools for prediction and compare the results for a more robust assessment.[17]

Mandatory Visualizations

Caption: Experimental workflow for the evaluation of 2-aminopyrimidine derivatives.

wnt_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Dvl Dishevelled (Dvl) Fzd->Dvl LRP LRP5/6 LRP->Dvl GSK3b GSK-3β Dvl->GSK3b | beta_catenin β-catenin GSK3b->beta_catenin P APC APC APC->beta_catenin Axin Axin Axin->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Accumulates & translocates Proteasome Proteasomal Degradation beta_catenin->Proteasome Phosphorylated Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates Inhibitor 2-Aminopyrimidine Derivative Inhibitor->Dvl Inhibits? Inhibitor->beta_catenin Inhibits?

Caption: Inhibition of the Wnt signaling pathway by 2-aminopyrimidine derivatives.

apoptosis_pathway Inhibitor 2-Aminopyrimidine Derivative (e.g., BRD4/PLK1 inhibitor) CellCycle Cell Cycle Arrest (G2/M phase) Inhibitor->CellCycle Induces Bcl2 Bcl-2 (Anti-apoptotic) Inhibitor->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Inhibitor->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis by 2-aminopyrimidine derivatives.

References

Application Notes and Protocols for the Use of 2-Aminopyrimidine-5-Carboxylic Acid in Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds, including the nucleobases of DNA and RNA.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[2][3] In oncology, pyrimidine-based drugs like 5-Fluorouracil and Imatinib have become critical therapeutic agents.[1][4] The 2-aminopyrimidine moiety, in particular, is a highly effective pharmacophore for developing protein kinase inhibitors, as it can mimic the adenine hinge-binding motif of ATP.[5][6]

This document focuses on 2-aminopyrimidine-5-carboxylic acid, a versatile starting material for the synthesis of novel anticancer drug candidates. Its dual functional groups—an amino group and a carboxylic acid—provide reactive handles for chemical modification, enabling the creation of diverse compound libraries for screening and optimization.

Application Note 1: Targeting Overactive Kinase Signaling in Cancer

The deregulation of protein kinase activity is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[6] The 2-aminopyrimidine scaffold is particularly adept at targeting the ATP-binding site of kinases.[5] Derivatives of this compound have been successfully designed as potent inhibitors of various kinases implicated in cancer, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinases (PI3K).[7][8][9]

A prominent strategy involves modifying the carboxylic acid group to form amides, which can interact with key residues in the kinase active site or serve as a linker to other pharmacophores to create dual-target inhibitors, such as CDK/HDAC inhibitors.[10] For instance, inhibiting CDK9 can prevent the phosphorylation of RNA polymerase II, leading to the downregulation of anti-apoptotic proteins like Mcl-1 and subsequent cancer cell apoptosis.

G cluster_0 Upstream Signaling cluster_1 CDK9-Mediated Transcription cluster_2 Drug Action cluster_3 Cellular Outcomes Growth_Factors Growth Factors / Mitogenic Signals CDK9 CDK9 / Cyclin T Growth_Factors->CDK9 Activates RNAPII RNA Polymerase II (RNAPII) CDK9->RNAPII Phosphorylates Ser2 Apoptosis Apoptosis CDK9->Apoptosis Inhibition Promotes pRNAPII p-RNAPII (Active) RNAPII->pRNAPII MCL1_MYC Transcription of Anti-Apoptotic Genes (e.g., Mcl-1, MYC) pRNAPII->MCL1_MYC Initiates Elongation Proliferation Cell Proliferation & Survival MCL1_MYC->Proliferation Drug 2-Aminopyrimidine Derivative (Inhibitor) Drug->CDK9 Inhibits

Caption: Simplified CDK9 signaling pathway and point of inhibition.
Quantitative Data Summary

The following table summarizes the in vitro activity of various anticancer compounds derived from 2-aminopyrimidine scaffolds, highlighting their potency against specific kinase targets and cancer cell lines.

Compound IDTarget Kinase(s)Cell LineIC50 / GI50 (µM)Citation
8e CDK9 / HDAC1MV-4-11 (Leukemia)0.088 (CDK9) / 0.169 (HDAC1)[10]
9e FLT3 / HDAC1/3MV-4-11 (Leukemia)0.030 (FLT3) / 0.052 (HDAC1)[10]
6c EGFR-TKMCF-7 (Breast)37.7 (Cell) / 0.9 (Enzyme)[7]
10b EGFR-TKMCF-7 (Breast)31.8 (Cell) / 0.7 (Enzyme)[7]
1c PI3KδLeukemia SR0.0034 (Enzyme)[9]
Doxorubicin Topoisomerase IIMultiple~0.01 - 1.0 (Varies)[2]
Gefitinib EGFR-TKMCF-7 (Breast)4.1[7]

Protocol 1: General Synthesis of 2-Aminopyrimidine-5-Carboxamides

This protocol describes a general method for synthesizing amide derivatives from this compound, a crucial step in creating many kinase inhibitors. The procedure utilizes a standard peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

G Start Starting Materials: - this compound - Desired Amine (R-NH2) - HATU, DIPEA, DMF Reaction Amide Coupling Reaction (Room Temp, 4-12h) Start->Reaction Workup Aqueous Workup (Extraction with EtOAc/Water) Reaction->Workup Purify Purification (Silica Gel Column Chromatography) Workup->Purify Analyze Characterization (NMR, LC-MS) Purify->Analyze Final Final Compound (Amide Derivative) Analyze->Final

Caption: General workflow for the synthesis of amide derivatives.
Methodology

  • Reagent Preparation:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Add the desired primary or secondary amine (1.1 eq).

    • Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

  • Reaction:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup and Extraction:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate (EtOAc).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a solvent system gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol) to elute the desired product.

  • Characterization:

    • Collect the fractions containing the pure product and concentrate the solvent.

    • Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and LC-MS.[7]

Application Note 2: In Vitro Evaluation of Anticancer Activity

After synthesis, new compounds must be evaluated for their biological activity. The primary screen is typically an in vitro cytotoxicity assay to determine the concentration at which the compound inhibits cancer cell growth by 50% (IC50 or GI50). This assay is performed on a panel of human cancer cell lines to assess both potency and selectivity.[2] Promising compounds can be further investigated through mechanistic studies, such as cell cycle analysis and apoptosis assays, to understand how they exert their effects. For example, a compound might induce cell cycle arrest in the S or G2/M phase or trigger programmed cell death (apoptosis).[9][10]

Protocol 2: In Vitro Cytotoxicity (MTS Assay)

This protocol outlines a standard procedure for determining the cytotoxicity of a synthesized compound using a colorimetric MTS assay (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

G A 1. Cell Seeding (Seed cells in a 96-well plate and incubate for 24h) B 2. Compound Treatment (Add serial dilutions of the compound to the wells) A->B C 3. Incubation (Incubate for 48-72 hours) B->C D 4. Add MTS Reagent (Add reagent to each well) C->D E 5. Final Incubation (Incubate for 1-4 hours at 37°C) D->E F 6. Measure Absorbance (Read absorbance at 490 nm using a plate reader) E->F G 7. Data Analysis (Calculate % viability and determine IC50 value) F->G

Caption: Experimental workflow for an MTS cytotoxicity assay.
Methodology

  • Cell Culture and Seeding:

    • Culture a human cancer cell line (e.g., MCF-7, MV-4-11) in the recommended growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

    • Trypsinize and count the cells. Seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., from 0.01 µM to 100 µM). The final DMSO concentration in the wells should be less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the diluted compounds. Include wells for "untreated" (medium only) and "vehicle control" (medium with DMSO).

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTS Reagent Addition and Measurement:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control wells using the formula: (Absorbance of treated cells / Absorbance of control cells) * 100.

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

References

The Pivotal Role of 2-Aminopyrimidine-5-carboxylic Acid in the Genesis of Fused Heterocycles: A Compendium of Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopyrimidine-5-carboxylic acid and its derivatives are foundational scaffolds in the synthesis of a diverse array of fused heterocyclic compounds. These resulting molecules are of profound interest in medicinal chemistry and drug development due to their wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties. The strategic positioning of the amino and carboxylic acid functionalities on the pyrimidine ring offers a versatile platform for cyclocondensation reactions, enabling the construction of complex polycyclic systems such as pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidines. This document provides an in-depth overview of the synthetic utility of this compound, complete with detailed experimental protocols and a summary of the biological activities of the derived fused heterocycles.

Synthetic Pathways and Logical Relationships

The synthesis of fused heterocycles from 2-aminopyrimidine derivatives generally follows a logical progression from the initial pyrimidine core to the final complex fused system. The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of these compounds.

G A Starting Material (e.g., this compound derivative) B Cyclocondensation Reaction (e.g., with amidines, guanidines, etc.) A->B C Fused Heterocycle (e.g., Pyrimido[4,5-d]pyrimidine) B->C D Further Functionalization / Derivatization C->D E Library of Fused Heterocycles D->E F Biological Screening (e.g., Kinase Assays, Antimicrobial Assays) E->F G Lead Compound Identification F->G H Structure-Activity Relationship (SAR) Studies G->H I Optimization H->I I->D

Caption: Generalized workflow for the synthesis and development of fused heterocycles.

Application in the Synthesis of Pyrimido[4,5-d]pyrimidines

Pyrimido[4,5-d]pyrimidines are a class of fused heterocycles that have garnered significant attention due to their potent biological activities, particularly as kinase inhibitors. The this compound scaffold is a key precursor for the construction of this bicyclic system.

Experimental Protocol: Synthesis of Pyrimido[4,5-d]pyrimidine-2,5-dione Derivatives

This protocol is adapted from methodologies aimed at producing pyrimido[4,5-d]pyrimidine-2,5-diones with potential antimicrobial activity.[1]

Step 1: Synthesis of the Intermediate (Illustrative)

A mixture of a 2-aminopyrimidine-5-carboxylate derivative, an appropriate aldehyde, and a secondary amine is stirred in ethanol with a catalytic amount of acetic acid at room temperature. This reaction typically proceeds via a domino aza-Michael reaction.

Step 2: Cyclization to form the Pyrimido[4,5-d]pyrimidine core

The intermediate from Step 1 is then subjected to cyclization. A common method involves heating the intermediate in a suitable solvent, which can lead to the formation of the fused ring system. For instance, heating in dimethylformamide (DMF) or treatment with a dehydrating agent can facilitate this transformation.

Illustrative Reaction Scheme:

G cluster_reactants reactant1 2-Aminopyrimidine-5-carboxylate arrow1 EtOH, Acetic Acid (cat.) Room Temperature reactant1->arrow1 plus1 + reactant2 Aldehyde + Secondary Amine reactant2->arrow1 intermediate Intermediate arrow1->intermediate arrow2 Heat (e.g., DMF) intermediate->arrow2 product Pyrimido[4,5-d]pyrimidine arrow2->product

Caption: Reaction scheme for the synthesis of Pyrimido[4,5-d]pyrimidines.

Quantitative Data: Biological Activity of Pyrimido[4,5-d]pyrimidine Derivatives

The following table summarizes the antimicrobial activity of a series of synthesized pyrimido[4,5-d]pyrimidine-2,5-dione derivatives.[1]

CompoundRR'MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. B. subtilisMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. niger
1 HH1005010050100
2 CH₃H5025502550
3 ClH2512.52512.525
4 OCH₃H505010050100
5 HCH₃1005010050100
6 CH₃CH₃5025502550

Application in the Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines represent another important class of fused heterocycles with a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The synthesis often involves the construction of the pyridine ring onto a pre-existing pyrimidine core.

Experimental Protocol: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via Three-Component Reaction

This protocol describes a one-pot, three-component reaction for the synthesis of pyrido[2,3-d]pyrimidine derivatives in an aqueous medium, highlighting an environmentally benign approach.[3]

Materials:

  • 4(6)-aminouracil

  • Malononitrile

  • Aromatic aldehydes

  • Diammonium hydrogen phosphate (DAHP) (catalyst)

  • Ethanol

  • Water

Procedure:

  • A mixture of 4(6)-aminouracil (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) is prepared in a round-bottom flask.

  • A solution of DAHP (10 mol%) in a 1:1 mixture of ethanol and water (5 mL) is added to the flask.

  • The reaction mixture is refluxed for the appropriate time (typically monitored by TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The resulting solid precipitate is collected by filtration, washed with cold water, and then with cold ethanol.

  • The crude product is recrystallized from a suitable solvent (e.g., ethanol or DMF) to afford the pure pyrido[2,3-d]pyrimidine derivative.

Reaction Workflow:

G A Mix Reactants: 4(6)-aminouracil Aldehyde Malononitrile B Add Catalyst and Solvent: DAHP in EtOH/H₂O A->B C Reflux B->C D Cool to Room Temperature C->D E Filter and Wash Solid D->E F Recrystallize E->F G Pure Pyrido[2,3-d]pyrimidine F->G

Caption: Workflow for the three-component synthesis of Pyrido[2,3-d]pyrimidines.

Quantitative Data: Yields of Synthesized Pyrido[2,3-d]pyrimidine Derivatives

The following table presents the yields of various pyrido[2,3-d]pyrimidine derivatives synthesized using the above protocol with different aromatic aldehydes.[3]

EntryArProductTime (h)Yield (%)
1C₆H₅4a 292
24-CH₃C₆H₄4b 2.590
34-OCH₃C₆H₄4c 2.594
44-ClC₆H₄4d 388
54-NO₂C₆H₄4e 3.585
63-NO₂C₆H₄4f 3.587

Conclusion

This compound and its analogs are indispensable building blocks in the synthesis of medicinally important fused heterocyclic compounds. The methodologies outlined herein provide efficient and often environmentally friendly routes to pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidines. The versatility of these synthetic strategies, coupled with the significant biological activities of the resulting products, underscores the continued importance of this research area for the discovery of novel therapeutic agents. The provided protocols and data serve as a valuable resource for researchers engaged in the design and synthesis of new heterocyclic entities for drug development.

References

High-Yielding Synthesis of 2-Aminopyrimidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for high-yielding synthesis methods of 2-aminopyrimidine derivatives, a scaffold of significant interest in medicinal chemistry due to its presence in numerous therapeutic agents. The protocols are designed to be reproducible and scalable for applications in drug discovery and development.

Introduction

2-Aminopyrimidines are a cornerstone of heterocyclic chemistry and a privileged scaffold in drug design, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Several marketed drugs, such as the kinase inhibitors imatinib and palbociclib, feature this core structure.[3] The efficient and high-yielding synthesis of these derivatives is therefore of paramount importance. This document outlines three robust methods for the synthesis of 2-aminopyrimidines: a classical condensation reaction (often enhanced by microwave irradiation), a nucleophilic aromatic substitution (SNAr) approach, and an iron-catalyzed [2+2+2] cycloaddition.

Comparative Summary of Synthesis Methods

The following table summarizes the key quantitative data for the described high-yielding synthetic routes to 2-aminopyrimidine derivatives, allowing for a clear comparison of their efficiency and reaction conditions.

Synthetic MethodStarting MaterialsReagents/CatalystReaction ConditionsYield (%)Reaction TimeReference
Classical Condensation (Microwave-Assisted) β-Dicarbonyl compound, Guanidine hydrochloride, AldehydeBase (e.g., K₂CO₃ or none)Ethanol, 120°C, Microwave36-9110 minutes[4][5]
Nucleophilic Aromatic Substitution (SNAr) 2-Amino-4,6-dichloropyrimidine, AmineTriethylamine (Et₃N)Solvent-free, 80-90°CGood to Excellent4-7 hours[6][7][8][9][10]
Iron-Catalyzed [2+2+2] Cycloaddition Alkynenitrile, CyanamideFeI₂, ⁱPrPDAI, ZnNot specified27-82Not specified[11]

Experimental Protocols

Method 1: Microwave-Assisted Biginelli-Type Condensation

This method provides a rapid and efficient synthesis of 2-aminodihydropyrimidines from simple starting materials. The use of microwave irradiation significantly reduces the reaction time compared to conventional heating.[4][5]

General Procedure:

  • To a microwave process vial, add the β-dicarbonyl compound (1.1 mmol), the aldehyde (1.0 mmol), and guanidine hydrochloride (2.0 mmol).

  • Add ethanol (e.g., 2-3 mL) as the solvent.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120°C for 10 minutes.

  • After cooling, the product often precipitates from the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Workflow for Microwave-Assisted Biginelli-Type Condensation

G cluster_prep Reaction Setup cluster_reaction Microwave Reaction cluster_workup Workup and Purification A Combine β-dicarbonyl, aldehyde, and guanidine HCl in a microwave vial B Add Ethanol A->B C Seal vial and irradiate at 120°C for 10 min B->C Microwave Irradiation D Cool reaction mixture C->D E Filter to collect precipitated product D->E F Wash with cold ethanol E->F G Recrystallize (optional) F->G H H G->H Final Product: 2-Aminopyrimidine Derivative

Caption: Workflow for the microwave-assisted synthesis of 2-aminopyrimidine derivatives.

Method 2: Nucleophilic Aromatic Substitution (SNAr)

This method is highly effective for the synthesis of N-substituted 2-aminopyrimidine derivatives, starting from commercially available 2-amino-4,6-dichloropyrimidine. The reaction proceeds under solvent-free conditions with good to excellent yields.[6][7][8][9][10]

General Procedure:

  • Finely grind and mix 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol).

  • Heat the mixture in a sealed vessel at 80-90°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add distilled water to the reaction mixture.

  • The resulting precipitate is collected by filtration.

  • The crude product can be purified by recrystallization or column chromatography.

Workflow for SNAr Synthesis

G cluster_prep Reactant Preparation cluster_reaction Solvent-Free Reaction cluster_workup Product Isolation A Mix 2-amino-4,6-dichloropyrimidine, substituted amine, and triethylamine B Heat mixture at 80-90°C A->B Heating C Monitor by TLC B->C D Add distilled water C->D Reaction Completion E Filter to collect precipitate D->E F Purify by recrystallization or chromatography E->F G G F->G Final Product: N-substituted 2-Aminopyrimidine

Caption: Workflow for the SNAr synthesis of N-substituted 2-aminopyrimidines.

Signaling Pathways Involving 2-Aminopyrimidine Derivatives

2-aminopyrimidine derivatives are key components of several targeted therapies, particularly in oncology. Understanding their mechanism of action is crucial for drug development.

Imatinib and the BCR-ABL Signaling Pathway

Imatinib is a 2-phenylaminopyrimidine derivative that functions as a selective tyrosine kinase inhibitor.[3] In Chronic Myeloid Leukemia (CML), it targets the constitutively active BCR-ABL fusion protein, which drives uncontrolled cell proliferation.[7][12] Imatinib binds to the ATP-binding site of the BCR-ABL kinase, inhibiting its activity and blocking downstream signaling pathways such as Ras-MAPK, PI3K-Akt, and JAK-STAT, ultimately leading to apoptosis of the cancer cells.[3][11][13]

BCR-ABL Signaling Pathway and Imatinib Inhibition

G cluster_upstream Upstream cluster_downstream Downstream Pathways cluster_outcome Cellular Outcome BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS Ras-MAPK Pathway BCR_ABL->RAS PI3K PI3K-Akt Pathway BCR_ABL->PI3K STAT JAK-STAT Pathway BCR_ABL->STAT Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation STAT->Proliferation Apoptosis Apoptosis Imatinib Imatinib Imatinib->BCR_ABL Inhibits

Caption: Imatinib inhibits the BCR-ABL kinase, blocking pro-proliferative signaling.

Palbociclib and the Cell Cycle Pathway

Palbociclib is another important drug containing the 2-aminopyrimidine scaffold. It is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[14][15] In hormone receptor-positive (HR+) breast cancer, CDK4/6, in complex with cyclin D, phosphorylates the retinoblastoma protein (Rb). This phosphorylation releases the E2F transcription factor, allowing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. Palbociclib blocks this phosphorylation, leading to cell cycle arrest in the G1 phase and preventing cancer cell proliferation.[2]

CDK4/6-Rb Signaling Pathway and Palbociclib Inhibition

G cluster_regulation G1 Phase Regulation cluster_transition Cell Cycle Progression CyclinD_CDK46 Cyclin D-CDK4/6 Complex Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F Phosphorylates Rb pRb Phosphorylated Rb (pRb) E2F Free E2F Rb_E2F->E2F Releases E2F G1_S G1 to S Phase Transition E2F->G1_S Promotes Palbociclib Palbociclib Palbociclib->CyclinD_CDK46 Inhibits

Caption: Palbociclib inhibits CDK4/6, causing G1 cell cycle arrest.

Inhibition of β-Glucuronidase

Certain 2-aminopyrimidine derivatives have been identified as inhibitors of β-glucuronidase, an enzyme implicated in the reactivation of drug metabolites in the gastrointestinal tract, which can lead to toxicity.[6][7] The catalytic mechanism of β-glucuronidase involves the formation of a covalent glycosyl-enzyme intermediate. Some inhibitors work by intercepting this intermediate, effectively blocking the enzyme's activity.[1][16]

Mechanism of β-Glucuronidase Inhibition

G cluster_catalysis Catalytic Cycle Enzyme_Substrate β-Glucuronidase (E) + Glucuronide Substrate (S) Intermediate Covalent E-Glucuronide Intermediate Enzyme_Substrate->Intermediate Step 1: Glycosylation Product E + Aglycone + Glucuronic Acid Intermediate->Product Step 2: Hydrolysis Inhibitor 2-Aminopyrimidine Inhibitor (I) Inhibitor->Intermediate Intercepts & Inactivates

Caption: Mechanism-based inhibition of β-glucuronidase by intercepting the catalytic intermediate.

References

Application Notes and Protocols for Antibacterial Activity Studies of 2-Aminopyrimidine-5-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents with new mechanisms of action. 2-Aminopyrimidine-5-carboxylic acid derivatives have emerged as a promising class of compounds with potential antibacterial activity. This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of the antibacterial properties of these derivatives, intended for researchers and professionals in the field of drug development.

Data Presentation: Antibacterial Activity

The antibacterial efficacy of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.[1] The following table summarizes the MIC values for a hypothetical series of this compound derivatives against a panel of common Gram-positive and Gram-negative bacteria.

Compound IDR-GroupMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Enterococcus faecalis (ATCC 29212)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)
2AP-CA-01 -H128>256>256>256
2AP-CA-02 -CH₃64128>256>256
2AP-CA-03 -Cl3264128256
2AP-CA-04 -Br163264128
2AP-CA-05 -OCH₃64128256>256
Ciprofloxacin (Control)0.510.250.5

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters, which can be hydrolyzed to the corresponding carboxylic acids.[2][3]

Materials:

  • Methyl 3,3-dimethoxypropionate

  • Methyl formate

  • Sodium hydride (NaH)

  • Anhydrous diethyl ether

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Amidinium salts (e.g., guanidinium chloride for 2-amino substitution)

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate:

    • To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford the sodium salt.

  • Synthesis of 2-Aminopyrimidine-5-Carboxylic Ester:

    • To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, add guanidinium chloride (1.1 eq).

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-aminopyrimidine-5-carboxylic ester.

  • Hydrolysis to this compound:

    • Dissolve the purified ester in a mixture of ethanol and 1 M aqueous sodium hydroxide.

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with 1 M hydrochloric acid to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry to obtain the final this compound derivative.

G cluster_prep Preparation of Sodium Salt cluster_synth Pyrimidine Synthesis cluster_hydrolysis Hydrolysis start_prep Methyl 3,3-dimethoxypropionate + Methyl formate + NaH in Diethyl Ether react_prep Stir 12-16h at RT start_prep->react_prep filter_prep Filter and Dry react_prep->filter_prep product_prep Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate filter_prep->product_prep start_synth Sodium Salt + Guanidinium Chloride in DMF product_prep->start_synth react_synth Heat 80-90°C, 4-6h start_synth->react_synth quench_synth Quench with NaHCO₃ react_synth->quench_synth extract_synth Extract with Ethyl Acetate quench_synth->extract_synth purify_synth Column Chromatography extract_synth->purify_synth product_ester 2-Aminopyrimidine-5-carboxylic Ester purify_synth->product_ester start_hydrolysis Ester in Ethanol/NaOH product_ester->start_hydrolysis react_hydrolysis Stir until complete start_hydrolysis->react_hydrolysis acidify_hydrolysis Acidify with HCl react_hydrolysis->acidify_hydrolysis filter_hydrolysis Filter and Dry acidify_hydrolysis->filter_hydrolysis final_product This compound filter_hydrolysis->final_product

Workflow for the synthesis of this compound derivatives.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent.

Materials:

  • Test compounds (this compound derivatives)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube of sterile CAMHB.

    • Incubate at 35-37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Data Interpretation:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

G cluster_prep Preparation cluster_assay Assay bacterial_culture Bacterial Culture adjust_turbidity Adjust to 0.5 McFarland bacterial_culture->adjust_turbidity dilute_inoculum Dilute to 5x10⁵ CFU/mL adjust_turbidity->dilute_inoculum inoculate_plate Inoculate plate with bacteria dilute_inoculum->inoculate_plate compound_stock Compound Stock Solution serial_dilution Serial Dilutions in 96-well plate compound_stock->serial_dilution serial_dilution->inoculate_plate incubate Incubate 16-20h at 37°C inoculate_plate->incubate read_results Read MIC incubate->read_results interpretation MIC Value read_results->interpretation Lowest concentration with no growth

Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Protocol 3: FtsZ Polymerization Inhibition Assay

The bacterial cell division protein FtsZ is a promising target for novel antibiotics.[4] This light scattering assay monitors the polymerization of FtsZ in the presence of potential inhibitors.

Materials:

  • Purified FtsZ protein

  • Polymerization buffer (e.g., 50 mM MES, 50 mM KCl, 10 mM MgCl₂, pH 6.5)

  • GTP solution

  • Test compounds

  • Fluorometer or spectrophotometer with light scattering capabilities

Procedure:

  • Reaction Setup:

    • In a cuvette or 96-well plate, prepare a reaction mixture containing FtsZ protein (e.g., 10 µM) in polymerization buffer.

    • Add the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the mixture at 37°C for 10 minutes.

  • Initiation of Polymerization:

    • Initiate the polymerization by adding GTP to a final concentration of 1 mM.

  • Data Acquisition:

    • Immediately monitor the change in light scattering at a 90° angle (e.g., at 350 nm) over time.

  • Data Analysis:

    • The rate of polymerization is determined from the initial slope of the light scattering curve.

    • The percentage of inhibition is calculated relative to the vehicle control.

Proposed Mechanism of Action: Inhibition of FtsZ Polymerization

Several pyrimidine derivatives have been shown to exert their antibacterial effect by inhibiting the bacterial cell division protein FtsZ.[4] FtsZ is a homolog of eukaryotic tubulin and is essential for the formation of the Z-ring at the site of cell division.[5] Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation of the bacteria and eventual cell death.[4][5]

G compound 2-Aminopyrimidine-5- carboxylic Acid Derivative compound->inhibition ftsz FtsZ Monomers polymerization FtsZ Polymerization ftsz->polymerization gtp GTP gtp->polymerization z_ring Z-Ring Formation polymerization->z_ring cell_division Bacterial Cell Division z_ring->cell_division bacteriostasis Bacteriostasis/ Cell Death cell_division->bacteriostasis inhibition->polymerization

Proposed mechanism of action via FtsZ polymerization inhibition.

Safety and Handling

This compound derivatives should be handled with appropriate personal protective equipment (PPE), including lab coats, gloves, and safety glasses. Work in a well-ventilated area or a chemical fume hood. For information on the specific hazards of the parent compound, refer to its Safety Data Sheet (SDS). The cytotoxicity of novel derivatives should be assessed against mammalian cell lines to determine their therapeutic index.

References

Catalyst-Free Synthesis of 2-Aminopyrimidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopyrimidine scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active compounds.[1] These derivatives exhibit diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The development of efficient and environmentally friendly synthetic methods for these compounds is a key area of research. This document outlines two catalyst-free approaches for the synthesis of 2-aminopyrimidine derivatives, providing detailed protocols, quantitative data, and workflow visualizations to aid researchers in their synthetic endeavors.

Method 1: Nucleophilic Aromatic Substitution via Fusion of 2-Amino-4,6-dichloropyrimidine with Amines

This method involves the direct reaction of commercially available 2-amino-4,6-dichloropyrimidine with a variety of primary and secondary amines. The reaction proceeds under solvent-free conditions at elevated temperatures and is facilitated by the presence of a mild base, triethylamine, to neutralize the in-situ generated hydrochloric acid. This approach offers a straightforward and efficient route to a diverse range of N-substituted 2-aminopyrimidine derivatives in good to excellent yields.[2]

Experimental Protocol

General Procedure for the Synthesis of 6-chloro-N4-substituted-2,4-pyrimidinediamine derivatives: [3]

  • Combine finely ground 2-amino-4,6-dichloropyrimidine (1.0 eq.), the desired substituted amine (1.0 eq.), and triethylamine (2.0 eq.) in a reaction vessel.

  • Heat the mixture at 80–90 °C under solvent-free conditions.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane and ethyl acetate solvent system.

  • Upon completion, add distilled water to the reaction mixture to precipitate the product.

  • Collect the precipitate by filtration.

  • Recrystallize the crude product from ethanol to afford the purified 2-aminopyrimidine derivative.

  • In cases where precipitation does not occur upon addition of water, remove the water under vacuum and purify the resulting crude material by crystallization from ethanol.[2]

Data Presentation

The following table summarizes the synthesis of various 2-aminopyrimidine derivatives using the nucleophilic aromatic substitution method.

EntryAmineProductReaction Time (h)Yield (%)
1Aniline6-Chloro-N4-phenyl-2,4-pyrimidinediamine583
24-Methoxyaniline6-Chloro-N4-(4-methoxyphenyl)-2,4-pyrimidinediamine484
34-ButoxyanilineN4-(4-butoxyphenyl)-6-chloro-2,4-pyrimidinediamine486
44-Chloroaniline6-Chloro-N4-(4-chlorophenyl)-2,4-pyrimidinediamine1478
52-Isopropylaniline6-Chloro-N4-(2-isopropylphenyl)-2,4-pyrimidinediamine1078

Data sourced from Molecules 2022, 27(22), 7786.[4]

Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-amino-4,6-dichloropyrimidine 2-amino-4,6-dichloropyrimidine Heating Heating (80-90 °C) Solvent-free 2-amino-4,6-dichloropyrimidine->Heating Amine Amine Amine->Heating Triethylamine Triethylamine Triethylamine->Heating Precipitation Precipitation (addition of water) Heating->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Product 2-Aminopyrimidine Derivative Recrystallization->Product G cluster_start Reactants cluster_intermediates Key Intermediates cluster_product Final Product Aldehyde Aldehyde Knoevenagel_Adduct Knoevenagel Adduct Aldehyde->Knoevenagel_Adduct Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Knoevenagel_Adduct Acetophenone Acetophenone Michael_Adduct Michael Adduct Acetophenone->Michael_Adduct Michael Addition Ammonium_Carbonate Ammonium Carbonate Cyclized_Intermediate Cyclized Intermediate Ammonium_Carbonate->Cyclized_Intermediate Cyclization Knoevenagel_Adduct->Michael_Adduct Michael_Adduct->Cyclized_Intermediate Product 2-Aminopyridine Derivative Cyclized_Intermediate->Product Aromatization

References

Application Notes and Protocols for Solvent-Free Synthesis of 2-Aminopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopyrimidine and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Traditional synthetic methods for these compounds often rely on volatile and hazardous organic solvents, leading to environmental concerns and increased production costs. In line with the principles of green chemistry, solvent-free synthesis methods have emerged as sustainable and efficient alternatives. These methods not only minimize or eliminate the use of harmful solvents but also often lead to improved reaction rates, higher yields, and simplified purification processes.[1][2][3][4]

This document provides detailed application notes and experimental protocols for three prominent solvent-free methods for the synthesis of 2-aminopyrimidine compounds:

  • Microwave-Assisted Synthesis: Utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields.

  • Thermal Solid-State Reaction (Fusion): Involves the direct heating of a mixture of solid reactants in the absence of a solvent.

  • Mechanochemical Synthesis (Grindstone Chemistry): Employs mechanical force, such as grinding or milling, to initiate and drive chemical reactions between solid reactants.

These protocols are designed to be a practical guide for researchers in academic and industrial settings, facilitating the adoption of greener and more efficient synthetic strategies in drug discovery and development.

I. Microwave-Assisted Solvent-Free Synthesis

Microwave-assisted organic synthesis has become a cornerstone of green chemistry, offering rapid and efficient heating of reaction mixtures.[5] In the context of 2-aminopyrimidine synthesis, this technique facilitates the condensation of various precursors in the absence of a solvent, leading to high yields in remarkably short reaction times.

A. One-Pot Synthesis of 2-Amino-4,6-diarylpyrimidines from Chalcones and Guanidine

This protocol describes the synthesis of 2-amino-4,6-diarylpyrimidines from the corresponding chalcones and guanidine nitrate under solvent-free microwave irradiation, using basic alumina as a solid support.[3]

Experimental Protocol:

  • Reactant Mixture Preparation: In a clean and dry mortar, thoroughly grind a mixture of the substituted chalcone (10 mmol), guanidine nitrate (15 mmol), and basic alumina (5 g).

  • Microwave Irradiation: Transfer the powdered mixture to a microwave-safe reaction vessel. Place the vessel in a domestic microwave oven and irradiate at 750 Watts. The reaction is typically complete within 2-3 minutes. It is advisable to perform the irradiation in short bursts (e.g., 30 seconds) to monitor the reaction progress and prevent overheating.

  • Work-up and Purification: After irradiation, allow the reaction mixture to cool to room temperature. Add distilled water to the solid mass and stir to dissolve any inorganic salts. Collect the solid product by filtration, wash with cold water, and dry. Recrystallize the crude product from an appropriate solvent, such as a mixture of ethanol and toluene (1:1 v/v), to obtain the pure 2-amino-4,6-diarylpyrimidine.

B. Synthesis of Substituted 2-Aminopyrimidines from β-Dicarbonyl Compounds and Guanidine

This method details the microwave-assisted synthesis of 2-aminopyrimidines via the cyclocondensation of a β-dicarbonyl compound with guanidine hydrochloride in the presence of a base, without any solvent.[6]

Experimental Protocol:

  • Reactant Mixture Preparation: In a microwave-safe vial, combine the β-ketoester or β-aldehydoester (1.0 mmol), guanidine hydrochloride (1.0 mmol), and potassium carbonate (K₂CO₃) (2.0 mmol).

  • Microwave Irradiation: Seal the vial and place it in a dedicated microwave reactor. Irradiate the mixture at a controlled temperature (typically 100-120 °C) for a short duration (usually 5-15 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the vial to room temperature. Add distilled water to the reaction mixture and sonicate to break up the solid. Collect the precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data Summary for Microwave-Assisted Synthesis:

Starting MaterialsProductReaction Time (min)Yield (%)Reference
Substituted Chalcone, Guanidine Nitrate, Alumina2-Amino-4,6-diarylpyrimidine2-3High[3]
β-Ketoester/Aldehydoester, Guanidine HCl, K₂CO₃5- or 6-substituted 2-Aminopyrimidinone5-15Good[6]
Benzaldehyde, Acetophenone, Guanidine HCl, NaOH2-Amino-4,6-diphenylpyrimidine1086[7]
4-Chlorobenzaldehyde, Acetophenone, Guanidine HCl, NaOH2-Amino-4-(4-chlorophenyl)-6-phenylpyrimidine1072[7]

II. Thermal Solid-State Reaction (Fusion)

This solvent-free method involves the direct heating of a mixture of solid reactants to induce a reaction. It is a simple and effective technique for the synthesis of various heterocyclic compounds, including 2-aminopyrimidines.

A. Synthesis of 2,4-Disubstituted-6-chloro-pyrimidines from 2-Amino-4,6-dichloropyrimidine and Amines

This protocol outlines the synthesis of a series of 2-aminopyrimidine derivatives by the fusion of 2-amino-4,6-dichloropyrimidine with various primary and secondary amines in the presence of a base.[1][8][9]

Experimental Protocol:

  • Reactant Preparation: Finely grind 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol) together in a mortar and pestle.

  • Fusion Reaction: Transfer the ground mixture to a round-bottom flask equipped with a condenser. Heat the mixture in an oil bath at 80-90 °C. The reaction time can vary from 4 to 14 hours, depending on the amine used. Monitor the reaction progress using TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Add distilled water to the reaction flask and stir. Collect the resulting precipitate by filtration. Wash the solid with water and then recrystallize from ethanol to obtain the pure product. In cases where a precipitate does not form upon addition of water, the water can be removed under vacuum, and the crude residue purified by crystallization from ethanol.[1][8]

Quantitative Data Summary for Thermal Solid-State Reaction:

Starting AmineProductReaction Time (h)Yield (%)Reference
Aniline6-Chloro-4-(N-phenyl)-2,4-pyrimidinediamine583[8]
2-Methoxyaniline6-Chloro-4-(N-(2-methoxy)phenyl)-2,4-pyrimidinediamine4.584[8]
3-Methoxyaniline6-Chloro-4-(N-(3-methoxy)phenyl)-2,4-pyrimidinediamine682[8]
4-Chloroaniline6-Chloro-4-(N-(4-chloro)phenyl)-2,4-pyrimidinediamine1478[1]
3-Chloroaniline6-Chloro-4-(N-(3-chloro)phenyl)-2,4-pyrimidinediamine1278[1]

III. Mechanochemical Synthesis (Grindstone Chemistry)

Mechanochemistry utilizes mechanical energy to induce chemical reactions, offering a solvent-free and often room-temperature alternative to traditional synthesis. "Grindstone chemistry," which involves the simple grinding of reactants with a mortar and pestle, is a readily accessible form of mechanochemistry.[4] While specific examples for 2-aminopyrimidine synthesis are less documented, the principles can be applied from the synthesis of related dihydropyrimidinones.[1][2]

A. Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via the Biginelli Reaction

This protocol describes a solvent-free Biginelli reaction for the synthesis of dihydropyrimidinones by grinding an aldehyde, a β-dicarbonyl compound, and urea (or thiourea) with a catalyst.[1][2] This serves as a model for the potential mechanochemical synthesis of 2-aminopyrimidines by substituting urea with guanidine.

Experimental Protocol:

  • Reactant Mixture Preparation: In a mortar, combine the aromatic aldehyde (10 mmol), the active methylene compound (e.g., acetylacetone or ethyl acetoacetate) (10 mmol), urea or thiourea (20 mmol), and a catalytic amount of CuCl₂·2H₂O (5 mmol) with a few drops of concentrated HCl.[2]

  • Grinding: Grind the mixture vigorously with a pestle for 2-5 minutes. The initially syrupy mixture will typically solidify within 5-20 minutes.[2]

  • Reaction Completion and Work-up: Allow the solid mass to stand overnight. Wash the solid with cold water and then purify by recrystallization from ethanol to obtain the desired dihydropyrimidinone.[2]

Quantitative Data Summary for Grindstone Chemistry (Dihydropyrimidinone Synthesis):

AldehydeActive Methylene CompoundUrea/ThioureaReaction Time (min)Yield (%)Reference
VeratraldehydeEthyl acetoacetateUrea4-587-94[2]
VeratraldehydeAcetyl acetoneUrea4-587-94[2]
VeratraldehydeEthyl acetoacetateThiourea4-587-94[2]
VeratraldehydeAcetyl acetoneThiourea4-587-94[2]

Visualizations

experimental_workflow_microwave cluster_prep Reactant Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification reactants Chalcone/β-Dicarbonyl + Guanidine Salt + Solid Support/Base microwave Irradiate in Microwave Reactor (2-15 min) reactants->microwave Transfer cool Cool to RT microwave->cool wash Wash with Water cool->wash filter Filter wash->filter recrystallize Recrystallize filter->recrystallize product Pure 2-Aminopyrimidine recrystallize->product

Caption: Workflow for Microwave-Assisted Synthesis.

experimental_workflow_thermal cluster_prep Reactant Preparation cluster_reaction Fusion Reaction cluster_workup Work-up & Purification reactants 2-Amino-4,6-dichloropyrimidine + Amine + Base grind Grind Reactants reactants->grind heat Heat at 80-90 °C (4-14 h) grind->heat Transfer cool Cool to RT heat->cool wash Wash with Water cool->wash filter Filter wash->filter recrystallize Recrystallize filter->recrystallize product Pure 2-Aminopyrimidine Derivative recrystallize->product experimental_workflow_mechanochemical cluster_prep Reactant Preparation cluster_reaction Mechanochemical Reaction cluster_workup Work-up & Purification reactants Aldehyde + Active Methylene + Guanidine + Catalyst grind Grind in Mortar (2-5 min) reactants->grind Combine stand Stand Overnight grind->stand wash Wash with Water stand->wash recrystallize Recrystallize wash->recrystallize product Pure Dihydropyrimidinone recrystallize->product synthesis_logic cluster_methods Synthetic Methods cluster_precursors Common Precursors title Solvent-Free Synthesis of 2-Aminopyrimidines microwave Microwave-Assisted product 2-Aminopyrimidine Derivatives microwave->product thermal Thermal Solid-State thermal->product mechano Mechanochemical mechano->product guanidine Guanidine Derivatives guanidine->microwave guanidine->mechano dicarbonyl β-Dicarbonyls/ Chalcones dicarbonyl->microwave dicarbonyl->mechano chloropyrimidine Halogenated Pyrimidines chloropyrimidine->thermal

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Aminopyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-aminopyrimidine-5-carboxylic acid, focusing on improving reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods involve a two-step process: first, the synthesis of a 2-aminopyrimidine-5-carboxylate ester, followed by its hydrolysis. A common route is the cyclocondensation of a guanidine salt with an appropriate three-carbon building block like ethyl 2-formyl-3-oxopropanoate or diethyl ethoxymethylenemalonate to form the ethyl or methyl ester, which is then hydrolyzed to the desired carboxylic acid. One-pot syntheses from chalcones and guanidine nitrate, sometimes microwave-assisted, are also employed for related aminopyrimidine structures and can be adapted.

Q2: I am getting a low yield in my synthesis. What are the initial checks I should perform?

A2: For low yields, begin by verifying the purity of your starting materials, as impurities can significantly hinder the reaction. Ensure that your catalyst, if used, is active. It is also crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to confirm that the reaction has gone to completion.[1] Sub-optimal reaction conditions, such as incorrect temperature or insufficient reaction time, are common culprits for low conversion.

Q3: My final product is difficult to purify. What are the likely impurities?

A3: Common impurities include unreacted starting materials and byproducts from side reactions. In the synthesis of the precursor ester, self-condensation of the β-dicarbonyl compound can occur.[1] During the final hydrolysis step, incomplete conversion will leave residual ester in your product. If harsh basic conditions are used for an extended period during hydrolysis, degradation of the pyrimidine ring can also occur.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of Ethyl 2-aminopyrimidine-5-carboxylate (Precursor)

A persistent issue in the synthesis of the precursor ester is a lower-than-expected yield. This can often be attributed to several factors related to reaction conditions and reagent stoichiometry.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Incomplete Reaction Optimize Temperature and Reaction Time: The reaction typically requires heating. If the temperature is too low or the reaction time too short, the reaction may not proceed to completion. Monitor the reaction by TLC to determine the optimal conditions.[1]
Ensure Proper Mixing: In heterogeneous mixtures, ensure efficient stirring to maximize contact between reactants.
Side Reactions Control Stoichiometry: Carefully control the ratio of reactants. A slight excess of guanidine can be beneficial to drive the reaction to completion and consume the dicarbonyl compound, which is prone to self-condensation.[1]
Controlled Addition of Base: Add the base (e.g., sodium ethoxide) slowly to the reaction mixture. This can help to minimize side reactions by maintaining a low concentration of the reactive enolate.[1]
Product Loss During Work-up Optimize Precipitation/Extraction: If the product precipitates, ensure the solution is sufficiently cooled and pH is adjusted for maximum recovery. For extractions, use a solvent system that provides the best partition coefficient for your product.[1]

A logical workflow for troubleshooting low yield in the precursor synthesis is outlined below.

LowYieldTroubleshooting Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions (T, t) Check_Purity->Check_Conditions Purity OK Consult Consult Further Literature Check_Purity->Consult Impure Monitor_TLC Monitor Reaction by TLC Check_Conditions->Monitor_TLC Conditions OK Check_Conditions->Consult Conditions Suboptimal Optimize_Stoichiometry Adjust Reactant Stoichiometry Monitor_TLC->Optimize_Stoichiometry Incomplete Reaction Optimize_Workup Refine Work-up Procedure Monitor_TLC->Optimize_Workup Side Products Observed Success Yield Improved Monitor_TLC->Success Reaction Complete, Yield Still Low Optimize_Stoichiometry->Success Optimize_Workup->Success

Caption: Troubleshooting workflow for low yield.

Issue 2: Incomplete Hydrolysis of the Ester Precursor

The hydrolysis of the 2-aminopyrimidine-5-carboxylate ester to the final carboxylic acid can sometimes be incomplete, leading to a mixture of the starting material and product.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Insufficient Base Check Stoichiometry: Ensure at least a stoichiometric amount of base (e.g., LiOH, NaOH) is used. For less reactive esters, a larger excess may be required.
Suboptimal Temperature Increase Temperature: Gently heating the reaction mixture can significantly increase the rate of hydrolysis. A typical temperature is 60 °C.[2]
Poor Solubility Add a Co-solvent: If the ester has poor solubility in the aqueous base, adding a co-solvent like methanol or THF can improve solubility and facilitate the reaction.[2]
Short Reaction Time Extend Reaction Time: Monitor the reaction by TLC until all the starting ester has been consumed. Overnight stirring is common for this reaction.[2]

Experimental Protocols

Protocol 1: Two-Step Synthesis via Ester Hydrolysis

This is a reliable and high-yielding method for the synthesis of this compound.

Step 1: Synthesis of Methyl 2-aminopyrimidine-5-carboxylate

A general high-yielding procedure involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with guanidinium salts.

Step 2: Hydrolysis to this compound

This protocol provides a high yield for the hydrolysis of the methyl ester.[2]

Materials:

  • Methyl 2-aminopyrimidine-5-carboxylate

  • Methanol

  • Water

  • Lithium hydroxide (LiOH)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve methyl 2-aminopyrimidine-5-carboxylate (1 equivalent) in methanol containing a small amount of water.

  • Add lithium hydroxide (2.5 equivalents) to the solution.

  • Stir the reaction mixture at 60 °C overnight.

  • Monitor the reaction completion by TLC.

  • Once complete, concentrate the mixture under reduced pressure.

  • Dilute the residue with water and adjust the pH to 4 with 1 M HCl.

  • The product will precipitate as a white solid.

  • Collect the solid by vacuum filtration and dry to obtain this compound.

Quantitative Data Comparison for Hydrolysis:

Base Solvent Temperature (°C) Time (h) Yield (%)
LiOHMethanol/Water60Overnight90[2]
NaOHEthanol/WaterReflux4~85 (Typical)
KOHDioxane/Water806~80 (Typical)
Protocol 2: One-Pot Microwave-Assisted Synthesis of Aminopyrimidine Derivatives

This method can be adapted for the synthesis of this compound precursors and offers the advantage of shorter reaction times.

General Procedure: A mixture of a suitable chalcone (1 equivalent), guanidine nitrate (1 equivalent), and zinc chloride (catalyst) is irradiated in a microwave reactor.[3]

Workflow for Synthesis Method Selection:

SynthesisSelection Start Need to Synthesize This compound High_Yield High Yield and Purity are Critical Start->High_Yield Speed Speed and Efficiency are a Priority Start->Speed Two_Step Two-Step Synthesis: Esterification followed by Hydrolysis High_Yield->Two_Step Yes One_Pot One-Pot Synthesis: Microwave-Assisted Speed->One_Pot Yes High_Purity_Product High Purity Product (>90% Yield) Two_Step->High_Purity_Product Faster_Product Faster Synthesis, Potentially Lower Yield One_Pot->Faster_Product

Caption: Decision tree for synthesis method selection.

References

Technical Support Center: Purification of 2-aminopyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for 2-aminopyrimidine-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile heterocyclic compound. Here, we move beyond simple protocols to address the nuanced challenges you may face during purification, grounding our advice in the physicochemical properties of the molecule to ensure you can troubleshoot effectively and achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its purification?

This molecule is amphoteric, meaning it possesses both an acidic functional group (the carboxylic acid, -COOH) and a basic functional group (the 2-amino group, -NH2).

  • Acidic Nature : The carboxylic acid group is the primary handle for purification via acid-base extraction. It will be deprotonated (R-COO⁻) in basic solutions.

  • Basic Nature : The 2-amino group is weakly basic. While the pyrimidine ring is electron-withdrawing, the amino group can still be protonated (R-NH3⁺) under strongly acidic conditions.

  • Solubility : Its solubility is highly dependent on pH. It is least soluble in water at its isoelectric point (the pH at which the net charge is zero), which is typically around pH 4.[1] It is more soluble in acidic and basic aqueous solutions due to salt formation. The compound appears as a white to pale-yellow or brown solid.[2]

Q2: What are the most common purification strategies for this compound?

The two most effective and widely used methods are:

  • Acid-Base Extraction : This technique leverages the acidic nature of the carboxylic acid to separate it from neutral or basic impurities.[3][4]

  • Recrystallization : An excellent method for removing small amounts of impurities, especially after initial purification by another method. Success is highly dependent on solvent choice.[5]

Column chromatography on silica gel can be challenging due to the molecule's amphoteric nature but is feasible with a modified mobile phase.[6]

Q3: What safety precautions should I observe when handling this compound?

According to safety data sheets, this compound is classified as harmful.[7] Always adhere to standard laboratory safety procedures:

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

  • Handle the solid powder in a well-ventilated area or a fume hood to avoid inhaling dust.[8]

  • The compound is harmful if swallowed, in contact with skin, or if inhaled.[7] In case of exposure, follow the first-aid measures outlined in the material's Safety Data Sheet (SDS).[8]

Q4: How can I reliably assess the purity of my final product?

A multi-faceted approach is recommended:

  • Thin-Layer Chromatography (TLC): A quick check for the presence of impurities.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure and identifying any proton-containing impurities.[1]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase (RP) method is often suitable.[9]

Troubleshooting Purification Challenges

This section addresses specific issues you may encounter during your experiments.

Scenario 1: Low Recovery After Acid-Base Extraction

Q: I performed an acid-base extraction, but my final yield of precipitated product is very low. What went wrong?

This is a common issue often related to incomplete precipitation or extraction.

Possible Causes & Solutions:

  • Incomplete Deprotonation: During the initial basic wash (e.g., with sodium bicarbonate), if the aqueous phase is not basic enough, not all of your carboxylic acid will be extracted from the organic layer.

    • Solution: Ensure you use a sufficient volume and concentration of base. Test the pH of the aqueous layer after extraction; it should be > 8. Repeat the extraction to ensure completeness.

  • Incorrect pH for Precipitation: The compound's solubility is lowest at its isoelectric point. If you add too little or too much acid during the precipitation step, the product will remain dissolved in the aqueous phase.

    • Solution: A synthesis procedure notes that the product precipitates when the pH is adjusted to 4 with 1 M HCl.[1] Add the acid dropwise while vigorously stirring and monitor the pH with a calibrated pH meter or pH paper. Stop at the point of maximum precipitation.

  • Premature Filtration: The precipitation process may not be instantaneous.

    • Solution: After reaching the target pH, cool the solution in an ice bath for at least 30 minutes to maximize crystal formation before collecting the solid by filtration.

Scenario 2: Product "Oils Out" During Recrystallization

Q: I dissolved my compound in a hot solvent, but upon cooling, it separated as an oil instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point (or the melting point of the impure mixture).

Possible Causes & Solutions:

  • High Impurity Load: Significant amounts of impurities can depress the melting point of your compound, leading to a low-melting eutectic mixture.

    • Solution: First, perform a different purification step, like an acid-base extraction, to remove the bulk of impurities. Recrystallization is most effective for removing smaller amounts of contaminants.

  • Rapid Cooling: Cooling the solution too quickly can lead to supersaturation and oil formation instead of ordered crystal lattice growth.

    • Solution: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Avoid disturbing the flask during this initial cooling phase.

  • Inappropriate Solvent Choice: The solvent may be too good, keeping the compound dissolved even at lower temperatures, or too poor, causing it to crash out of solution suddenly.

    • Solution: Use a solvent-pair system. Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol, methanol) and then add a "poor" solvent (e.g., water, hexane) dropwise until the solution becomes faintly cloudy (turbid). Re-heat to clarify and then cool slowly.

Scenario 3: Streaking on Silica Gel TLC/Column Chromatography

Q: My compound streaks severely on my silica gel TLC plate, making it impossible to monitor the reaction or purify by column chromatography. Why is this happening?

Streaking is a classic sign of strong, undesirable interactions between an analyte and the stationary phase. For this molecule, both the acidic -COOH group and the basic -NH2 group can interact with the acidic silanol groups (Si-OH) on the silica surface.

Possible Causes & Solutions:

  • Ionic Interaction: The carboxylic acid can deprotonate to R-COO⁻ and bind ionically to the silica, while the amino group can be protonated by the acidic silica surface to R-NH3⁺, causing it to stick.

    • Solution: Modify the mobile phase. Adding a small amount (0.5-2%) of a volatile acid like acetic acid or formic acid to the eluent (e.g., DCM/Methanol or Ethyl Acetate/Hexane) will suppress the deprotonation of your compound's carboxylic acid group, forcing it to remain in its neutral state and elute more cleanly.[10]

  • High Polarity: The compound is quite polar and may require a highly polar mobile phase to elute, which can lead to poor separation.

    • Solution: Consider an alternative to standard silica gel.

      • Reverse-Phase Chromatography (C18): This is often an excellent choice for polar compounds. Elute with a gradient of water/acetonitrile or water/methanol, possibly with a small amount of acid modifier like TFA or formic acid.[6]

      • Neutral Alumina: This can sometimes be a better option than acidic silica for basic compounds, though the carboxylic acid may still pose a challenge.

Workflow & Protocol Guides

Decision-Making Workflow for Purification

The following diagram illustrates a logical approach to selecting a purification strategy based on the nature of the impurities present.

Purification_Workflow start Crude Product impurity_check What is the primary impurity type? start->impurity_check neutral Neutral Impurities (e.g., unreacted starting materials, non-polar byproducts) impurity_check->neutral acidic_basic Acidic or Basic Impurities (e.g., other carboxylic acids) impurity_check->acidic_basic colored Colored Impurities or Minor Contaminants impurity_check->colored extraction Perform Acid-Base Extraction neutral->extraction chromatography Consider Column Chromatography (Reverse-Phase or Modified Normal Phase) acidic_basic->chromatography recrystallization Perform Recrystallization colored->recrystallization purity_check Assess Purity (TLC, NMR, HPLC) extraction->purity_check charcoal Add Activated Charcoal Step During Recrystallization recrystallization->charcoal chromatography->purity_check charcoal->purity_check Recrystallization_Troubleshooting start Low Yield After Recrystallization q1 Was the solid fully dissolved in the hot solvent? start->q1 a1_no Insoluble impurities present. Perform hot filtration. q1->a1_no No a1_yes Yes q1->a1_yes Yes q2 Was too much solvent used? a1_yes->q2 a2_yes Solution not saturated. Boil off excess solvent and cool again. q2->a2_yes Yes a2_no No q2->a2_no No q3 Was the solution cooled too quickly? a2_no->q3 a3_yes Inhibits crystal growth. Re-heat to dissolve, then cool slowly. q3->a3_yes Yes a3_no No q3->a3_no No q4 Is the product highly soluble in the cold filtrate? a3_no->q4 a4_yes Solvent is too 'good'. Re-evaluate solvent choice or use a solvent pair. q4->a4_yes Yes end Re-assess purity and repeat if necessary. q4->end No

References

Technical Support Center: Optimization of Decarboxylative Coupling of 2-Aminopyrimidine-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the decarboxylative coupling of 2-aminopyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful C-C bond-forming reaction. Here, we will delve into the intricacies of reaction optimization, troubleshoot common issues, and provide a deeper understanding of the underlying mechanisms to ensure your success.

Decarboxylative cross-coupling reactions have emerged as a powerful tool in organic synthesis, offering a direct method to form carbon-carbon bonds from readily available carboxylic acids.[1][2][3] This approach avoids the need for pre-formed organometallic reagents, which are often sensitive to air and moisture.[4] The decarboxylative coupling of this compound is particularly valuable in medicinal chemistry for the synthesis of functionalized pyrimidine derivatives, a common scaffold in many pharmaceutical agents.

This guide is structured to provide practical, experience-driven advice. We will move from foundational knowledge to specific, actionable troubleshooting steps, all grounded in established scientific principles.

I. Foundational Knowledge: The Reaction at a Glance

The Core Transformation

The reaction involves the coupling of this compound with an organic halide (or pseudo-halide) in the presence of a transition metal catalyst, typically palladium or copper, to form a new C-C bond with the expulsion of carbon dioxide (CO2).[4]

General Reaction Scheme

G cluster_0 General Reaction Scheme Reactant1 This compound Catalyst Pd or Cu Catalyst, Base, Heat Reactant1->Catalyst Reactant2 + Ar-X (Aryl Halide) Reactant2->Catalyst Product 2-Amino-5-arylpyrimidine Catalyst->Product Byproduct + CO2 + HX Catalyst->Byproduct

Caption: General scheme of the decarboxylative coupling reaction.

Key Reaction Components and Their Roles
ComponentRole in the ReactionCommon Examples
Substrate The carboxylic acid that undergoes decarboxylation to form the organometallic intermediate.This compound
Coupling Partner Typically an aryl or heteroaryl halide that couples with the pyrimidine moiety.Aryl bromides, iodides, or triflates
Catalyst Facilitates the catalytic cycle of oxidative addition, decarboxylation, transmetalation, and reductive elimination.Pd(OAc)2, Pd2(dba)3, CuI, Cu(OAc)2
Ligand Modulates the reactivity and stability of the metal catalyst.Phosphine ligands (e.g., XPhos, SPhos, PPh3), N-heterocyclic carbenes (NHCs)
Base Facilitates the formation of the metal carboxylate and can influence the rate of decarboxylation and other steps in the catalytic cycle.K2CO3, Cs2CO3, DBU
Solvent Solubilizes reactants and influences reaction temperature and kinetics.DMF, DMSO, Dioxane, Toluene

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, providing a systematic approach to identifying the cause and implementing a solution.

Issue 1: Low to No Product Formation

Question: I am not observing any significant formation of my desired coupled product. What are the likely causes and how can I address this?

Answer:

Low or no product formation is a common issue that can stem from several factors. A logical, step-by-step investigation is crucial.

Initial Checks (The "Low-Hanging Fruit"):

  • Reagent Purity and Integrity:

    • Carboxylic Acid: Ensure your this compound is pure and dry. Impurities can inhibit the catalyst.

    • Aryl Halide: Verify the purity of your coupling partner. Reactive functional groups on the aryl halide can lead to side reactions.

    • Solvent: Use anhydrous solvents. Water can interfere with the catalytic cycle, particularly the formation of the active catalyst and organometallic intermediates.

    • Base: Ensure your base is finely powdered and dry. The surface area of the base can impact its effectiveness.[5]

  • Reaction Setup:

    • Inert Atmosphere: Palladium catalysts, especially in their Pd(0) active form, are sensitive to oxygen.[5] Ensure your reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) and that the reaction is run under a positive pressure of this gas.

    • Temperature Control: Verify the reaction temperature. Decarboxylation is often the rate-limiting step and is temperature-dependent. Ensure your reaction is being heated to the target temperature.

Systematic Troubleshooting Workflow:

G cluster_0 Troubleshooting: Low/No Product Formation start Low/No Product Formation check_reagents Verify Reagent Purity & Integrity start->check_reagents check_setup Check Reaction Setup (Inert Atmosphere, Temp) check_reagents->check_setup screen_catalyst Screen Catalyst & Ligand check_setup->screen_catalyst screen_base Screen Different Bases screen_catalyst->screen_base screen_solvent Screen Solvents screen_base->screen_solvent optimize_temp Optimize Reaction Temperature screen_solvent->optimize_temp success Successful Product Formation optimize_temp->success

Caption: Workflow for troubleshooting low product yield.

In-Depth Solutions:

  • Catalyst System Optimization:

    • Palladium Source: If using a Pd(II) precatalyst like Pd(OAc)2, it must be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the reaction will not proceed. Consider using a Pd(0) source like Pd2(dba)3.

    • Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[6] For electron-rich heteroaromatic substrates like 2-aminopyrimidine, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or Buchwald's biaryl phosphine ligands are often effective.[7] If you are using a simple ligand like PPh3 and seeing no reaction, switching to a more sophisticated ligand is a high-priority troubleshooting step.

    • Catalyst Loading: While typical catalyst loadings are in the range of 1-5 mol%, for challenging couplings, increasing the catalyst loading to 10 mol% may be necessary.[8][9]

  • Base and Solvent Screening:

    • Base: The choice of base can significantly impact the reaction outcome.[6] If a weaker base like K2CO3 is ineffective, switching to a stronger, more soluble base like Cs2CO3 may be beneficial.

    • Solvent: The solvent's polarity and boiling point are important. Aprotic polar solvents like DMF or DMSO are often used to solubilize the reactants and facilitate the reaction at higher temperatures. However, for some systems, less polar solvents like dioxane or toluene may provide better results.

Issue 2: Significant Protodecarboxylation (Formation of 2-Aminopyrimidine)

Question: My main product is 2-aminopyrimidine, the result of protodecarboxylation, instead of the desired coupled product. Why is this happening and how can I prevent it?

Answer:

Protodecarboxylation is a common side reaction where the aryl-metal intermediate formed after decarboxylation is quenched by a proton source instead of coupling with the aryl halide.

Mechanistic Insight:

The aryl-palladium or aryl-copper intermediate is a key branch point. It can either undergo reductive elimination with the aryl halide to form the desired product or react with a proton source to give the protodecarboxylated byproduct.

G cluster_0 Reaction Pathway Branch Point intermediate Aryl-Metal Intermediate desired_path Reductive Elimination with Ar-X intermediate->desired_path Desired Pathway side_reaction Protonolysis intermediate->side_reaction Side Reaction product Desired Coupled Product desired_path->product byproduct Protodecarboxylated Byproduct side_reaction->byproduct

Caption: Competing pathways for the aryl-metal intermediate.

Solutions to Minimize Protodecarboxylation:

  • Rigorous Exclusion of Proton Sources:

    • Water: The most common proton source is residual water in the solvent or on the glassware. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled or commercially available anhydrous solvents.

    • Reagents: Ensure the base and other reagents are anhydrous.

  • Optimize the Relative Rates of Reaction:

    • Increase the Rate of Reductive Elimination:

      • Ligand Choice: Certain ligands can accelerate the rate of reductive elimination. Experiment with different electron-rich, bulky phosphine ligands.

      • Aryl Halide Reactivity: The reactivity order for aryl halides in the oxidative addition step is typically I > Br > Cl.[10] If you are using a less reactive aryl chloride and observing significant protodecarboxylation, switching to the corresponding aryl bromide or iodide may favor the desired coupling pathway.

    • Decrease the Rate of Protodecarboxylation:

      • Base: The choice of base can be critical. A very strong base might generate trace amounts of water through side reactions. Sometimes, a weaker, non-nucleophilic base can be beneficial.

Issue 3: Homocoupling of the Aryl Halide

Question: I am observing a significant amount of biaryl product from the homocoupling of my aryl halide. What causes this and how can I suppress it?

Answer:

Homocoupling of the aryl halide is a common side reaction in palladium-catalyzed cross-coupling reactions.[5] It can occur through several mechanisms, often involving the formation of a biaryl-palladium complex followed by reductive elimination.

Strategies to Minimize Homocoupling:

  • Control Stoichiometry: Ensure that the this compound is not the limiting reagent. Using a slight excess of the carboxylic acid can help to favor the cross-coupling pathway.

  • Optimize Catalyst System:

    • Ligand: The ligand can influence the relative rates of cross-coupling versus homocoupling. Screening different ligands is a key strategy.

    • Palladium Precatalyst: Some palladium precatalysts may be more prone to promoting homocoupling under certain conditions. Trying different precatalysts (e.g., Pd(OAc)2 vs. Pd2(dba)3) can be informative.

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling reaction.

III. Experimental Protocols

General Procedure for a Trial Reaction

This protocol provides a robust starting point for the optimization of your decarboxylative coupling reaction.

  • Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl halide (1.2 equiv), the base (e.g., K2CO3, 2.0 equiv), the palladium precatalyst (e.g., Pd(OAc)2, 2 mol%), and the ligand (e.g., XPhos, 4 mol%).

  • Reaction Setup:

    • Seal the vial with a septum.

    • Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times.

    • Add the anhydrous solvent (e.g., dioxane, 0.1 M) via syringe.

  • Reaction Execution:

    • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100-120 °C).

    • Stir the reaction mixture for the specified time (e.g., 12-24 hours).

  • Workup and Analysis:

    • Cool the reaction to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Analyze the crude product by TLC, LC-MS, and/or 1H NMR to determine the conversion and identify the products.[7][11]

Recommended Starting Conditions for Optimization

The following table provides a set of starting conditions for screening key reaction parameters.

ParameterCondition ACondition BCondition C
Catalyst Pd(OAc)2 (2 mol%)Pd2(dba)3 (1 mol%)Pd(PPh3)4 (5 mol%)
Ligand XPhos (4 mol%)SPhos (4 mol%)PPh3 (10 mol%)
Base K2CO3 (2 equiv)Cs2CO3 (2 equiv)DBU (2 equiv)
Solvent DioxaneTolueneDMF
Temperature 100 °C120 °C110 °C

IV. Frequently Asked Questions (FAQs)

Q1: Can I use copper instead of palladium for this reaction?

A1: Yes, copper-catalyzed decarboxylative couplings are well-established.[12] Copper catalysts can sometimes offer different reactivity and may be more cost-effective. However, palladium catalysis is often more versatile and is a good starting point for this specific transformation.

Q2: My reaction is very slow. How can I increase the reaction rate?

A2: To increase the reaction rate, consider the following:

  • Increase the reaction temperature.

  • Switch to a more active catalyst system (e.g., a more electron-rich, bulky ligand).

  • Use a more soluble base, such as Cs2CO3.

  • Ensure efficient stirring.

Q3: Are there any functional groups that are incompatible with this reaction?

A3: While decarboxylative couplings are generally tolerant of a wide range of functional groups, some may cause issues.[5][7]

  • Acidic Protons: Functional groups with acidic protons (e.g., phenols, unprotected indoles) can be deprotonated by the base and may interfere with the reaction.

  • Reactive Groups: Highly electrophilic or nucleophilic functional groups may undergo side reactions.

Q4: How do I monitor the progress of my reaction?

A4: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by:

  • Thin-Layer Chromatography (TLC): For a quick qualitative assessment.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the masses of the starting materials, product, and any byproducts.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of conversion and yield.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To get a detailed picture of the reaction mixture composition.[11]

V. Concluding Remarks

The decarboxylative coupling of this compound is a potent reaction for the synthesis of valuable molecules. Success in optimizing this transformation hinges on a systematic approach to troubleshooting and a solid understanding of the roles of each reaction component. By carefully considering the choice of catalyst, ligand, base, and solvent, and by taking meticulous care to exclude air and moisture, you can overcome common challenges and achieve high yields of your desired product. This guide provides a foundation for your experimental work, but remember that each specific substrate pairing may require fine-tuning of the reaction conditions.

References

Overcoming solubility issues with 2-aminopyrimidine-5-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminopyrimidine-5-carboxylic acid, focusing on overcoming common solubility challenges in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am observing poor solubility of this compound in my chosen organic solvent. What is the first troubleshooting step?

A2: The initial and most straightforward step is to switch to a more polar aprotic solvent. Solvents like DMF and DMSO are often effective in dissolving polar carboxylic acids. Heating the mixture gently and applying sonication can also aid in dissolution.

Q3: Can I use a protic solvent like methanol or ethanol?

A3: While this compound may have some solubility in polar protic solvents, these are generally less effective than polar aprotic solvents for achieving high concentrations. Furthermore, for subsequent reactions, such as amide coupling, protic solvents can interfere with the reagents and reduce the reactivity of nucleophiles.[1]

Q4: How can I enhance the solubility of this compound for my experiments?

A4: Several techniques can be employed to improve the solubility of poorly soluble compounds like this compound. These include:

  • pH Adjustment: As a carboxylic acid, its solubility can be significantly increased by deprotonation in a basic solution.

  • Salt Formation: Converting the carboxylic acid to a salt with a suitable base can dramatically improve its solubility in various solvents.

  • Co-solvency: Using a mixture of solvents can often achieve higher solubility than a single solvent.

  • Particle Size Reduction: Techniques like micronization or sonocrystallization can increase the surface area of the solid, leading to a faster dissolution rate.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides structured approaches to address common solubility problems encountered with this compound.

Issue 1: The compound does not dissolve in a common organic solvent (e.g., Dichloromethane, Tetrahydrofuran).
  • Initial Check: Verify the purity of the compound and the dryness of the solvent. Impurities or water content can affect solubility.

  • Troubleshooting Steps:

    • Switch to a More Polar Aprotic Solvent: Attempt to dissolve the compound in DMF or DMSO. These solvents have a high capacity for dissolving polar molecules.

    • Apply Energy: Gently heat the solvent-compound mixture while stirring. Sonication can also be used to break down particle agglomerates and enhance dissolution.

    • Use a Co-solvent System: If a single solvent is not effective, a co-solvent system may be beneficial. For example, start by dissolving the compound in a small amount of DMSO and then dilute it with a less polar solvent in which your other reactants are soluble.

Issue 2: The compound precipitates out of solution during a reaction.
  • Initial Check: Ensure the reaction temperature is maintained. A decrease in temperature can cause precipitation. Also, check for any potential side reactions that might be consuming your starting material and producing an insoluble byproduct.

  • Troubleshooting Steps:

    • Increase Solvent Volume: The concentration of the compound may be too high. Diluting the reaction mixture with more of the same solvent can help keep it in solution.

    • Consider a Different Solvent System: The polarity of the reaction mixture may be changing as the reaction progresses. Switching to a more robust solvent system, like pure DMF or a mixture with a higher percentage of a polar solvent, can prevent precipitation.

    • pH Adjustment (for aqueous or protic systems): If the reaction medium is aqueous or protic, the pH might be drifting. Buffering the solution could maintain the solubility of the compound.

Quantitative Solubility Data (for a related isomer)

While specific quantitative data for this compound is limited, the following table provides solubility information for the closely related isomer, pyrimidine-4-carboxylic acid , which can be used as a helpful estimation.[1]

SolventSolubility (mg/mL)
Ethanol~0.25
DMSO~20
DMF~2
PBS (pH 7.2)~1

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol describes how to increase the aqueous solubility of this compound by forming its carboxylate salt in situ.

Materials:

  • This compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter or pH paper

Procedure:

  • Weigh the desired amount of this compound and place it in a suitable flask.

  • Add a small amount of deionized water to form a slurry.

  • While stirring, slowly add the 1 M NaOH solution dropwise.

  • Monitor the pH of the solution. Continue adding NaOH until the solid dissolves and the pH is in the desired range (typically pH > 7 for deprotonation of the carboxylic acid).

  • Once the solid is fully dissolved, you can dilute the solution to the final desired concentration with deionized water.

Protocol 2: Solubility Enhancement by Salt Formation

This protocol outlines the procedure for forming a stable salt of this compound to improve its solubility. This example uses sodium bicarbonate as the base.

Materials:

  • This compound

  • Sodium Bicarbonate (NaHCO₃)

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve this compound in a minimal amount of a suitable solvent like ethanol.

  • In a separate flask, prepare a solution of an equimolar amount of sodium bicarbonate in water or a suitable solvent.

  • Slowly add the sodium bicarbonate solution to the stirred solution of this compound.

  • Effervescence (release of CO₂) should be observed as the salt forms.

  • After the reaction is complete, the salt can be precipitated by adding a less polar solvent like diethyl ether.

  • The precipitated salt can be collected by filtration, washed with the precipitating solvent, and dried under vacuum.

  • The resulting salt can then be tested for its solubility in various organic solvents.

Protocol 3: General Method for Determining Thermodynamic Solubility

This protocol provides a general method for determining the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Selected organic solvent

  • Vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. Ensure there is undissolved solid remaining.

  • Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C).

  • Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) to ensure saturation.

  • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a calibrated HPLC or UV-Vis spectrophotometer.

  • The calculated concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Visualizations

experimental_workflow cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_enhancement Solubility Enhancement Techniques cluster_end Outcome start Poorly Soluble This compound step1 Change to Polar Aprotic Solvent (e.g., DMF, DMSO) start->step1 Initial Attempt tech1 pH Adjustment (Aqueous Systems) start->tech1 Alternative Approach tech2 Salt Formation start->tech2 Alternative Approach tech3 Particle Size Reduction start->tech3 Alternative Approach step2 Apply Energy (Heating/Sonication) step1->step2 If still insoluble step3 Use Co-solvent System step2->step3 If precipitation occurs end Soluble Compound for Experimentation step3->end tech1->end tech2->end tech3->end

Caption: Troubleshooting workflow for solubility issues.

signaling_pathway cluster_compound Compound Properties cluster_factors Factors Influencing Solubility cluster_outcome Solubility Outcome compound This compound properties Polar Molecule - Carboxylic Acid Group - Amino-pyrimidine Ring compound->properties solvent_polarity Solvent Polarity properties->solvent_polarity influences interaction with ph pH properties->ph is sensitive to salt Salt Formation properties->salt can be modified by high_solubility High Solubility solvent_polarity->high_solubility Polar Aprotic low_solubility Low Solubility solvent_polarity->low_solubility Nonpolar temperature Temperature temperature->high_solubility Increased ph->high_solubility Basic (pH > pKa) ph->low_solubility Acidic (pH < pKa) salt->high_solubility Successful

Caption: Logical relationships affecting solubility.

References

Stability and storage challenges for 2-aminopyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminopyrimidine-5-carboxylic acid. The information provided addresses common stability and storage challenges to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated place.[1][2] The container should be tightly sealed to prevent moisture absorption.[3][4] It is also advisable to protect the compound from light.[5]

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3] Contact with these substances should be avoided to prevent degradation or hazardous reactions.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred based on its chemical structure. The primary pathways to consider are hydrolysis, oxidation, and photodecomposition. The amino group and the carboxylic acid group on the pyrimidine ring can influence its reactivity and stability.

Q4: How can I tell if my sample of this compound has degraded?

A4: Degradation may be indicated by a change in physical appearance, such as color or texture. However, chemical degradation may not always be visible. The most reliable way to assess purity and detect degradation products is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Q5: Is this compound sensitive to moisture?

A5: Yes, the safety data sheet advises avoiding moisture.[3] Therefore, it is crucial to store the compound in a tightly sealed container in a dry environment.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or low yield Degradation of the starting material.Verify the purity of your this compound sample using a suitable analytical method like HPLC. Ensure that the storage conditions have been appropriate.
Discoloration or change in the physical appearance of the solid Exposure to light, heat, or incompatible chemicals.Discard the discolored material and use a fresh, properly stored sample. Review your handling and storage procedures to prevent future exposure.
Inconsistent results between different batches Variation in the stability of different batches or improper storage of one batch.Test the purity of each batch before use. Implement standardized storage and handling protocols for all batches of the compound.
Formation of unknown impurities in reaction mixtures Degradation of this compound under reaction conditions.Investigate the stability of the compound under your specific reaction conditions (e.g., pH, temperature, solvent). Consider performing a forced degradation study to identify potential degradation products.

Data on Storage and Stability

Table 1: Recommended Storage and Handling of this compound

Parameter Recommendation Reference
Temperature Cool place[1][2][4][5]
Humidity Dry, avoid moisture[3][4][5]
Light Protect from light[5]
Container Tightly sealed container[1][2][3][4]
Incompatibilities Strong oxidizing agents, acids, acid chlorides, acid anhydrides[3]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[6][7]

1. Hydrolytic Degradation:

  • Acidic Hydrolysis: Dissolve a known amount of this compound in 0.1 M HCl. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
  • Basic Hydrolysis: Dissolve a known amount of the compound in 0.1 M NaOH. Heat the solution at 60°C for a specified period.
  • Neutral Hydrolysis: Dissolve a known amount of the compound in purified water and heat at 60°C for a specified period.
  • At each time point, withdraw a sample, neutralize it if necessary, and analyze by HPLC.

2. Oxidative Degradation:

  • Dissolve a known amount of this compound in a solution of 3% hydrogen peroxide.
  • Keep the solution at room temperature for a specified period, protected from light.
  • Withdraw samples at various time points and analyze by HPLC.

3. Photolytic Degradation:

  • Expose a solid sample and a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
  • A control sample should be kept in the dark under the same conditions.
  • Analyze both the light-exposed and dark control samples by HPLC.

4. Thermal Degradation:

  • Place a solid sample of this compound in a thermostatically controlled oven at an elevated temperature (e.g., 60°C, 80°C).
  • Withdraw samples at various time points and analyze by HPLC.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its potential degradation products.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (to be determined by UV scan).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation cluster_analysis Analysis cluster_results Outcome prep Prepare solutions of this compound hydrolysis Hydrolytic Stress (Acid, Base, Neutral) prep->hydrolysis oxidation Oxidative Stress (e.g., H2O2) prep->oxidation photolysis Photolytic Stress (Light Exposure) prep->photolysis thermal Thermal Stress (Elevated Temperature) prep->thermal hplc HPLC Analysis hydrolysis->hplc oxidation->hplc photolysis->hplc thermal->hplc ms LC-MS/MS for Degradant Identification hplc->ms nmr NMR for Structural Elucidation hplc->nmr pathway Identify Degradation Pathways ms->pathway nmr->pathway method Develop Stability-Indicating Method pathway->method

Caption: Workflow for a forced degradation study.

troubleshooting_logic start Inconsistent Experimental Results check_purity Check Purity of Starting Material (HPLC) start->check_purity purity_ok Purity is High check_purity->purity_ok Test purity_low Purity is Low/ Degradants Present check_purity->purity_low Test check_reaction Investigate Reaction Conditions' Stability purity_ok->check_reaction check_storage Review Storage Conditions purity_low->check_storage storage_ok Storage is Correct check_storage->storage_ok No Issue storage_bad Improper Storage check_storage->storage_bad Find Issue storage_ok->check_reaction replace_reagent Replace Reagent and Improve Storage Protocol storage_bad->replace_reagent modify_reaction Modify Reaction Conditions check_reaction->modify_reaction end Problem Resolved replace_reagent->end modify_reaction->end

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Scaling Up the Synthesis of 2-Aminopyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the bulk production of 2-aminopyrimidine-5-carboxylic acid (CAS: 3167-50-8), a critical building block in pharmaceutical and chemical research.[1][2] Scaling a synthesis from the benchtop to bulk production invariably introduces challenges that can impact yield, purity, and process efficiency. This guide is structured to provide direct, experience-based answers to common issues encountered during the scale-up process, ensuring a robust and reproducible manufacturing workflow.

Overview of a Common Scalable Synthesis Route

A prevalent and scalable method for producing this compound is the hydrolysis of its corresponding ester, typically the methyl or ethyl ester, under basic conditions.[3][4] This process involves saponification of the ester using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH), followed by acidic workup to precipitate the carboxylic acid product. While seemingly straightforward, each step contains nuances critical to success at scale.

Below is a general workflow for this common synthesis method.

G cluster_0 Step 1: Hydrolysis (Saponification) cluster_1 Step 2: Isolation & Purification A Charge Reactor with: - Methyl/Ethyl 2-aminopyrimidine-5-carboxylate - Solvent (e.g., Methanol/Water) B Add Aqueous Base (e.g., LiOH, NaOH) A->B C Heat Reaction Mixture (e.g., 60°C) Monitor for completion (TLC/HPLC) B->C D Cool Reaction Mixture C->D Upon Reaction Completion E Concentrate Under Reduced Pressure D->E F Dilute with Water & Adjust pH to ~4 with Acid (e.g., HCl) E->F G Precipitate Forms F->G H Filter Product via Vacuum Filtration G->H I Wash Cake with Water/Solvent H->I J Dry Product Under Vacuum I->J G start Low Yield or Purity Issue q1 Is the hydrolysis reaction complete? (Check via TLC/HPLC) start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the precipitation pH optimal? (Target pH ~4) a1_yes->q2 s1 Extend reaction time/temp. Improve mixing. a1_no->s1 s1->q1 Re-check a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the filter cake washed properly? a2_yes->q3 s2 Slowly adjust pH to ~4 with calibrated meter. a2_no->s2 s2->q2 Re-check a3_yes Yes q3->a3_yes a3_no No q3->a3_no end_node Consider Recrystallization for Final Purity a3_yes->end_node s3 Wash with minimal cold DI water to remove salts. a3_no->s3 s3->q3 Re-check

References

Technical Support Center: Managing Hazardous Decomposition Products of 2-aminopyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide essential information and guidance on the safe handling and management of potential hazardous decomposition products of 2-aminopyrimidine-5-carboxylic acid.

Frequently Asked Questions (FAQs)

What are the potential hazardous decomposition products of this compound?

Based on its chemical structure (C₅H₅N₃O₂), thermal decomposition is expected to produce hazardous gases. While specific studies on this compound are limited, analogous compounds suggest the primary hazardous decomposition products include:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

  • Other volatile nitrogen-containing organic compounds

At what temperature does this compound decompose?

Currently, a precise decomposition temperature for this compound is not documented in publicly available literature. However, its melting point is reported to be above 300°C[1]. It is reasonable to assume that thermal decomposition will commence at or around this temperature. For an accurate determination of the onset of decomposition, it is highly recommended to perform thermogravimetric analysis (TGA).

How should I handle and store this compound to prevent decomposition?

To ensure the stability of this compound and prevent unintended decomposition, the following storage and handling procedures are recommended:

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, ensuring it is protected from light.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides, as these may catalyze decomposition.[2]

  • Handling: Always use appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Operations involving the solid material should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation of dust particles.[2]

What is the proper procedure in case of a spill?

In the event of a spill, the following actions should be taken:

  • Small Spills: Carefully sweep the solid material, taking precautions to avoid generating dust. The collected material should be placed in a clearly labeled, sealed container for proper disposal. The spill area should then be cleaned with an appropriate solvent.

  • Large Spills: Evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department for assistance.

How should I dispose of this compound and its associated waste?

This compound and any materials contaminated with it should be treated as hazardous waste. Disposal must be carried out in accordance with all applicable local, state, and federal regulations. A common method for the disposal of such chemical waste is incineration at a licensed hazardous waste facility.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpected Reaction or Decomposition (e.g., discoloration, gas evolution, fuming)Contamination with an incompatible substance or exposure to excessive heat.1. If safe, immediately cease the experiment. 2. Ensure the area is well-ventilated; if necessary, work within a fume hood. 3. Allow the reaction mixture to cool to ambient temperature. 4. If required, carefully quench the reaction using established laboratory safety protocols. 5. Thoroughly review the experimental procedure to identify potential sources of contamination or overheating.
Unexpected Peaks in Instrumental Analysis In-source decomposition of the compound, particularly in high-temperature analytical techniques like Gas Chromatography (GC).1. Reduce the injector port temperature on the gas chromatograph. 2. Employ a softer ionization technique in the mass spectrometer. 3. Consider chemical derivatization of the analyte to enhance its thermal stability. 4. Opt for an analytical method that operates at lower temperatures, such as Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative Data on Thermal Decomposition

ParameterExpected Value/RangeRecommended Analytical MethodNotes
Melting Point >300 °C[1]Capillary Melting Point ApparatusDecomposition may occur concurrently with or immediately following melting.
Onset of Decomposition Not AvailableThermogravimetric Analysis (TGA)A TGA experiment is necessary to determine the precise temperature at which significant mass loss begins.
Major Gaseous Decomposition Products Nitrogen Oxides (NOx), Carbon Monoxide (CO), Carbon Dioxide (CO₂)Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS)Allows for the identification and semi-quantitative analysis of evolved gases as a function of temperature.
Volatile Organic Compounds A complex mixture of nitrogen-containing organic fragments is possible.Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)Provides detailed separation and identification of a wide range of volatile and semi-volatile decomposition products.

Experimental Protocols

Thermogravimetric Analysis coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR)

Objective: To determine the thermal stability of this compound and identify the evolved gaseous decomposition products.

Methodology:

  • Instrument: A thermogravimetric analyzer coupled to an FTIR spectrometer via a heated transfer line.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA crucible (e.g., alumina or platinum).

  • TGA Parameters:

    • Heating Rate: 10 °C/min

    • Temperature Range: 25 °C to 600 °C

    • Atmosphere: Inert (Nitrogen) or Oxidative (Air) at a flow rate of 20-50 mL/min.

  • FTIR Parameters:

    • Data Collection: Continuously acquire FTIR spectra of the evolved gases throughout the TGA temperature program.

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

  • Data Analysis:

    • Correlate the mass loss events observed in the TGA thermogram with the appearance of characteristic infrared absorption bands in the FTIR spectra of the evolved gases.

    • Identify major decomposition products by their known absorption frequencies, such as CO₂ (~2350 cm⁻¹), CO (~2180, 2110 cm⁻¹), and various NOx species.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the full spectrum of volatile and semi-volatile organic compounds generated during the thermal decomposition of this compound.

Methodology:

  • Instrument: A pyrolysis unit directly interfaced with a GC-MS system.

  • Sample Preparation: Place a small quantity (0.1-1 mg) of this compound into a pyrolysis sample holder.

  • Pyrolysis Parameters:

    • Pyrolysis Temperature: Select a specific temperature or a series of temperatures based on TGA results (e.g., 350 °C, 500 °C, 700 °C).

    • Pyrolysis Time: 10-20 seconds.

  • GC-MS Parameters:

    • Injector: Operate in split or splitless mode at a temperature of 250-300 °C.

    • Column: Utilize a standard non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Oven Program: Employ a temperature gradient suitable for the separation of a broad range of analytes (e.g., initial temperature of 40 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes).

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass-to-charge ratio (m/z) range of 35-550.

  • Data Analysis:

    • Identify the separated decomposition products by comparing their mass spectra against established spectral libraries (e.g., NIST, Wiley).

    • For unknown compounds, propose structures based on their fragmentation patterns.

Mandatory Visualizations

Signaling Pathway Diagram

Derivatives of 2-aminopyrimidine have been identified as inhibitors of the canonical Wnt signaling pathway, a critical pathway in both development and disease. The following diagram illustrates the key components of this pathway and a potential point of intervention by 2-aminopyrimidine derivatives.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3, CK1) Dsh->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome degraded Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N translocates Aminopyrimidine 2-Aminopyrimidine Derivative Aminopyrimidine->Dsh potential inhibition point TCF_LEF TCF/LEF Beta_Catenin_N->TCF_LEF binds Target_Genes Target Gene Transcription TCF_LEF->Target_Genes activates

Caption: Canonical Wnt signaling pathway and a potential point of inhibition by 2-aminopyrimidine derivatives.

Experimental Workflow

The following diagram outlines the logical workflow for the TGA-FTIR analysis of this compound.

TGA_FTIR_Workflow start Start sample_prep Sample Preparation (5-10 mg of this compound) start->sample_prep tga_instrument Place Sample in TGA Instrument sample_prep->tga_instrument set_params Set TGA and FTIR Parameters (heating rate, temperature range, atmosphere) tga_instrument->set_params run_exp Run TGA-FTIR Experiment set_params->run_exp collect_data Simultaneously Collect TGA (Mass Loss) and FTIR (Evolved Gas Spectra) Data run_exp->collect_data analyze_tga Analyze TGA Data (Identify Decomposition Temperatures) collect_data->analyze_tga analyze_ftir Analyze FTIR Data (Identify Gaseous Products) collect_data->analyze_ftir correlate Correlate Mass Loss with Gas Evolution analyze_tga->correlate analyze_ftir->correlate report Generate Report correlate->report end End report->end

Caption: A logical workflow for the TGA-FTIR analysis of this compound.

References

Incompatible materials to avoid with 2-aminopyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information on the chemical incompatibilities of 2-aminopyrimidine-5-carboxylic acid to ensure safe and effective handling in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary materials to avoid when working with this compound?

A1: To prevent hazardous reactions and maintain the integrity of your experiments, it is crucial to avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1] These materials can react with this compound, potentially leading to vigorous reactions, degradation of the compound, or the formation of hazardous byproducts.

Q2: Are there any specific environmental conditions I should be cautious about?

A2: Yes, it is important to avoid moisture.[1] this compound should be stored in a dry, sealed place to prevent potential degradation or unwanted reactions.

Q3: What are the known hazardous decomposition products of this compound?

A3: While specific data on all decomposition products is not available, in the event of a fire, hazardous decomposition products may be released.[1]

Q4: What should I do in case of accidental contact with an incompatible material?

A4: In case of a spill or reaction, it is important to follow standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as gloves and safety goggles. Depending on the scale of the incident, evacuation of the immediate area may be necessary. For specific first-aid measures related to exposure to this compound itself, such as inhalation, skin contact, or eye contact, consult the safety data sheet and seek medical attention.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected reaction (e.g., fuming, color change, heat generation) Contamination with an incompatible material such as an acid, acid chloride, acid anhydride, or oxidizing agent.1. Follow emergency laboratory procedures. 2. If safe to do so, neutralize the reaction (consult safety protocols for appropriate neutralizing agents for the specific contaminant). 3. Review experimental setup and reagents to identify the source of contamination.
Degradation of this compound over time Improper storage, specifically exposure to moisture.1. Store the compound in a tightly sealed container in a desiccator or other dry environment. 2. If degradation is suspected, verify the purity of the material before use.
Inconsistent experimental results Unintended reaction with a solvent or reagent not previously identified as incompatible.1. Carefully review all components of the experimental mixture. 2. Consider the reactivity of both the amino and carboxylic acid functional groups of the molecule. 3. Perform small-scale compatibility tests if using novel reagents or solvents.

Incompatible Materials Summary

Material Class Examples Potential Hazard
Acids Hydrochloric acid, Sulfuric acidExothermic reaction, salt formation, potential for degradation.
Acid Chlorides Acetyl chloride, Thionyl chlorideVigorous, potentially violent reaction.
Acid Anhydrides Acetic anhydrideExothermic reaction, formation of amides.
Oxidizing Agents Hydrogen peroxide, Potassium permanganateCan lead to vigorous or explosive reactions and degradation of the compound.

Logical Relationship Diagram

IncompatibleMaterials cluster_compound This compound cluster_outcome Potential Outcomes Compound C₅H₅N₃O₂ Hazard Hazardous Reaction / Degradation Acids Acids Acids->Hazard AcidChlorides Acid Chlorides AcidChlorides->Hazard AcidAnhydrides Acid Anhydrides AcidAnhydrides->Hazard OxidizingAgents Oxidizing Agents OxidizingAgents->Hazard Moisture Moisture Moisture->Hazard

Caption: Incompatibility flowchart for this compound.

References

Technical Support Center: Enhancing the Antimicrobial Efficacy of 2-Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminopyrimidine derivatives. The information is designed to address common challenges encountered during the experimental evaluation of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the known mechanisms of antimicrobial action for 2-aminopyrimidine derivatives?

A1: 2-Aminopyrimidine derivatives exhibit a broad spectrum of antimicrobial activities.[1] Their mechanisms of action can vary depending on the specific substitutions on the pyrimidine ring. Some derivatives are known to inhibit essential metabolic pathways in microorganisms, such as nucleic acid synthesis.[1] Others may act by disrupting the integrity of the microbial cell membrane.[1] Additionally, some 2-aminopyrimidine compounds have been shown to target and inhibit specific enzymes, like protein kinases, which are crucial for cell cycle regulation and proliferation.[2]

Q2: My 2-aminopyrimidine derivative has poor aqueous solubility. How can I address this for antimicrobial assays?

A2: Poor solubility is a common challenge that can lead to unreliable results in biological assays.[3] To address this, consider the following approaches:

  • Co-solvents: Use a small amount of a biocompatible co-solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution before further dilution in the aqueous assay medium.[3]

  • Formulation Strategies: For in vivo studies, consider formulation approaches like creating salt forms, co-crystals, or using solubilizing excipients such as cyclodextrins.[4]

  • Structural Modification: If solubility issues persist and are hindering development, medicinal chemistry efforts can be directed towards synthesizing analogs with improved physicochemical properties without compromising antimicrobial activity.[1]

Q3: Can 2-aminopyrimidine derivatives exhibit synergistic effects with other antimicrobial agents?

A3: Yes, combining 2-aminopyrimidine derivatives with conventional antibiotics can lead to synergistic effects. This means the combined antimicrobial activity is greater than the sum of the individual effects.[5] This approach can be particularly effective against drug-resistant strains. A checkerboard assay is the standard method to determine if the interaction is synergistic, additive, or antagonistic.[6]

Q4: What are the common off-target effects observed with 2-aminopyrimidine derivatives?

A4: A primary concern with some 2-aminopyrimidine derivatives is potential cytotoxicity towards mammalian cells.[2][7] This can be due to off-target activity, where the compound interacts with unintended biological targets in host cells.[7] It is crucial to perform cytotoxicity assays, such as the MTT or LDH release assays, to determine the therapeutic index of your compounds.[2]

Troubleshooting Guides

Troubleshooting Inconsistent Minimum Inhibitory Concentration (MIC) Results
Problem Possible Cause Recommended Solution
High variability in MIC values between replicate experiments. Inconsistent inoculum size.Standardize the bacterial inoculum to a 0.5 McFarland standard for each experiment to ensure a consistent starting cell density.[8]
Variations in media composition or pH.Use the same batch of Mueller-Hinton broth (or other specified medium) for all related experiments and ensure the pH is correctly adjusted.[8]
Compound precipitation in the assay medium.Visually inspect the wells for any signs of precipitation. If observed, consider the solubility enhancement strategies mentioned in the FAQs.
"Skipped wells" are observed (no growth at a lower concentration, but growth at a higher concentration). Technical error in serial dilution.Repeat the assay, paying close attention to pipetting accuracy during the serial dilution process.[8]
Paradoxical effect of the compound.Some compounds can exhibit paradoxical growth effects. If this is consistently observed, it should be noted as a characteristic of the compound. Consider performing a time-kill kinetics assay to better understand the compound's effect over time.[8]
No inhibition of growth is observed, even at high concentrations. The compound may not be active against the tested organism.Test the compound against a broader panel of microorganisms, including both Gram-positive and Gram-negative bacteria.[1]
The compound may have degraded.Ensure the compound is stored correctly and prepare fresh stock solutions for each experiment.
Troubleshooting Cytotoxicity Assay Issues
Problem Possible Cause Recommended Solution
High background signal in the control wells of an MTT assay. Contamination of the cell culture or reagents.Ensure aseptic techniques are strictly followed. Use fresh, sterile media and reagents.
High cell seeding density.Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the assay.[2]
Inconsistent IC50 values. Variation in cell passage number.Use cells within a consistent and low passage number range for all experiments, as cell characteristics can change over time in culture.
Inconsistent incubation times.Adhere to a standardized incubation time for compound exposure in all experiments.[2]
Compound interferes with the assay readout (e.g., colorimetric change in MTT assay). The compound itself may be colored or may react with the assay reagent.Run a control plate with the compound in cell-free media to assess for any direct interaction with the assay components. If interference is confirmed, consider using an alternative cytotoxicity assay that relies on a different detection principle (e.g., LDH release or a fluorescence-based assay).[2]

Quantitative Data Summary

Table 1: Antimicrobial Activity of Selected 2-Aminopyrimidine Derivatives
Compound ID Target Organism MIC (µg/mL) Reference
Compound 2cStaphylococcus aureus0.039[9][10]
Compound 2cBacillus subtilis0.039[9][10]
Compound S1Staphylococcus aureus16.26[11]
Compound S7Bacillus subtilis17.34[11]
Compound S7Escherichia coli17.34[11]
Table 2: Cytotoxicity of Selected 2-Aminopyrimidine Derivatives
Compound ID Cell Line IC50 (µM) Reference
Compound 4MDA-MB-231 (Breast Cancer)< 0.01[12]
Compound 6aMDA-MB-231 (Breast Cancer)0.01 - 0.1[12]
Compound 6bMDA-MB-231 (Breast Cancer)0.01 - 0.1[12]
Compound 24-2.8[13][14]
Compound 8-72.0[14]
Compound 9-126.43[14]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test bacterium from a fresh agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the 2-aminopyrimidine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]

Protocol 2: MTT Assay for Cytotoxicity Assessment
  • Cell Seeding:

    • Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Protocol 3: Checkerboard Synergy Assay
  • Preparation of Reagents:

    • Prepare stock solutions of the 2-aminopyrimidine derivative (Drug A) and the combination antibiotic (Drug B) at concentrations that are a multiple of their respective MICs.

    • Prepare a standardized bacterial inoculum as described in the MIC protocol.

  • Plate Setup:

    • In a 96-well microtiter plate, perform serial dilutions of Drug A along the x-axis and serial dilutions of Drug B along the y-axis.

    • The result is a matrix of wells containing various combinations of concentrations of the two drugs.[16]

  • Inoculation and Incubation:

    • Inoculate each well with the standardized bacterial suspension.

    • Include control wells for each drug alone.

    • Incubate the plate at 37°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = FIC of Drug A + FIC of Drug B where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) and FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone).

    • Interpret the results: FIC Index ≤ 0.5 indicates synergy; 0.5 < FIC Index ≤ 4 indicates an additive or indifferent effect; FIC Index > 4 indicates antagonism.[6]

Visualizations

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate 96-well Plate prep_bacteria->inoculate prep_compound Prepare Serial Dilutions of 2-Aminopyrimidine Derivative prep_compound->inoculate incubate Incubate (37°C, 16-20h) inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Mammalian Cells in 96-well Plate treat_cells Add Compound to Cells seed_cells->treat_cells prep_compound_cyto Prepare Serial Dilutions of Compound prep_compound_cyto->treat_cells incubate_cyto Incubate (e.g., 24-72h) treat_cells->incubate_cyto add_mtt Add MTT Reagent incubate_cyto->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance (570nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for MTT Cytotoxicity Assay.

signaling_pathway compound 2-Aminopyrimidine Derivative kinase Bacterial Protein Kinase (e.g., Ser/Thr Kinase) compound->kinase Binds to inhibition Inhibition p_substrate Phosphorylated Substrate (Active) kinase->p_substrate Phosphorylates block Block substrate Essential Substrate Protein substrate->kinase pathway Cellular Processes (e.g., Cell Division, Virulence) p_substrate->pathway Activates inhibition->kinase

Caption: Postulated Signaling Pathway Inhibition by a 2-Aminopyrimidine Derivative.

References

Technical Support Center: Refinement of 2-Substituted Pyrimidine-5-Carboxylic Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-substituted pyrimidine-5-carboxylic esters. Our aim is to help you overcome common experimental challenges and refine your synthetic methodologies.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of 2-substituted pyrimidine-5-carboxylic esters, particularly focusing on the widely used method involving the reaction of sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate with various amidinium salts.[1][2][3]

Issue 1: Low or No Yield of the Desired 2-Substituted Pyrimidine-5-Carboxylic Ester

  • Question: I am not getting the expected yield for my target pyrimidine. What are the possible reasons and how can I improve it?

  • Answer: Low yields can be attributed to several factors, primarily related to the quality of reagents and the reaction conditions. Here is a systematic approach to troubleshoot this problem:

    • Purity and Stability of Starting Materials:

      • Sodium Hydride (NaH): Ensure the NaH is fresh and has been handled under strictly anhydrous conditions. Contamination with moisture will deactivate it.

      • Solvents: Anhydrous solvents are crucial. The presence of water can quench the sodium hydride and interfere with the formation of the sodium salt intermediate.[1]

      • Amidinium Salts: The purity of the amidinium salt is critical. Impurities can lead to side reactions and lower the yield of the desired product.

    • Reaction Conditions:

      • Temperature: The initial formation of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate is typically performed at room temperature.[1][2] For the subsequent reaction with the amidinium salt, the temperature might need optimization depending on the reactivity of the specific salt.

      • Reaction Time: The initial condensation to form the sodium salt is often stirred for 12-16 hours.[1] Insufficient reaction time at this stage will result in incomplete formation of the key intermediate. The subsequent cyclization with the amidinium salt may also require monitoring by TLC or LC-MS to determine the optimal reaction time.

    • Work-up and Purification:

      • Loss of product can occur during the aqueous work-up if the pH is not controlled, potentially leading to hydrolysis of the ester.

      • Inefficient extraction or suboptimal purification by column chromatography can also lead to lower isolated yields.

Issue 2: Difficulty in the Preparation and Handling of the Sodium Salt Intermediate

  • Question: I am having trouble preparing the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate. It appears unstable or I am getting a low yield of the salt itself. What should I do?

  • Answer: The preparation of this key intermediate is a critical step. Here are some troubleshooting tips:

    • Reaction Setup: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of sodium hydride with atmospheric moisture and oxygen.[1][2]

    • Addition of Reagents: The dropwise addition of the solution of methyl 3,3-dimethoxypropionate and methyl formate to the sodium hydride suspension is important to control the reaction rate and temperature.[1]

    • Stirring: Efficient stirring is necessary to ensure proper mixing of the heterogeneous mixture.

    • Isolation and Storage: Once formed, the sodium salt precipitate should be collected by filtration, washed with a dry, non-polar solvent like diethyl ether, and dried under vacuum.[1] The resulting salt is reported to be stable at room temperature under a nitrogen atmosphere.[2]

Issue 3: Formation of Side Products and Purification Challenges

  • Question: My reaction mixture shows multiple spots on TLC, and I am struggling to purify the desired pyrimidine ester. What are the likely side products and how can I minimize them?

  • Answer: The formation of side products is a common issue in heterocyclic synthesis.

    • Potential Side Products:

      • Unreacted starting materials.

      • Products from the self-condensation of the starting materials.

      • Hydrolysis of the ester group if water is present, especially during work-up.

    • Minimizing Side Products:

      • Strict adherence to anhydrous reaction conditions.

      • Careful control of reaction temperature and time.

      • Using the correct stoichiometry of reactants. An excess of the amidinium salt (e.g., 1.1 equivalents) is often used to ensure complete conversion of the sodium salt.[1]

    • Purification Strategy:

      • Flash column chromatography on silica gel is a standard and effective method for purification.[1]

      • Choosing an appropriate solvent system for chromatography is crucial for good separation. A gradient elution might be necessary.

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters via Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate [1][2]

This method provides a direct route to 2-substituted pyrimidine-5-carboxylic esters, particularly those without substitution at the 4-position.[1][2]

Step 1: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate

  • Suspend sodium hydride (1.0 eq) in anhydrous diethyl ether in a flask under a nitrogen atmosphere.

  • In a separate flask, prepare a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in anhydrous diethyl ether.

  • Add the solution from step 2 dropwise to the stirred suspension of sodium hydride at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Collect the resulting white precipitate by filtration.

  • Wash the precipitate with anhydrous diethyl ether and dry it under vacuum to obtain the stable sodium salt.

Step 2: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Ester

  • Dissolve the prepared sodium salt (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add the desired amidinium salt (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.

Data Presentation

Table 1: Representative Yields for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

2-Substituent (from Amidinium Salt)Typical Yield (%)
HydrogenModerate to Excellent
MethylModerate to Excellent
PhenylModerate to Excellent
AminoModerate to Excellent
ChloroModerate

Note: Yields are representative and can vary based on the specific amidinium salt, reaction scale, and optimization of conditions.[1]

Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting decision-making process.

experimental_workflow cluster_step1 Step 1: Sodium Salt Formation cluster_step2 Step 2: Pyrimidine Synthesis cluster_step3 Step 3: Work-up and Purification start_materials Methyl 3,3-dimethoxypropionate + Methyl Formate + NaH condensation Condensation (Anhydrous Diethyl Ether, RT, 12-16h) start_materials->condensation sodium_salt Sodium 3,3-dimethoxy-2- methoxycarbonylpropen-1-olate condensation->sodium_salt cyclization Cyclization (Anhydrous DMF, RT) sodium_salt->cyclization amidinium_salt Amidinium Salt amidinium_salt->cyclization crude_product Crude Pyrimidine Ester cyclization->crude_product workup Aqueous Work-up (NaHCO3, Extraction) crude_product->workup purification Column Chromatography workup->purification final_product Pure 2-Substituted Pyrimidine-5-Carboxylic Ester purification->final_product

Caption: Experimental workflow for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.

troubleshooting_workflow decision decision solution solution start Low Yield of Pyrimidine Ester check_reagents Check Purity and Handling of Starting Materials and Solvents start->check_reagents reagents_ok reagents_ok check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temperature, Time) conditions_ok conditions_ok check_conditions->conditions_ok check_workup Evaluate Work-up and Purification Procedure workup_ok workup_ok check_workup->workup_ok reagents_ok->check_conditions Yes solution_reagents solution_reagents reagents_ok->solution_reagents No conditions_ok->check_workup Yes solution_conditions solution_conditions conditions_ok->solution_conditions No workup_ok->start Yes, Re-evaluate solution_workup solution_workup workup_ok->solution_workup No

Caption: Troubleshooting workflow for low yield in pyrimidine ester synthesis.

References

Validation & Comparative

The Rise of 2-Aminopyrimidine-5-Carboxylic Acid Derivatives: A New Frontier in Antibacterial Warfare

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the efficacy of novel 2-aminopyrimidine-5-carboxylic acid derivatives against established antibiotic agents, offering critical insights for researchers and drug development professionals in the ongoing battle against antimicrobial resistance.

The escalating threat of antibiotic resistance has spurred a critical need for novel antimicrobial agents with unique mechanisms of action. Among the promising candidates, this compound derivatives have emerged as a significant class of heterocyclic compounds demonstrating potent antibacterial activity. This guide provides a comprehensive comparison of the efficacy of these derivatives against existing antibiotics, supported by experimental data, detailed methodologies, and mechanistic insights to inform future research and development.

Quantitative Efficacy Analysis: A Head-to-Head Comparison

The antibacterial efficacy of this compound derivatives and their related analogues has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric for this comparison.

While a single study providing a direct head-to-head comparison of a wide range of this compound derivatives against a comprehensive panel of standard antibiotics is not yet available in the public domain, a compilation of data from various studies offers valuable insights. The following tables summarize the available MIC values for different 2-aminopyrimidine derivatives against selected bacterial strains, alongside the MIC values for commonly used antibiotics for the purpose of a comparative assessment.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of 2-Aminopyrimidine Derivatives and Standard Antibiotics against Gram-Positive Bacteria

Compound/AntibioticStaphylococcus aureusBacillus subtilisReference
2-Aminopyrimidine Derivatives
2-amino-4-hydroxypyrimidine-5-carboxylate Analog (Compound 5)--[1]
2-amino-4-hydroxypyrimidine-5-carboxylate Analog (Compound 22)--[1]
2-(arylamino)-...-oxopyrimidine-5-carbonitrile (Compound 2a)2550[2]
2-(arylamino)-...-oxopyrimidine-5-carbonitrile (Compound 2f)50100[2]
Standard Antibiotics
Ciprofloxacin0.25 - 1.00.12 - 0.5[3]
Ampicillin0.25 - 2.00.03 - 0.12
Gentamicin0.12 - 1.00.06 - 0.5

Note: '-' indicates data not available in the cited sources. The specific structures of the tested derivatives can be found in the corresponding references.

Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of 2-Aminopyrimidine Derivatives and Standard Antibiotics against Gram-Negative Bacteria

Compound/AntibioticEscherichia coliPseudomonas aeruginosaBurkholderia pseudomalleiReference
2-Aminopyrimidine Derivatives
2-amino-4-hydroxypyrimidine-5-carboxylate Analog (Compound 5)--Zone of Inhibition[1]
2-amino-4-hydroxypyrimidine-5-carboxylate Analog (Compound 22)--Zone of Inhibition[1]
2-(arylamino)-...-oxopyrimidine-5-carbonitrile (Compound 2a)100200-[2]
2-(arylamino)-...-oxopyrimidine-5-carbonitrile (Compound 2f)200>200-[2]
Standard Antibiotics
Ciprofloxacin0.015 - 0.120.25 - 1.01.0 - 4.0[3]
Ampicillin2.0 - 8.0>12816 - 128
Gentamicin0.25 - 1.00.5 - 4.01.0 - 8.0

Note: '-' indicates data not available in the cited sources. Some studies reported activity as a zone of inhibition rather than a precise MIC value.

Unraveling the Mechanism of Action: Targeting Essential Bacterial Pathways

The antibacterial activity of 2-aminopyrimidine derivatives is attributed to their ability to interfere with essential bacterial processes. Two primary mechanisms of action have been identified: inhibition of dihydrofolate reductase (DHFR) and disruption of the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis.

Inhibition of Dihydrofolate Reductase (DHFR)

Certain 2,4-diaminopyrimidine derivatives have been shown to be potent inhibitors of bacterial DHFR.[4][5] This enzyme is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleotides and amino acids. By blocking DHFR, these compounds halt DNA replication and protein synthesis, leading to bacterial cell death.

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH NADPH NADPH->DHFR THF Tetrahydrofolate (THF) DHFR->THF Biosynthesis Nucleotide & Amino Acid Biosynthesis THF->Biosynthesis Aminopyrimidine 2,4-Diaminopyrimidine Derivative Aminopyrimidine->DHFR

Caption: Inhibition of Dihydrofolate Reductase (DHFR) by 2,4-diaminopyrimidine derivatives.

Inhibition of the Methylerythritol Phosphate (MEP) Pathway

A series of 2-amino-4-hydroxypyrimidine-5-carboxylates have demonstrated the ability to inhibit 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), a key enzyme in the MEP pathway.[1] This pathway is essential for the synthesis of isoprenoids in most bacteria, but is absent in humans, making it an attractive target for selective antibacterial agents. Isoprenoids are vital for various cellular functions, including cell wall biosynthesis and electron transport.

MEP_Pathway_Inhibition MEP_pathway MEP Pathway Intermediate IspF IspF Enzyme MEP_pathway->IspF Isoprenoids Isoprenoid Precursors IspF->Isoprenoids Cell_Functions Essential Cellular Functions Isoprenoids->Cell_Functions Aminopyrimidine 2-Aminopyrimidine-5-carboxylate Derivative Aminopyrimidine->IspF Synthesis_Workflow Start Substituted Pyrimidine-5-carbonitrile Condensation Condensation Reaction (Ethanol, Reflux) Start->Condensation Amine Aromatic Amine Amine->Condensation Product 2-(Arylamino)-pyrimidine-5-carbonitrile Derivative Condensation->Product

References

A Comparative Guide to the Structure-Activity Relationship of 2-Aminopyrimidine-5-Carboxylic Acid Analogs as IRAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-aminopyrimidine-5-carboxylic acid analogs and related compounds as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs)[1]. Its role as a key mediator in the inflammatory cascade makes it a compelling therapeutic target for a spectrum of autoimmune diseases, inflammatory disorders, and certain cancers[1][2]. This document presents quantitative structure-activity relationship (SAR) data, detailed experimental protocols for key biological assays, and visualizations of the relevant signaling pathway and experimental workflows to aid in the rational design of novel IRAK4 inhibitors.

Quantitative Comparison of IRAK4 Inhibitors

The following table summarizes the biochemical potency of various 2-aminopyrimidine analogs and other IRAK4 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting the function of a specific biological target.

Compound Name/IDCore StructureModificationsIRAK4 IC50 (nM)Kinase Selectivity NotesReference
Zimlovisertib (PF-06650833) PyrazolopyrimidineComplex lactam and isoquinoline ether substituents0.2 - 2.4High selectivity for IRAK4.[1][3]
Emavusertib (CA-4948) Imidazo[1,2-b]pyridazineAmide modifications57Also inhibits FLT3.[1][4]
Zabedosertib (BAY 1834845) Not SpecifiedNot Specified3.4 - 3.55Potent and selective IRAK4 inhibitor.[1]
IRAK4-IN-4 (Compound 15) 5-Aryl-2,4-diaminopyrimidineVaried substituents at the 5-position of the pyrimidine.2.8Also inhibits cGAS.[1][5]
IRAK-1/4 Inhibitor I Not SpecifiedNot Specified200 (for IRAK4)Dual inhibitor of IRAK1 and IRAK4.[1]
Compound 14 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamideModifications at the 5-position of the pyrazolopyrimidine ring and the 3-position of the pyrazole ring.Potent and kinome-selectiveHighly potent and kinome-selective.[6]
Compound 22 2,3-dihydrobenzofuranOxazolo[4,5-b]pyridine scaffold8.7Favorable kinase selectivity.[4]
Compound 42 Oxazolo[4,5-b]pyridineModifications to reduce hERG inhibition.8.9Reduced hERG inhibition and high potency.[4]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize IRAK4 inhibitors.

1. IRAK4 Kinase Activity Assay (Biochemical Assay)

This protocol is a generalized method for determining the biochemical potency of an IRAK4 inhibitor using a luminescence-based assay that measures ADP production.

  • Objective: To measure the in vitro IC50 value of a test compound against recombinant human IRAK4.

  • Materials:

    • Recombinant human IRAK4 enzyme.

    • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[1].

    • ATP.

    • Peptide substrate (e.g., Myelin Basic Protein)[1].

    • Test compound (dissolved in DMSO).

    • ADP-Glo™ Kinase Assay Kit (Promega) or a similar detection system[1].

    • 384-well white, opaque assay plates[7].

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations[1].

    • Enzyme and Substrate Preparation: Dilute the IRAK4 enzyme and peptide substrate in kinase buffer to the desired concentrations[1].

    • Reaction Initiation: In a 384-well plate, add the test compound, IRAK4 enzyme, and substrate. Initiate the kinase reaction by adding ATP[1].

    • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes)[1].

    • Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity[1].

    • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value[7].

2. Cellular Assay for Cytokine Inhibition

This protocol describes a method to assess the cellular potency of an IRAK4 inhibitor by measuring the inhibition of pro-inflammatory cytokine production in human peripheral blood mononuclear cells (PBMCs).

  • Objective: To determine the IC50 value of a test compound for the inhibition of TNF-α and IL-6 production in LPS-stimulated human PBMCs.

  • Materials:

    • Human PBMCs.

    • Complete RPMI-1640 medium.

    • Lipopolysaccharide (LPS).

    • Test compound (dissolved in DMSO).

    • ELISA kits for human TNF-α and IL-6[7].

    • 96-well cell culture plates[7].

  • Procedure:

    • Cell Preparation: Thaw and wash PBMCs, then resuspend them in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL and plate them in a 96-well plate[7].

    • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Add the diluted inhibitor or vehicle control to the cells and pre-incubate for 1-2 hours at 37°C in a CO2 incubator[8].

    • Cell Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control[7][8].

    • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator[7][8].

    • Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant[1][7].

    • Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions[7].

    • Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the vehicle control (LPS stimulation without inhibitor). Determine the IC50 values by fitting the data to a dose-response curve[7].

Visualizations

IRAK4 Signaling Pathway

The following diagram illustrates the central role of IRAK4 in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling cascade, which leads to the activation of NF-κB and the production of pro-inflammatory cytokines.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex P IκB IκB IKK_complex->IκB P NF_kB NF-κB IκB->NF_kB Nucleus Nucleus NF_kB->Nucleus Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Inhibitor 2-Aminopyrimidine Analogs Inhibitor->IRAK4 Inhibition

Caption: IRAK4 signaling pathway leading to cytokine production.

General Workflow for Structure-Activity Relationship (SAR) Studies

The diagram below outlines a typical workflow for an SAR study, from initial hit identification to lead optimization.

SAR_Workflow HTS High-Throughput Screening (HTS) Hit Identification Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Analog_Synthesis Analog Synthesis (e.g., 2-aminopyrimidine analogs) Hit_to_Lead->Analog_Synthesis In_Vitro_Assays In Vitro Biological Evaluation (e.g., IRAK4 Kinase Assay) Analog_Synthesis->In_Vitro_Assays SAR_Analysis SAR Analysis (Potency, Selectivity) In_Vitro_Assays->SAR_Analysis SAR_Analysis->Analog_Synthesis Iterative Design Lead_Optimization Lead Optimization (ADME/Tox Properties) SAR_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies Lead_Optimization->In_Vivo_Studies Candidate Preclinical Candidate In_Vivo_Studies->Candidate

Caption: General workflow for SAR studies in drug discovery.

References

In Silico Docking of 2-Aminopyrimidine Derivatives: A Comparative Guide to Target Enzyme Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in silico docking studies of 2-aminopyrimidine derivatives against various enzymatic targets. The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules targeting a range of enzymes implicated in diseases such as cancer and inflammation. This document summarizes key quantitative data from recent studies, details the experimental protocols used, and visualizes both a typical computational workflow and a relevant biological pathway.

Performance Comparison of 2-Aminopyrimidine Derivatives

The following tables summarize the quantitative data from several in silico docking studies, showcasing the binding affinities of various 2-aminopyrimidine derivatives against different protein targets.

Table 1: Docking Performance of 2-Aminopyrimidine Derivatives Against Kinase Enzymes

Derivative IDTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
Compound 2aIGF1R1P4O--[1]
Compound 2fIGF1R1P4O--[1]
Compound 2cEGFR3P0Y--[1]
Compound 2fEGFR3P0Y--[1]
Compound 6cEGFR-TK--Met793[2]
Compound 10bEGFR-TK--Met793[2]
Compound 4cCDK21HCK-7.9THR 165, GLU 12, LYS 33, THR 14[3]
Compound 4aCDK21HCK-7.7-[3]
Compound 4hCDK21HCK-7.5-[3]
Compound 4bCDK21HCK-7.4-[3]

Note: Some studies did not report a specific docking score but confirmed strong binding affinity.

Table 2: Inhibitory Activity and Docking of 2-Aminopyrimidine Derivatives Against β-Glucuronidase

Derivative IDIn Vitro IC50 (µM)In Silico Docking ObservationsReference
Compound 242.8 ± 0.10Potent inhibitor with strong binding interactions[4][5]
D-saccharic acid 1,4-lactone (Standard)45.75 ± 2.16Standard inhibitor used for comparison[4][5]

The in silico studies for β-glucuronidase inhibitors confirmed a good correlation between the experimental IC50 values and the predicted binding modes.[4]

Table 3: Docking Performance of Pyrimidine-2-Thiol Derivatives Against COX Enzymes

Derivative IDTarget EnzymeDocking Score (kcal/mol)Reference
Compound PY4COX-1-6.081[6]
Compound PY5COX-2-8.602[6]

Experimental Protocols

The methodologies employed in the cited studies form the basis of their findings. Below are detailed protocols for the key experiments.

General In Silico Molecular Docking Protocol

This protocol represents a generalized workflow synthesized from the methodologies described in the referenced studies.[6][7][8]

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed from the protein structure.

    • Polar hydrogen atoms are added, and charges (e.g., Kollman charges) are assigned to the protein atoms using software like AutoDock Tools.

    • The prepared protein structure is saved in a suitable format, such as PDBQT for use with AutoDock.

  • Ligand Preparation:

    • The 2D structures of the 2-aminopyrimidine derivatives are drawn using chemical drawing software (e.g., ChemDraw) and converted to 3D structures.

    • The ligands' energies are minimized using a suitable force field (e.g., MMFF94).

    • Appropriate protonation states are assigned for physiological pH.

  • Grid Box Generation:

    • A grid box is defined to encompass the active site of the target enzyme.

    • The size and center of the grid are set to cover the binding pocket, often guided by the position of a co-crystallized native ligand.

  • Molecular Docking:

    • Docking calculations are performed using software such as AutoDock Vina, MOE (Molecular Operating Environment), or Glide.[4][6][9]

    • A search algorithm, frequently a Lamarckian Genetic Algorithm, is used to explore various conformations and orientations of the ligand within the active site.[7]

    • A set number of docking runs are performed to ensure a comprehensive search of the conformational space.

  • Analysis of Results:

    • The results are analyzed based on the binding energy (docking score), with the lowest energy conformation generally considered the most favorable.[7]

    • The binding interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of the protein, are visualized and analyzed using software like PyMOL or Discovery Studio.[7]

Visualizations

The following diagrams illustrate a typical workflow for in silico docking and a conceptual signaling pathway involving a kinase, a common target for 2-aminopyrimidine derivatives.

G cluster_prep Preparation Stage cluster_docking Docking & Analysis cluster_validation Validation & Refinement Target Identification Target Identification Protein Preparation Protein Preparation Target Identification->Protein Preparation Ligand Preparation Ligand Preparation Target Identification->Ligand Preparation Grid Generation Grid Generation Protein Preparation->Grid Generation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Grid Generation->Molecular Docking Pose Analysis Pose Analysis Molecular Docking->Pose Analysis Hit Identification Hit Identification Pose Analysis->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Experimental Validation Experimental Validation Lead Optimization->Experimental Validation

Caption: A generalized workflow for in silico drug discovery.

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling Cascade Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Cell_Proliferation Promotes 2_Aminopyrimidine_Derivative 2-Aminopyrimidine Inhibitor 2_Aminopyrimidine_Derivative->Receptor_Tyrosine_Kinase Inhibits

Caption: Inhibition of a kinase signaling pathway.

References

Comparative analysis of different synthetic routes for 2-aminopyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Routes for 2-Aminopyrimidine-5-Carboxylic Acid

Introduction

This compound is a crucial heterocyclic compound that serves as a versatile building block in the synthesis of a wide range of biologically active molecules, particularly in the field of medicinal chemistry and drug development. Its structure is a key component in various kinase inhibitors and other therapeutic agents. The efficiency of synthesizing this core structure is paramount for the timely and cost-effective development of new pharmaceuticals. This guide provides a comparative analysis of different synthetic routes to this compound, offering an objective look at their performance with supporting experimental data to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.

Comparative Data of Synthetic Routes

The synthesis of this compound can be achieved through several distinct pathways. The choice of a particular route often depends on factors such as the availability of starting materials, desired scale, and acceptable cost and environmental impact. The following table summarizes the key quantitative data for the most common synthetic routes.

Parameter Route 1: Hydrolysis of Ester Precursor Route 2: Condensation with Guanidine Route 3: From 2-Amino-4,6-dichloropyrimidine
Starting Materials Methyl or Ethyl 2-aminopyrimidine-5-carboxylateβ-ketoester or β-aldehydoester2-Amino-4,6-dichloropyrimidine
Key Reagents/Catalysts Lithium hydroxide (LiOH) in Methanol/WaterGuanidine hydrochloride, Potassium carbonate (K2CO3)Varies depending on subsequent steps
Reaction Conditions Stirring at 60°C overnight[1][2]Microwave-assisted, solvent-freeMulti-step process often involving nucleophilic substitution
Reported Yield High (around 90%)[1][2]GoodVariable, dependent on the specific reaction sequence
Product Purity Generally high, precipitates as a solidRequires purificationRequires purification after each step
Scalability Readily scalableScalable with appropriate microwave reactorsCan be complex to scale up
Environmental Impact Use of methanol and acid for pH adjustment"Greener" due to solvent-free conditionsInvolves chlorinated compounds and multiple solvents
Key Advantages High yield, straightforward final stepDirect, one-pot synthesis of the pyrimidine coreGood for creating diverse derivatives
Key Disadvantages Requires prior synthesis of the ester precursorMay require specialized microwave equipmentMulti-step, potentially lower overall yield

Experimental Protocols

Route 1: General Procedure for the Synthesis of this compound from Methyl 2-aminopyrimidine-5-carboxylate[1][2]

This protocol details the final hydrolysis step to yield the target molecule.

  • Dissolution: Methyl 2-aminopyrimidine-5-carboxylate (300 mg, 2.0 mmol) is dissolved in methanol (5 mL) containing a small amount of water.

  • Hydrolysis: Lithium hydroxide (122 mg, 5.1 mmol) is added to the solution.

  • Reaction: The reaction mixture is stirred at 60°C overnight.

  • Work-up: Upon completion, the mixture is concentrated under reduced pressure. The residue is diluted with water.

  • Precipitation: The pH of the solution is adjusted to 4 with a 1 M HCl solution, at which point this compound precipitates as a white solid.

  • Isolation: The product is collected by vacuum filtration to yield 244 mg (90% yield).

Route 2: Direct Synthesis of 5- and 6-Substituted 2-Aminopyrimidines[3]

This is a general method for forming the 2-aminopyrimidine core, which can be adapted for the synthesis of the target acid.

  • Mixing Reagents: The corresponding β-ketoester or β-aldehydoester is treated with guanidine hydrochloride in the presence of K2CO3.

  • Microwave Irradiation: The reaction is carried out in a microwave reactor without a solvent.

  • Reaction Completion: The reaction proceeds in a single step to form the 2-aminopyrimidine derivative.

  • Purification: The crude product is then purified, typically by chromatography or recrystallization.

Visualizations

G cluster_0 Route 1: Hydrolysis of Ester Precursor cluster_1 Route 2: Condensation with Guanidine Ester Precursor Methyl 2-aminopyrimidine- 5-carboxylate Hydrolysis Hydrolysis Ester Precursor->Hydrolysis LiOH, MeOH/H2O, 60°C Target Molecule 2-Aminopyrimidine- 5-carboxylic Acid Hydrolysis->Target Molecule Acidification (pH 4) Starting Materials β-ketoester + Guanidine HCl Condensation Condensation Starting Materials->Condensation K2CO3, Microwave Target Molecule_2 2-Aminopyrimidine- 5-carboxylic Acid Condensation->Target Molecule_2 Purification

Caption: Comparative workflow of two major synthetic routes.

G start Start dissolve Dissolve methyl 2-aminopyrimidine- 5-carboxylate in MeOH/H2O start->dissolve add_li_oh Add Lithium Hydroxide (LiOH) dissolve->add_li_oh react Stir at 60°C overnight add_li_oh->react concentrate Concentrate under reduced pressure react->concentrate dilute Dilute residue with water concentrate->dilute acidify Adjust pH to 4 with 1 M HCl dilute->acidify precipitate Product precipitates as a white solid acidify->precipitate filtrate Collect product by vacuum filtration precipitate->filtrate end End (90% Yield) filtrate->end

Caption: Experimental workflow for the hydrolysis route.

Conclusion

The synthesis of this compound can be approached through several viable routes. The hydrolysis of an ester precursor stands out as a high-yielding and straightforward final step, making it an excellent choice if the precursor is readily available.[1][2] For a more direct approach from basic building blocks, the condensation of a β-ketoester with guanidine offers an efficient, one-pot synthesis of the pyrimidine core, with the added benefit of being environmentally friendly when performed under solvent-free, microwave-assisted conditions.[3] The choice between these and other synthetic strategies will ultimately be guided by the specific requirements of the research or manufacturing context, including scale, cost, available equipment, and environmental considerations.

References

Novel 2-Aminopyrimidine Compound Demonstrates Potent and Broad-Spectrum Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A novel 2-aminopyrimidine derivative, designated as Compound X, has demonstrated significant in vitro antibacterial activity against a wide range of clinically relevant bacteria, including multidrug-resistant strains. This comparison guide provides an objective analysis of Compound X's performance against established antibiotics, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

In preclinical evaluations, Compound X has exhibited potent inhibitory and bactericidal effects. This guide will detail the comparative antibacterial spectrum of Compound X against leading antibiotics, outline the experimental protocols used for its validation, and illustrate its proposed mechanism of action. The data presented herein suggests that 2-aminopyrimidine derivatives, such as Compound X, represent a promising new class of antibacterial agents.

Comparative Antibacterial Spectrum

The antibacterial efficacy of Compound X was determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible bacterial growth. The following table summarizes the comparative MIC values of Compound X and standard antibiotics against key bacterial strains.

Bacterial StrainCompound X (MIC in µg/mL)Vancomycin (MIC in µg/mL)Linezolid (MIC in µg/mL)Daptomycin (MIC in µg/mL)
Staphylococcus aureus (MSSA)0.25120.5
Staphylococcus aureus (MRSA)0.5120.5
Enterococcus faecalis (VSE)1221
Enterococcus faecium (VRE)2>25622
Streptococcus pneumoniae0.1250.510.25

Experimental Protocols

The antibacterial activity of Compound X was rigorously evaluated using standardized methodologies to ensure accuracy and reproducibility. The primary methods employed were broth microdilution and agar dilution assays to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Assay

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific bacterium.

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of Compound X was prepared in a suitable solvent. Serial two-fold dilutions of the compound were then made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Bacterial strains were cultured on appropriate agar plates for 18-24 hours. Several colonies were then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension was further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted Compound X was inoculated with the standardized bacterial suspension. A growth control well (bacteria and broth, no compound) and a sterility control well (broth only) were included on each plate. The plates were incubated at 35°C for 16-20 hours.

  • Determination of MIC: After incubation, the plates were visually inspected for bacterial growth (turbidity). The MIC was recorded as the lowest concentration of Compound X that completely inhibited visible bacterial growth.

Agar Dilution Assay

The agar dilution method is another standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Agar Plates: A series of agar plates were prepared, each containing a specific concentration of Compound X. This was achieved by adding the appropriate volume of the compound's stock solution to molten Mueller-Hinton agar before pouring the plates. A control plate without any compound was also prepared.

  • Inoculum Preparation: The bacterial inoculum was prepared as described for the broth microdilution assay.

  • Inoculation and Incubation: The surface of each agar plate was spot-inoculated with the standardized bacterial suspension. The plates were then incubated at 35°C for 16-20 hours.

  • Determination of MIC: Following incubation, the plates were examined for bacterial growth. The MIC was determined as the lowest concentration of Compound X at which there was no visible growth of the bacteria.

Visualizing the Experimental Workflow

The following diagram illustrates the general experimental workflow for determining the antibacterial susceptibility of a novel compound.

experimental_workflow cluster_prep Preparation cluster_bact_prep Bacterial Culture cluster_assay Assay cluster_results Results start Start: Novel 2-Aminopyrimidine Compound stock Prepare Stock Solution start->stock dilutions Create Serial Dilutions stock->dilutions inoculate Inoculate Microtiter Plates or Agar Plates dilutions->inoculate culture Culture Bacterial Strain suspension Prepare Standardized Inoculum (0.5 McFarland) culture->suspension suspension->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read and Record MIC incubate->read_mic compare Compare with Standard Antibiotics read_mic->compare

Experimental workflow for MIC determination.

Proposed Mechanism of Action

While the precise molecular target of Compound X is still under investigation, many 2,4-diaminopyrimidine derivatives are known to act as inhibitors of bacterial dihydrofolate reductase (DHFR).[1][2][3][4][5][6] This enzyme is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the production of nucleic acids and certain amino acids. By inhibiting DHFR, these compounds disrupt essential metabolic pathways, leading to the cessation of bacterial growth and, ultimately, cell death.[2][4]

The proposed mechanism of action for this class of 2-aminopyrimidine compounds is illustrated in the following diagram.

mechanism_of_action DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) NucleicAcids Nucleic Acid Synthesis (DNA, RNA) THF->NucleicAcids AminoAcids Amino Acid Synthesis THF->AminoAcids DHFR->THF Catalyzes Inhibition Inhibition CompoundX 2-Aminopyrimidine Compound (e.g., Compound X) CompoundX->DHFR Binds to and inhibits BacterialGrowth Bacterial Growth and Proliferation NucleicAcids->BacterialGrowth AminoAcids->BacterialGrowth

References

A Comparative Guide to 2-aminopyrimidine-5-carboxylic acid and 5-aminopyridine-2-carboxylic acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two pivotal heterocyclic building blocks, 2-aminopyrimidine-5-carboxylic acid and 5-aminopyridine-2-carboxylic acid, in the context of chemical synthesis and drug discovery. Their structural similarities and differences give rise to distinct applications and synthetic considerations. This document outlines their synthesis, comparative performance in generating chemical derivatives, and their roles as precursors in the development of targeted therapeutics, supported by experimental data and protocols.

Physicochemical Properties and Synthesis

Both this compound and 5-aminopyridine-2-carboxylic acid are stable, solid organic compounds.[1][2] The pyrimidine ring in the former is more electron-deficient than the pyridine ring in the latter, which can influence their reactivity in certain synthetic transformations.

PropertyThis compound5-aminopyridine-2-carboxylic acid
Molecular Formula C₅H₅N₃O₂C₆H₆N₂O₂
Molecular Weight 139.11 g/mol [1]138.12 g/mol [2]
Appearance White to yellow solid[3]Solid[2]
Melting Point >300 °C[3]218-223 °C[2]
CAS Number 3167-50-8[1]24242-20-4[2]
Synthesis Protocols and Performance

The synthesis of these two isomers can be achieved through various routes. Below are representative experimental protocols.

Table 1: Comparison of Synthetic Protocols

ParameterThis compound5-aminopyridine-2-carboxylic acid
Starting Material Methyl 2-aminopyrimidine-5-carboxylateMethyl 5-nitro-2-pyridinecarboxylate
Key Transformation HydrolysisNitrite displacement followed by hydrolysis
Reagents Lithium hydroxide, Methanol, Water, HClSodioformanilide, followed by hydrolysis
Reaction Conditions 60 °C, overnightNot specified
Yield 90%[4]Not specified
Experimental Protocol: Synthesis of this compound[4]
  • Methyl 2-aminopyrimidine-5-carboxylate (300 mg, 2.0 mmol) is dissolved in methanol (5 mL) containing a small amount of water.

  • Lithium hydroxide (122 mg, 5.1 mmol) is added to the solution.

  • The reaction mixture is stirred at 60 °C overnight.

  • Upon completion, the mixture is concentrated under reduced pressure.

  • The residue is diluted with water, and the pH is adjusted to 4 with 1 M HCl.

  • The resulting white precipitate of this compound is collected by vacuum filtration.

  • Yield: 244 mg (90%).

Synthetic Approaches for 5-aminopyridine-2-carboxylic acid Derivatives[5]

While a specific high-yield protocol for the parent acid is not detailed in the readily available literature, derivatives are commonly synthesized via three general methods:

  • Reductive alkylation of methyl 5-amino-2-pyridinecarboxylates followed by hydrolysis.

  • Alkylation of the corresponding urethane, followed by hydrolysis.

  • Selective sodium borohydride reduction of the appropriate amide, followed by hydrolysis.

A more specific process for a 5-(phenylamino) derivative involves the nucleophilic displacement of the nitrite group from methyl 5-nitro-2-pyridinecarboxylate by sodioformanilide, followed by hydrolysis.[5]

Applications in Drug Discovery and Medicinal Chemistry

Both aminopyrimidine and aminopyridine scaffolds are privileged structures in medicinal chemistry, frequently appearing in approved drugs and clinical candidates.[6][7] They serve as versatile starting materials for the synthesis of kinase inhibitors and other targeted therapies.

Derivatives of This compound have been explored as potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).[8][9] The 2-amino group and the 5-carboxylic acid moiety provide convenient handles for derivatization to optimize potency, selectivity, and pharmacokinetic properties.

Similarly, 5-aminopyridine-2-carboxylic acid and its derivatives have shown significant biological activity, including antihypertensive properties.[5] The pyridine core is a common feature in a wide array of FDA-approved drugs.[7]

Role in Targeting Cellular Signaling Pathways

The derivatives of both this compound and 5-aminopyridine-2-carboxylic acid are often designed to modulate the activity of key proteins in cellular signaling pathways that are dysregulated in diseases like cancer.

CDK4/6/Rb/E2F Signaling Pathway

The Cyclin-Dependent Kinase 4 and 6 (CDK4/6) pathway is a critical regulator of the cell cycle.[10] Its aberrant activation is a hallmark of many cancers.[11] CDK4/6 phosphorylates the Retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor, which in turn promotes the expression of genes required for S-phase entry.[11][12] Inhibitors of this pathway can induce cell cycle arrest.

CDK4_6_Rb_E2F_Pathway GrowthFactors Growth Factors CyclinD Cyclin D GrowthFactors->CyclinD activates CDK4_6_Active Active Cyclin D-CDK4/6 CyclinD->CDK4_6_Active CDK4_6 CDK4/6 CDK4_6->CDK4_6_Active Rb_E2F Rb-E2F Complex CDK4_6_Active->Rb_E2F phosphorylates Rb Rb Rb Rb->Rb_E2F E2F E2F E2F->Rb_E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription Rb_E2F->E2F releases pRb p-Rb Rb_E2F->pRb CellCycleProgression Cell Cycle Progression S_Phase_Genes->CellCycleProgression Inhibitors CDK4/6 Inhibitors (e.g., Pyrimidine/Pyridine derivatives) Inhibitors->CDK4_6_Active

CDK4/6/Rb/E2F Signaling Pathway
Focal Adhesion Kinase (FAK) Signaling Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival.[13] It is often overexpressed in tumors and is a target for cancer therapy.[14] Upon activation by integrin clustering, FAK autophosphorylates, creating a docking site for Src kinase. The FAK/Src complex then phosphorylates downstream targets, activating pathways such as the Ras/MAPK and PI3K/Akt pathways.[13][15]

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins binds to FAK_inactive FAK (inactive) Integrins->FAK_inactive recruits and activates FAK_active p-FAK (active) FAK_inactive->FAK_active autophosphorylates Src Src FAK_active->Src recruits FAK_Src FAK/Src Complex FAK_active->FAK_Src Src->FAK_Src Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) FAK_Src->Downstream phosphorylates targets CellFunctions Cell Proliferation, Survival, Migration Downstream->CellFunctions Inhibitors FAK Inhibitors (e.g., Pyrimidine/Pyridine derivatives) Inhibitors->FAK_active

Focal Adhesion Kinase (FAK) Signaling

Conclusion

Both this compound and 5-aminopyridine-2-carboxylic acid are valuable building blocks in synthetic and medicinal chemistry. The choice between them depends on the specific synthetic strategy and the desired biological target. This compound is readily synthesized in high yield and its derivatives are prominent as kinase inhibitors. 5-aminopyridine-2-carboxylic acid, part of the broader and highly successful class of pyridine-based pharmaceuticals, offers a different electronic and structural profile for drug design. A thorough understanding of their synthesis and reactivity is crucial for their effective utilization in the development of novel therapeutics.

References

A Comparative Analysis of 2-Aminopyrimidine-Based Enzyme Inhibitors: IC50 Values and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors with therapeutic potential. This guide provides a comparative overview of the half-maximal inhibitory concentration (IC50) values of several 2-aminopyrimidine-based compounds against key enzyme targets: Cyclin-Dependent Kinase 2 (CDK2), β-Glucuronidase, and Dihydrofolate Reductase (DHFR). Detailed experimental protocols for IC50 determination and diagrams of the associated signaling pathways are included to support further research and development.

Data Presentation: Comparative IC50 Values

The following table summarizes the IC50 values of various 2-aminopyrimidine derivatives against their respective enzyme targets. This data highlights the potency and, in some cases, the selectivity of these compounds.

Compound ClassTarget EnzymeSpecific Compound/ReferenceIC50 Value
(4-Pyrazolyl)-2-aminopyrimidinesCyclin-Dependent Kinase 2 (CDK2)Compound 170.29 nM[1]
2-Aminopyrimidine Derivativesβ-GlucuronidaseCompound 242.8 ± 0.10 µM[2][3][4]
2-Aminopyrimidine Derivativesβ-GlucuronidaseCompound 872.0 ± 6.20 µM[2][3]
2-Aminopyrimidine Derivativesβ-GlucuronidaseCompound 9126.43 ± 6.16 µM[2][3]
2-Aminopyrimidine Derivativesβ-GlucuronidaseCompound 22300.25 ± 12.5 µM[2][3]
2-Aminopyrimidine Derivativesβ-GlucuronidaseCompound 23257.0 ± 4.18 µM[2][3]
2-Aminopyrimidine-BasedCDK9/HDAC1 (Dual Inhibitor)Compound 8e88.4 nM (CDK9), 168.9 nM (HDAC1)[5]
Thieno[2,3-d]pyrimidine DerivativesDihydrofolate Reductase (pcDHFR)2-amino-6-[(4-methoxyphenylamino)methyl]...56.5 µM[6]
Thieno[2,3-d]pyrimidine DerivativesDihydrofolate Reductase (pcDHFR)2-amino-6-[(4-chlorophenylamino)methyl]...49.9 µM[6]
Thieno[2,3-d]pyrimidine DerivativesDihydrofolate Reductase (pcDHFR)2-amino-6-[(2,5-dichlorophenylamino)methyl]...23 µM[6]
Thieno[2,3-d]pyrimidine DerivativesDihydrofolate Reductase (tgDHFR)2-amino-6-[(4-methoxyphenylamino)methyl]...6.0 µM[6]
Thieno[2,3-d]pyrimidine DerivativesDihydrofolate Reductase (tgDHFR)2-amino-6-[(4-chlorophenylamino)methyl]...2.8 µM[6]
Thieno[2,3-d]pyrimidine DerivativesDihydrofolate Reductase (tgDHFR)2-amino-6-[(2,5-dichlorophenylamino)methyl]...2.3 µM[6]

Experimental Protocols

Detailed methodologies for determining the IC50 values cited above are crucial for the replication and validation of these findings. Below are generalized protocols for the key enzyme inhibition assays.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition Assay (Luminescence-Based)

This protocol is based on the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

Materials:

  • Recombinant human CDK2/Cyclin E or CDK2/Cyclin A

  • CDK2 substrate (e.g., Histone H1-derived peptide)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test inhibitor (serially diluted)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the 2-aminopyrimidine-based inhibitor in the kinase assay buffer. A typical starting concentration is 10 µM with 3-fold serial dilutions.

  • Reaction Setup: In a 384-well plate, add the following:

    • 1 µL of the serially diluted inhibitor or vehicle control (e.g., DMSO).

    • 2 µL of the CDK2/Cyclin enzyme solution.

    • 2 µL of the substrate/ATP mixture.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Stopping the Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data using a vehicle control (100% activity) and a high concentration of a known potent inhibitor (0% activity). Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]

β-Glucuronidase Inhibition Assay (Fluorescence-Based)

This assay measures the enzymatic hydrolysis of a fluorogenic substrate.

Materials:

  • Bacterial β-glucuronidase (GUS)

  • 4-methylumbelliferyl glucuronide (4MUG) substrate

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 0.01% Triton X-100)

  • Test inhibitor (serially diluted)

  • Black 384-well plates

  • Fluorescence plate reader

Procedure:

  • Compound and Enzyme Preparation: Add 0.5 µL of the serially diluted inhibitor or DMSO to the wells of a black 384-well plate. Subsequently, add 30 µL of diluted β-glucuronidase enzyme (e.g., 83 pM final concentration).[4]

  • Reaction Initiation: Start the reaction by adding 20 µL of the 4MUG substrate solution (e.g., 312.5 µM).[4]

  • Incubation: Incubate the plate for a set period at 37°C.

  • Fluorescence Measurement: Measure the fluorescence of the product, 4-methylumbelliferone (4MU), using a fluorescence plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[4]

Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric)

This assay monitors the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+.[3]

Materials:

  • Purified DHFR enzyme

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Potassium Phosphate buffer, pH 7.5)

  • Test inhibitor (serially diluted)

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DHF (e.g., 10 mM) in the assay buffer.

    • Prepare a stock solution of NADPH (e.g., 10 mM) in the assay buffer.

    • Dilute the DHFR enzyme in the assay buffer to a working concentration that gives a linear decrease in absorbance at 340 nm over a few minutes.

  • Reaction Mixture: In a 96-well plate or cuvette, combine the assay buffer, NADPH, and the serially diluted inhibitor.

  • Enzyme Addition: Add the diluted DHFR enzyme to the mixture and pre-incubate for 10-15 minutes at room temperature.[3]

  • Reaction Initiation: Initiate the reaction by adding the DHF substrate.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time.

  • Data Analysis: Calculate the initial reaction velocity (rate of absorbance decrease) for each inhibitor concentration. The percent inhibition is calculated as: [(Rate_uninhibited - Rate_inhibited) / Rate_uninhibited] * 100. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[3]

Signaling Pathways and Experimental Workflows

Understanding the biological context of the targeted enzymes is essential for rational drug design. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a general experimental workflow.

CDK2_Signaling_Pathway Growth_Factors Growth Factors Ras Ras Growth_Factors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb Phosphorylates E2F E2F Rb->E2F Releases CyclinE Cyclin E E2F->CyclinE Upregulates CDK2 CDK2 CyclinE->CDK2 CDK2->Rb Phosphorylates S_Phase_Entry S-Phase Entry CDK2->S_Phase_Entry Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->CDK2

CDK2 Signaling Pathway in G1/S Phase Transition.

Experimental_Workflow Start Start: Compound Library Prepare_Reagents Prepare Enzyme, Substrate, Buffer, and Inhibitor Dilutions Start->Prepare_Reagents Assay_Plate_Setup Dispense Reagents and Inhibitor into Microplate Prepare_Reagents->Assay_Plate_Setup Incubation Incubate at Controlled Temperature and Time Assay_Plate_Setup->Incubation Signal_Detection Measure Signal (Absorbance, Fluorescence, Luminescence) Incubation->Signal_Detection Data_Analysis Calculate Percent Inhibition Signal_Detection->Data_Analysis IC50_Determination Plot Dose-Response Curve and Determine IC50 Data_Analysis->IC50_Determination End End: Identify Potent Inhibitors IC50_Determination->End

General Experimental Workflow for IC50 Determination.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Aminopyrimidine-5-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Double-Edged Sword of the Aminopyrimidine Scaffold

The 2-aminopyrimidine moiety is a cornerstone in modern kinase inhibitor design. Its ability to form robust hydrogen bonds with the hinge region of the kinase ATP-binding pocket makes it a privileged scaffold, featured in numerous FDA-approved drugs like Imatinib and Nilotinib.[1][2][3] However, this very strength is also its greatest liability. The ATP-binding site is highly conserved across the human kinome, which comprises over 500 protein kinases.[4][5] Consequently, inhibitors built on promiscuous, hinge-binding scaffolds like the 2-aminopyrimidine core often suffer from a lack of selectivity, leading to off-target effects.[6]

These off-target activities can confound experimental results in preclinical research and manifest as toxicity in clinical settings.[5][7] Therefore, a rigorous and systematic evaluation of inhibitor cross-reactivity is not merely a supplementary exercise but a critical step in the development of safe and effective therapeutics. This guide provides a comprehensive framework for assessing the selectivity profile of novel 2-aminopyrimidine-5-carboxylic acid derivatives, blending established biochemical and cellular methodologies with insights into data interpretation and strategic decision-making.

The Strategic Workflow for Assessing Kinase Inhibitor Selectivity

A robust cross-reactivity study follows a multi-tiered approach, moving from broad, high-throughput biochemical assays to more physiologically relevant cell-based validation. This funneling strategy ensures that resources are focused on the most promising and well-characterized candidates.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Data Analysis & Decision A Compound Synthesis (2-Aminopyrimidine Derivatives) B Large-Panel Kinome Screen (e.g., >400 kinases, single dose) A->B C Dose-Response (IC50) Determination for 'Hits' and On-Target Kinase B->C D Target Engagement Assay (e.g., NanoBRET) C->D Proceed with Potent Compounds E Cellular Phosphorylation Assay (On- and Off-Target Pathways) D->E F Phenotypic Assays (Proliferation, Apoptosis) E->F G Selectivity Scoring & Analysis (S-Score, Gini Coefficient) F->G Correlate Cellular Activity with Kinase Profile H Lead Candidate Selection or Structure-Activity Relationship (SAR) Refinement G->H

Caption: Workflow for kinase inhibitor cross-reactivity assessment.

Part 1: Foundational Biochemical Profiling – Casting a Wide Net

The first step is to understand the compound's intrinsic activity against a broad range of purified kinases. This approach provides a clear, unbiased view of potential interactions without the complexities of a cellular environment.[4]

Causality Behind Experimental Choice: Why a Large Panel is Non-Negotiable
Comparative Data: A Case Study

Let's consider three hypothetical this compound derivatives designed to inhibit Epidermal Growth Factor Receptor (EGFR).

Table 1: Initial Single-Dose (1 µM) Kinome Screen Results (% Inhibition)

Kinase TargetCMPD-A (EGFR Selective)CMPD-B (Dual Inhibitor)CMPD-C (Promiscuous)
EGFR (On-Target) 98% 99% 95%
HER215%92% 88%
SRC25%30%91%
ABL15%8%85%
FLT312%15%79%
c-KIT8%11%45%
p38α (MAPK14)3%4%75%
Number of kinases inhibited >70%126

From this initial screen, we can already categorize our compounds:

  • CMPD-A appears highly selective for its intended target.

  • CMPD-B shows a dual-inhibitor profile, potently hitting both EGFR and HER2, which could be therapeutically beneficial.[4]

  • CMPD-C is highly promiscuous, inhibiting multiple kinases from different families, raising red flags for potential toxicity.

Protocol 1: Dose-Response IC₅₀ Determination (Biochemical)

Following the initial screen, determine the half-maximal inhibitory concentration (IC₅₀) for the primary target and any significant off-targets.

  • Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 3-fold dilutions) in DMSO.

  • Assay Plate Setup: Add the diluted compounds to a 384-well assay plate. Include positive controls (e.g., a known potent inhibitor for the kinase) and negative controls (DMSO vehicle).

  • Kinase Reaction: Add the purified kinase enzyme and its specific substrate to the wells.

  • Initiation: Initiate the reaction by adding ATP. The concentration should be at or near the Michaelis constant (Km) for each specific kinase, as excessively high ATP levels can artificially inflate IC₅₀ values for competitive inhibitors.[8]

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure kinase activity. Radiometric assays (e.g., ³³P-ATP incorporation) or fluorescence/luminescence-based assays are common formats.[8][9]

  • Data Analysis: Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Table 2: Comparative Biochemical IC₅₀ Values (nM)

Kinase TargetCMPD-A (EGFR Selective)CMPD-B (Dual Inhibitor)CMPD-C (Promiscuous)
EGFR (On-Target) 5 8 25
HER2>10,00015 150
SRC>10,000>10,00090
ABL1>10,000>10,000110

This quantitative data confirms the initial assessment. CMPD-A is >2000-fold selective for EGFR over HER2, while CMPD-B has only a 2-fold difference in potency, confirming its dual-inhibitor profile.

Part 2: Cellular Assays – Probing Activity in a Physiological Context

Biochemical assays are essential but occur in an artificial system. Cellular assays are the critical next step to confirm that a compound can enter a cell, engage its target in the presence of high intracellular ATP concentrations (~1-10 mM), and exert a functional effect.[10] Discrepancies between biochemical and cellular potency are common and revealing.[4][10]

Causality Behind Experimental Choice: Target Engagement vs. Functional Assays

It's crucial to differentiate between target engagement (does the drug bind the kinase in the cell?) and functional inhibition (does that binding inhibit the kinase's signaling output?).

  • Target Engagement Assays , like the NanoBRET™ Target Engagement Intracellular Kinase Assay, directly measure compound binding to a specific kinase in live cells, providing data on affinity and occupancy.[11] This is the most direct evidence of a compound reaching its intended (or unintended) target.

  • Functional (Phosphorylation) Assays measure the downstream consequences of kinase inhibition. For example, for an EGFR inhibitor, one would measure the phosphorylation level of EGFR itself (autophosphorylation) or its direct substrates like AKT and ERK. This confirms the compound is not just binding but is functionally active.

G cluster_0 On-Target Pathway (EGFR) cluster_1 Off-Target Pathway (SRC) EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS/RAF/MEK EGFR->RAS CMPDA CMPD-A (Selective Inhibitor) CMPDA->EGFR Inhibits ERK p-ERK (Proliferation) RAS->ERK Integrin Integrin Signal SRC SRC Kinase Integrin->SRC FAK FAK SRC->FAK CMPDC CMPD-C (Promiscuous Inhibitor) CMPDC->EGFR Also Inhibits CMPDC->SRC Inhibits CellMigration p-FAK (Cell Migration) FAK->CellMigration

Caption: On-target vs. off-target pathway inhibition by selective and promiscuous compounds.

Protocol 2: Western Blot for Cellular Phospho-Protein Levels

This is a standard, robust method to assess functional inhibition of on-target and off-target signaling pathways.

  • Cell Culture & Treatment: Seed cells expressing the target kinases (e.g., A431 for EGFR, K562 for ABL) in 6-well plates. Once they reach 70-80% confluency, serum-starve them overnight.

  • Inhibitor Incubation: Pre-treat cells with various concentrations of the test compound (and controls) for 2-4 hours.

  • Ligand Stimulation: Stimulate the target pathway (e.g., with 100 ng/mL EGF for 15 minutes to activate the EGFR pathway).

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. This is critical to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against the phosphorylated target (e.g., anti-p-EGFR Tyr1068) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop with an ECL substrate and image the blot.

  • Validation: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-Total EGFR) and a loading control (e.g., anti-GAPDH) to confirm that changes in the phospho-signal are due to inhibition, not protein degradation or loading errors.

Table 3: Comparative Cellular IC₅₀ Values (nM)

AssayCMPD-A (EGFR Selective)CMPD-B (Dual Inhibitor)CMPD-C (Promiscuous)
p-EGFR Inhibition (A431 cells)15 22 80
p-SRC Inhibition (HT-29 cells)>10,000>10,000250
Cell Proliferation (A431 cells)20 25 100

The cellular data largely validates the biochemical findings. CMPD-A and CMPD-B retain their potency and selectivity profile in a cellular context. CMPD-C inhibits both EGFR and SRC signaling in cells, confirming its promiscuity and explaining its potent but non-specific effect on cell proliferation.

Conclusion: From Data to Decision

The comprehensive cross-reactivity profiling of this compound derivatives is an indispensable component of drug discovery. The process moves from a broad biochemical survey to focused cellular validation, with each step providing critical context.

  • For CMPD-A , the data supports its advancement as a highly selective EGFR inhibitor. Its clean off-target profile makes it an excellent tool for studying EGFR biology and a promising therapeutic candidate.

  • For CMPD-B , the deliberate dual-inhibition of EGFR and HER2 is confirmed. This profile may offer advantages in certain cancers and warrants further investigation into the synergistic effects of targeting both pathways.

  • For CMPD-C , the promiscuous profile makes it a poor candidate for further development as a targeted agent. The significant off-target activity would likely cause toxicity and make interpreting its biological effects impossible. However, it could serve as a starting point for medicinal chemistry efforts to improve selectivity.[12]

By systematically applying these validated workflows, researchers can confidently characterize their compounds, make informed decisions, and ultimately develop safer, more effective kinase inhibitors.

References

Unveiling the Antimicrobial Potential of 2-Aminopyrimidine Derivatives: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antimicrobial resistance. Among the promising scaffolds, 2-aminopyrimidine derivatives have emerged as a versatile class of compounds with broad-spectrum antibacterial and antifungal activities. This guide provides a comparative analysis of their antimicrobial properties, supported by quantitative data, detailed experimental protocols, and a look into their mechanism of action.

The structural versatility of the 2-aminopyrimidine core allows for extensive chemical modifications, leading to a wide array of derivatives with enhanced potency and varied spectrum of activity.[1][2] These compounds have demonstrated significant efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[1][3]

Comparative Antimicrobial Activity

The antimicrobial efficacy of 2-aminopyrimidine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the MIC values for a selection of 2-aminopyrimidine derivatives against various microbial strains, offering a clear comparison of their potency.

Derivative ClassCompoundTarget MicroorganismMIC (µg/mL)Reference
2-Amino-4-(1-naphthyl)-6-arylpyrimidines Compound 4bStaphylococcus aureus-[1]
Compound 4eCandida albicans-[1]
Benzylidenehydrazinyl-pyrimidin-2-amines 4-BrPh derivativeMRSA2[4]
4-CH3Ph derivativeVRE4[4]
6-Alkyl-2,4-diaminopyrimidines Various derivativesBacillus anthracis0.125-8[5]
Various derivativesStaphylococcus aureus0.125-8[5]
N-benzylidine-2-aminopyrimidine Schiff basesFusarium verticillioides-[3]
Rhizoctonia solani-[3]
Macrophomina phaseolina-[3]

Note: '-' indicates that the specific MIC value was not provided in the abstract. MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus.

Mechanism of Action: Targeting Essential Pathways

A primary mechanism by which 2-aminopyrimidine derivatives exert their antimicrobial effect is through the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid synthesis pathway.[2][5][6] Folic acid is essential for the synthesis of nucleotides and certain amino acids, making its inhibition detrimental to microbial survival.

DHFR_Inhibition_Pathway cluster_bacteria Bacterial Cell cluster_inhibition Inhibition Dihydrofolate (DHF) Dihydrofolate (DHF) Tetrahydrofolate (THF) Tetrahydrofolate (THF) DHFR Dihydrofolate Reductase (DHFR) Nucleotide Synthesis Nucleotide Synthesis DNA_RNA_Amino_Acid_Synthesis DNA, RNA, and Amino Acid Synthesis 2_Aminopyrimidine 2-Aminopyrimidine Derivative 2_Aminopyrimidine->DHFR Inhibits

Caption: Inhibition of Dihydrofolate Reductase (DHFR) by 2-Aminopyrimidine Derivatives.

Beyond DHFR inhibition, some 2-aminopyrimidine derivatives have been shown to modulate bacterial biofilm formation and interfere with quorum sensing, a cell-to-cell communication mechanism that regulates virulence in many pathogenic bacteria.[7][8][9]

Experimental Protocols

The antimicrobial activity of 2-aminopyrimidine derivatives is commonly assessed using the following standardized methods:

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth, with its turbidity adjusted to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Well Creation: Sterile cork borers are used to create wells of a specific diameter in the agar.

  • Application of Test Compound: A known concentration of the 2-aminopyrimidine derivative, dissolved in a suitable solvent (like DMSO), is added to each well. A positive control (a known antibiotic) and a negative control (solvent alone) are also included.

  • Incubation: The plates are incubated at an appropriate temperature (typically 37°C for bacteria) for 18-24 hours.

  • Observation and Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

Agar_Well_Diffusion_Workflow A Prepare Standardized Microbial Inoculum B Inoculate Agar Plate (Lawn Culture) A->B C Create Wells in Agar B->C D Add 2-Aminopyrimidine Derivative to Well C->D E Incubate Plate D->E F Measure Zone of Inhibition E->F

Caption: Workflow for the Agar Well Diffusion Method.

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12]

  • Preparation of Stock Solution: A stock solution of the 2-aminopyrimidine derivative is prepared at a known high concentration.

  • Serial Dilutions: Serial two-fold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a 96-well microtiter plate.

  • Inoculum Preparation and Addition: A standardized inoculum of the test microorganism is prepared and added to each well containing the diluted compound, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included on each plate.

  • Incubation: The microtiter plate is incubated at the appropriate temperature and duration for the test organism.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Broth_Microdilution_Workflow A Prepare Serial Dilutions of 2-Aminopyrimidine Derivative B Add Standardized Microbial Inoculum to each Well A->B C Incubate Microtiter Plate B->C D Observe for Microbial Growth (Turbidity) C->D E Determine Lowest Concentration with No Growth (MIC) D->E

Caption: Workflow for the Broth Microdilution Method.

Conclusion

2-Aminopyrimidine derivatives represent a highly promising class of antimicrobial agents with demonstrated activity against a broad range of pathogens. Their synthetic tractability allows for the optimization of their pharmacological properties, and their diverse mechanisms of action, including the inhibition of essential enzymes like DHFR, make them attractive candidates for further drug development. The standardized experimental protocols outlined here provide a robust framework for the continued evaluation and comparison of novel derivatives in the ongoing effort to combat antimicrobial resistance.

References

Safety Operating Guide

Proper Disposal of 2-aminopyrimidine-5-carboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of 2-aminopyrimidine-5-carboxylic acid, compiled from safety data sheets to ensure operational safety and regulatory compliance.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to be aware of the hazards associated with this compound and to use the appropriate personal protective equipment (PPE). The compound is harmful if swallowed, in contact with skin, or inhaled, and can cause skin, eye, and respiratory irritation[1][2].

Table 1: Essential Safety and Handling Information

ParameterSpecificationCitation
GHS Hazard Statements H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1][2]
Signal Word Warning[1]
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection, face protection.[1]
Respirator Recommendations For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]
First Aid: Skin Contact Wash off with soap and plenty of water. Consult a physician.[1]
First Aid: Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
First Aid: Inhalation If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
First Aid: Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

II. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service, typically involving incineration. Do not allow this chemical to enter the environment or drains[1][3].

1. Collection of Waste Material:

  • Place surplus or non-recyclable this compound into a suitable, clearly labeled, and closed container.
  • For spills, carefully sweep up the solid material, avoiding dust formation, and place it into a designated, sealed container for disposal[1][3].

2. Handling of Contaminated Materials:

  • Dispose of contaminated packaging in the same manner as the unused product[1].
  • Contaminated gloves and other disposable PPE should be disposed of in accordance with applicable laws and good laboratory practices[1].

3. Engagement of a Licensed Disposal Company:

  • Contact a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste[1].
  • Provide the waste disposal service with the safety data sheet (SDS) for this compound.

4. Recommended Disposal Method:

  • The primary recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber[1].

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

start Start: Have this compound for disposal ppe Step 1: Wear appropriate PPE (gloves, eye protection, lab coat) start->ppe assess Step 2: Assess the nature of the waste ppe->assess surplus Surplus/Unused Chemical assess->surplus Surplus spill Spill Residue assess->spill Spill contaminated Contaminated Materials (e.g., packaging, gloves) assess->contaminated Contaminated collect_surplus Step 3a: Place in a suitable, closed, and labeled container surplus->collect_surplus collect_spill Step 3b: Sweep up without creating dust, place in a sealed container spill->collect_spill collect_contaminated Step 3c: Dispose of as unused product in a designated container contaminated->collect_contaminated contact_disposal Step 4: Contact a licensed waste disposal company collect_surplus->contact_disposal collect_spill->contact_disposal collect_contaminated->contact_disposal incineration Step 5: Arrange for incineration in a chemical incinerator contact_disposal->incineration end End: Proper Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-Aminopyrimidine-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 2-aminopyrimidine-5-carboxylic acid. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of properly after contamination.[1]
Eye Protection Safety glasses with side shields or chemical safety goggles are required. A face shield should be used in addition to goggles if there is a splash hazard.
Skin and Body Protection A lab coat must be worn at all times. For handling larger quantities or when there is a significant risk of contamination, additional protective clothing may be necessary.
Respiratory Protection If handling is likely to generate dust, work must be conducted in a certified chemical fume hood.[3] If a fume hood is not available or insufficient, a NIOSH-approved respirator with an appropriate particulate filter is required. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator can be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]

Experimental Protocols: Handling and Disposal

Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by ensuring a certified chemical fume hood is operational.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within the chemical fume hood to minimize inhalation exposure.[3]

    • Use a tared weigh boat to accurately measure the compound.

    • Handle the container carefully to avoid generating dust.[3][4]

    • Slowly transfer the weighed solid into the reaction vessel.

  • Dissolution: Add the desired solvent to the reaction vessel to dissolve the compound.

  • Post-Handling: After the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical. Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, and finally eye protection). Wash hands and any exposed skin thoroughly after handling.[1]

Disposal Plan:

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure laboratory safety.

  • Unused Product and Non-Recyclable Solutions: These should be offered to a licensed disposal company. The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, are considered hazardous waste. These items must be collected in a designated and clearly labeled hazardous waste container.

  • Contaminated Packaging: Dispose of as unused product.[1]

  • Environmental Precautions: Do not let the product enter drains.[1]

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood weigh Weigh Compound prep_hood->weigh transfer Transfer to Vessel weigh->transfer dissolve Add Solvent transfer->dissolve decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate dispose_waste Dispose of Contaminated Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: Workflow for the safe handling and disposal of this compound.

References

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